molecular formula C9H8N2O4 B1296338 n-(4-Formyl-2-nitrophenyl)acetamide CAS No. 51818-98-5

n-(4-Formyl-2-nitrophenyl)acetamide

Cat. No.: B1296338
CAS No.: 51818-98-5
M. Wt: 208.17 g/mol
InChI Key: CNCOWQRMRJIFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Formyl-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H8N2O4 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-formyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCOWQRMRJIFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966149
Record name N-(4-Formyl-2-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51818-98-5
Record name NSC156550
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Formyl-2-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-formyl-2-nitrophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Formyl-2-nitrophenyl)acetamide (CAS: 51818-98-5): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Formyl-2-nitrophenyl)acetamide is a key organic intermediate characterized by its trifunctional nature, possessing an acetamido, a formyl, and a nitro group on a benzene ring. This unique arrangement of functional groups makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of this compound, including a detailed, field-proven synthetic protocol, in-depth analysis of its structural and spectroscopic properties, and a discussion of its reactivity and potential applications. The methodologies presented herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₉H₈N₂O₄, is a crystalline solid that serves as a pivotal precursor in multi-step organic syntheses.[1] The strategic placement of its functional groups allows for selective chemical transformations. The nitro group can be readily reduced to an amine, providing a handle for the introduction of diverse functionalities. The aldehyde group is a versatile functional group that can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The acetamido group, while offering stability, can also be hydrolyzed under certain conditions to reveal a primary amine. This trifecta of reactivity makes this compound a sought-after starting material for constructing complex molecular architectures. Aromatic nitro compounds, in general, are of enormous synthetic and industrial importance as they are frequently used as intermediaries in the synthesis of colors, medicaments, and other compounds.[2]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The most logical and efficient synthetic route to this compound is via the electrophilic nitration of 4-acetamidobenzaldehyde. The acetamido group is an ortho-, para-director, and while the para-position is blocked by the formyl group, the ortho-position is activated towards electrophilic substitution.

Proposed Synthesis Pathway

Synthesis_Pathway 4-Acetamidobenzaldehyde 4-Acetamidobenzaldehyde Product This compound 4-Acetamidobenzaldehyde->Product Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Product

A proposed synthetic route to the target molecule.
Step-by-Step Experimental Protocol

This protocol is based on well-established procedures for the nitration of activated aromatic rings.[2]

Materials and Reagents:

  • 4-Acetamidobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, cautiously add 15 mL of concentrated sulfuric acid. Slowly, and with constant stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. It is crucial to maintain a low temperature during this addition to prevent the formation of excess dinitrated byproducts. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.[2]

  • Dissolution of the Starting Material: In a separate beaker, dissolve 5.0 g of 4-acetamidobenzaldehyde in 20 mL of concentrated sulfuric acid. This may require gentle warming. Once dissolved, cool the solution to 0-5 °C in an ice bath. The use of a strong acid as the solvent ensures that the starting material remains protonated, which can influence the regioselectivity of the nitration.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-acetamidobenzaldehyde, ensuring the temperature of the reaction mixture does not exceed 10 °C. The acetamido group is an activating group, making the reaction proceed readily at low temperatures. Careful temperature control is paramount to minimize side reactions. The reaction is typically complete after 30-60 minutes of stirring in the ice bath.

  • Work-up and Isolation: Pour the reaction mixture slowly and carefully onto a mixture of 100 g of crushed ice and 100 mL of cold water. This will precipitate the crude product. The crude this compound is then collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a pale yellow to yellow-brown crystalline solid.[2] The choice of solvent for recrystallization is critical; the desired product should be sparingly soluble at low temperatures and highly soluble at higher temperatures in the chosen solvent.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueSource
CAS Number 51818-98-5[1]
Molecular Formula C₉H₈N₂O₄[1]
Molecular Weight 208.17 g/mol [1]
Appearance Yellow to white solidVendor Data
Melting Point 154-157 °CVendor Data
Solubility Soluble in ethanol, partially soluble in water and chloroform.[2]
Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the nitro and formyl groups.

  • Aldehyde Proton: A singlet for the formyl proton will be observed at a very downfield chemical shift (δ 9.5-10.5 ppm).

  • Amide Proton: A broad singlet for the N-H proton of the acetamido group will likely appear between δ 8.0 and 10.0 ppm.

  • Methyl Protons: A singlet corresponding to the three protons of the acetyl group will be present in the upfield region (δ 2.0-2.5 ppm).

3.2.2. ¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbons: Two distinct signals in the downfield region will correspond to the aldehyde carbonyl carbon (δ 185-195 ppm) and the amide carbonyl carbon (δ 165-175 ppm).

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group will be significantly downfield.

  • Methyl Carbon: An upfield signal (δ 20-30 ppm) will correspond to the methyl carbon of the acetamido group.

3.2.3. Infrared (IR) Spectroscopy (Predicted)

Key vibrational frequencies are expected as follows:

  • N-H Stretch: A sharp peak around 3300-3100 cm⁻¹ corresponding to the amide N-H stretching vibration.

  • C=O Stretches: Two strong absorption bands for the carbonyl groups; the aldehyde C=O stretch typically appears around 1710-1690 cm⁻¹, and the amide C=O stretch (Amide I band) is usually found around 1680-1630 cm⁻¹.

  • N-O Stretches: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group will be observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, and the aldehyde C-H stretch will show two weak bands around 2850 and 2750 cm⁻¹.

3.2.4. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208. Subsequent fragmentation patterns would likely involve the loss of the acetyl group, the nitro group, and the formyl group.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the selective manipulation of its three functional groups.

Key Transformations and Their Mechanistic Rationale

Reactivity_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction e.g., SnCl₂/HCl Aldehyde_Chem Aldehyde Chemistry Start->Aldehyde_Chem e.g., R-NH₂, Wittig Hydrolysis Hydrolysis of Amide Start->Hydrolysis Acidic/Basic Conditions Product_Amine 2-Amino-4-acetamidobenzaldehyde Reduction->Product_Amine Product_Schiff Schiff Bases / Heterocycles Aldehyde_Chem->Product_Schiff Product_Aniline 4-Formyl-2-nitroaniline Hydrolysis->Product_Aniline

Key reaction pathways for the target molecule.
  • Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various reagents such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite. This transformation is often the first step in utilizing this building block, as the resulting ortho-amino aldehyde is a valuable precursor for the synthesis of quinolines, benzodiazepines, and other heterocyclic systems. The choice of reducing agent is critical to avoid the reduction of the aldehyde functionality.

  • Reactions of the Formyl Group: The aldehyde group can undergo a wide range of reactions. It can be a precursor for the synthesis of Schiff bases by condensation with primary amines. These Schiff bases can then be used in the synthesis of various heterocyclic compounds. Reductive amination with primary or secondary amines provides access to substituted anilines. The aldehyde can also participate in Wittig reactions to form alkenes or be oxidized to a carboxylic acid.

  • Hydrolysis of the Acetamido Group: The acetamido group is relatively stable but can be hydrolyzed to the corresponding aniline under acidic or basic conditions. This deprotection step is typically performed after other desired transformations on the molecule have been completed.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an important intermediate in the preparation of pharmaceuticals, dyes, and other functional materials. The synthetic protocol detailed in this guide, based on the nitration of 4-acetamidobenzaldehyde, provides a reliable and efficient method for its preparation. A thorough understanding of its spectroscopic properties and reactivity is crucial for its effective utilization in research and development.

References

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(4-formyl-2-nitrophenyl)acetamide: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular scaffolds is paramount. N-(4-formyl-2-nitrophenyl)acetamide, also known as 4-Acetamido-3-nitrobenzaldehyde, emerges as a pivotal intermediate, uniquely functionalized for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a validated synthetic protocol, and an expert analysis of its reactivity. The interplay of its three distinct functional groups—an electrophilic aldehyde, an electron-withdrawing nitro group, and a directing acetamide group—creates a platform for a diverse range of chemical transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to harness the synthetic potential of this valuable compound.

Core Physicochemical & Structural Characteristics

A foundational understanding begins with the molecule's intrinsic properties. This compound is a trifunctional aromatic compound. The acetamido group acts as a powerful ortho-, para-director in electrophilic aromatic substitution, while the formyl and nitro groups are meta-directors and strongly electron-withdrawing. This electronic arrangement dictates the molecule's stability, reactivity, and spectral characteristics.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Acetamido-3-nitrobenzaldehyde, 4'-Formyl-2'-nitroacetanilide[1][2]
CAS Number 51818-98-5[1][2]
Molecular Formula C₉H₈N₂O₄[1][3]
Molecular Weight 208.17 g/mol [1][3]
Appearance Yellow crystalline powder[4]
Melting Point 155 °C[2]
Boiling Point 445.1 ± 40.0 °C (Predicted)[2]
Density 1.425 ± 0.06 g/cm³ (Predicted)[2]
pKa 13.35 ± 0.70 (Predicted)[2]

Synthesis Pathway: Electrophilic Nitration

The most direct and common synthesis of this compound is achieved through the regioselective nitration of N-(4-formylphenyl)acetamide (4-acetamidobenzaldehyde).[3] The choice of this pathway is governed by the principles of electrophilic aromatic substitution.

Causality Behind the Synthesis: The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. Conversely, the formyl group (-CHO) is a deactivating, meta-directing group. In a competition between these two directing effects, the stronger activating group—the acetamido group—governs the position of electrophilic attack. Since the para position relative to the acetamido group is already occupied by the formyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho position, which is also conveniently meta to the formyl group. This confluence of directing effects allows for a highly regioselective synthesis with a good yield.[3][5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established nitration procedures for acetanilides.[3]

Materials:

  • N-(4-formylphenyl)acetamide (4-acetamidobenzaldehyde) (1.0 eq)

  • Nitric Acid (fuming, ≥90%) (1.5 eq)

  • Glacial Acetic Acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Preparation: In a round-bottom flask, dissolve N-(4-formylphenyl)acetamide (1.0 eq) in a minimal amount of glacial acetic acid with stirring.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. Maintaining a low temperature is critical to prevent over-nitration and side reactions.

  • Nitration: Add fuming nitric acid (1.5 eq) dropwise to the cooled solution via a dropping funnel over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.[3]

  • Quenching & Precipitation: Slowly pour the reaction mixture over a beaker of crushed ice with constant stirring. The product will precipitate as a yellow solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acid.

  • Drying: Dry the purified this compound in a vacuum oven or desiccator. A yield of approximately 93% can be expected under optimized conditions.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_product Final Product start N-(4-formylphenyl)acetamide (4-Acetamidobenzaldehyde) reaction Dissolve in Glacial Acetic Acid Cool to 0-5 °C start->reaction 1. Preparation nitration Add fuming HNO₃ dropwise (Maintain T < 10 °C) reaction->nitration 2. Nitration quench Pour onto crushed ice nitration->quench 3. Quenching filtration Vacuum Filtration quench->filtration 4. Isolation wash Wash with cold H₂O filtration->wash 5. Purification dry Dry under vacuum wash->dry product This compound dry->product 6. Final Product

Caption: Workflow for the synthesis of this compound.

Reactivity Profile and Mechanistic Insights

The chemical behavior of this compound is a direct consequence of its trifunctional nature.

  • The Aldehyde Group (-CHO): This group is a primary site for nucleophilic attack. The potent electron-withdrawing effects of the adjacent nitro group and the acetamido group in the para position significantly increase the electrophilicity of the aldehyde's carbonyl carbon.[6][7][8] This heightened reactivity makes it an excellent substrate for reactions such as Wittig olefinations, Knoevenagel condensations, and the formation of imines and oximes.[9][10]

  • The Nitro Group (-NO₂): The nitro group is a versatile functional handle. Its most common transformation is reduction to an amine (-NH₂). This reduction can be achieved using various reagents, such as Sn/HCl, H₂/Pd-C, or sodium dithionite. The resulting ortho-amino-acetamido benzaldehyde derivative is a precursor for synthesizing heterocyclic systems like benzimidazoles, where the newly formed amine can undergo intramolecular cyclization with the aldehyde.[11]

  • The Acetamide Group (-NHCOCH₃): This group serves primarily as a protecting and directing group during the synthesis. It can be hydrolyzed under strong acidic or basic conditions to reveal the parent amine, although this often requires harsh conditions that may affect the other functional groups.

Illustrative Reaction: Reductive Cyclization to a Benzimidazole Precursor

A key application of this molecule is in heterocyclic synthesis. The reduction of the nitro group sets the stage for an intramolecular cyclization.

Caption: Pathway from this compound to a benzimidazole scaffold.

Spectral Data Interpretation

While a dedicated peer-reviewed spectral analysis for this specific compound is not available, its structure allows for an expert prediction of its key spectral features based on data from analogous compounds.[12][13][14][15][16]

Technique Expected Features
¹H NMR ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~8.0-8.8 ppm (m, 3H): Aromatic protons, showing complex splitting patterns due to the substitution.~9.5-10.5 ppm (s, 1H): Amide proton (-NH-).~2.2 ppm (s, 3H): Acetyl methyl protons (-COCH₃).
¹³C NMR ~190 ppm: Aldehyde carbonyl carbon.~169 ppm: Amide carbonyl carbon.~120-150 ppm: Aromatic carbons with varied shifts due to electronic effects of substituents.~25 ppm: Acetyl methyl carbon.
IR (cm⁻¹) ~3300: N-H stretch (amide).~1700: C=O stretch (aldehyde).~1670: C=O stretch (amide I band).~1530 & ~1350: Asymmetric and symmetric NO₂ stretches.
Mass Spec (EI) M⁺ at m/z = 208: Molecular ion peak.Key Fragments: Loss of NO₂ (m/z = 162), loss of acetyl group (m/z = 165), and subsequent fragmentations.

Safety and Handling

This compound must be handled with appropriate laboratory precautions. It is classified as hazardous under the Globally Harmonized System (GHS).

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][17]

    • H312: Harmful in contact with skin.[1][17]

    • H332: Harmful if inhaled.[1][17]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[18][20]

    • Handling: Avoid formation of dust and aerosols. Do not breathe dust. Wash hands thoroughly after handling.[19][21]

    • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[18]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its carefully orchestrated electronic and steric properties make it a highly valuable and reactive intermediate. The ability to selectively manipulate its aldehyde, nitro, and acetamide groups provides chemists with a reliable platform for constructing complex nitrogen-containing heterocyclic compounds, which are a cornerstone of modern medicinal chemistry. Further exploration into its reactivity, particularly in the development of novel multi-component reactions and catalytic transformations, will undoubtedly continue to expand its utility in both academic research and industrial drug development.

References

  • p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. (n.d.). Homework.Study.com. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Compare the reactivity order of benzaldehyde, p-tolualdehyde and p-nitrobenzaldehyde. (n.d.). Doubtnut. Retrieved from [Link]

  • 4'-Formyl-2'-nitroacetanilide. (2024, April 10). ChemBK. Retrieved from [Link]

  • Safety Data Sheet for 2-Chloro-N-(4-nitrophenyl)acetamide. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Material Safety Data Sheet for Acetamide, 2-(diethylamino)-n-(2,6-dimethylphenyl)-. (n.d.). Cole-Parmer. Retrieved from [Link]

  • This compound (C9H8N2O4). (n.d.). PubChemLite. Retrieved from [Link]

  • Chemical Label for this compound. (n.d.). ECHA. Retrieved from [Link]

  • Preparation of 4-acetamido-3-nitrobenzoic acid. (1965). U.S.
  • Acetamide, N-(4-formylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mass spectrum N-(4-nitrophenyl) acetamide. (2020). ResearchGate. Retrieved from [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved from [Link]

  • Acetamide, N-(4-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved from [Link]

  • Preparation method of N-ethyl-2-(4-formylphenyl) acetamide. (n.d.).
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

  • N-(4-bromo-2-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). ResearchGate. Retrieved from [Link]

  • Acetamide, N-(4-ethoxy-2-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Preparation of 3-nitrobenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • Production process of m-nitrobenzaldehyde. (n.d.).
  • Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998). Indian Journal of Pharmaceutical Sciences.
  • Synthesis of N-(4 nitrophenyl) acetamide. (2020). ResearchGate. Retrieved from [Link]

Sources

n-(4-Formyl-2-nitrophenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-formyl-2-nitrophenyl)acetamide: Properties, Synthesis, and Applications in Chemical Research

Abstract

This compound is a substituted nitrobenzene derivative whose molecular architecture makes it a compound of significant interest for synthetic and medicinal chemistry. Possessing three distinct and reactive functional groups—an acetamido, a nitro, and a formyl group—it serves as a versatile intermediate for the construction of more complex molecular scaffolds. This guide provides a comprehensive technical overview of its core properties, a detailed synthesis protocol grounded in established chemical principles, an exploration of its potential applications in drug development, and essential safety and handling information for laboratory professionals.

Molecular Identity and Physicochemical Properties

This compound is identified by its unique chemical structure and a consistent set of physical properties. The presence of electron-withdrawing nitro and formyl groups, alongside the electron-donating acetamido group, creates a distinct electronic profile on the aromatic ring, influencing its reactivity and physical characteristics.

Its fundamental molecular attributes are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₄[1][2][3]
Molecular Weight 208.17 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 51818-98-5[1][2]
Synonyms 4-Acetamido-3-nitrobenzaldehyde, 4'-Formyl-2'-nitroacetanilide[1][2]
Appearance Not specified, but related compounds are typically yellow solids
Melting Point 155 °C[2]
Boiling Point (Predicted) 445.1 ± 40.0 °C[2]
Density (Predicted) 1.425 ± 0.06 g/cm³[2]
pKa (Predicted) 13.35 ± 0.70[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution (nitration) of 4-acetamidobenzaldehyde. This strategy is underpinned by the directing effects of the substituents on the benzene ring.

Causality of the Synthetic Approach

The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. Conversely, the formyl group (-CHO) is a deactivating, meta-directing group.

In the starting material, 4-acetamidobenzaldehyde, the two groups are para to each other. The powerful directing effect of the acetamido group dictates the position of the incoming electrophile. The para position is already occupied by the formyl group, so substitution is directed to the positions ortho to the acetamido group (positions 3 and 5). Position 3 is sterically less hindered and electronically favored, leading to the selective formation of this compound. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[4]

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from commercially available starting materials to the final purified product.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5 °C Addition Slowly add Nitrating Mixture Maintain temp < 20 °C Nitrating_Mixture->Addition Start Dissolve 4-Acetamidobenzaldehyde in concentrated H₂SO₄ Start->Addition Stir Stir for 0.5 - 2 hours Monitor by TLC Addition->Stir Quench Pour onto Ice-Water Mixture Stir->Quench Precipitate Collect Precipitate by Filtration Quench->Precipitate Wash Wash with Cold Water Precipitate->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Final_Product This compound Dry->Final_Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established nitration methodologies.[3][4]

  • Reagent Preparation: In a flask submerged in an ice-salt bath, cautiously add concentrated nitric acid (e.g., 1.5 mL) dropwise to chilled, concentrated sulfuric acid (e.g., 5 mL). Keep the temperature of this nitrating mixture below 10 °C.

  • Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 4-acetamidobenzaldehyde (e.g., 5.0 g) in concentrated sulfuric acid (e.g., 15 mL). Cool this solution to 0-5 °C in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-acetamidobenzaldehyde over 30-45 minutes. The internal temperature must be rigorously maintained below 20 °C throughout the addition to prevent over-nitration and side reactions.[4]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes to 1 hour. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water (approx. 200 mL). A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Its value lies in its role as a versatile chemical building block for creating libraries of novel compounds for biological screening.[5][6] The three functional groups offer orthogonal reactivity, allowing for selective modification.

A Hub for Chemical Diversification

The true utility of this molecule for drug development professionals is its potential for modification, providing access to a wide chemical space from a single, well-defined intermediate.

  • The Nitro Group: Can be readily reduced to an amine (-NH₂). This is a cornerstone transformation in medicinal chemistry, as the resulting aniline can be used in amide couplings, sulfonamide formation, or as a key component in the synthesis of heterocyclic systems like benzimidazoles.[6]

  • The Formyl Group: As an aldehyde, it is a versatile handle for reactions such as reductive amination (to introduce diverse amine side chains), Wittig reactions (to form alkenes), and condensation reactions to build larger, more complex heterocyclic structures.

  • The Acetamido Group: Can be hydrolyzed under acidic or basic conditions to reveal a primary amine, providing another point for derivatization that is orthogonal to the chemistry performed on the nitro-derived amine.

G cluster_nitro Nitro Group Chemistry cluster_formyl Formyl Group Chemistry cluster_amide Acetamido Group Chemistry Core This compound Nitro_Reduction Reduction (e.g., SnCl₂/HCl) Core->Nitro_Reduction Site 1 Reductive_Amination Reductive Amination (R-NH₂) Core->Reductive_Amination Site 2 Hydrolysis Hydrolysis (H⁺ or OH⁻) Core->Hydrolysis Site 3 Amine_Product Diamino Intermediate Nitro_Reduction->Amine_Product Yields Amine Amine_Side_Chain Secondary/Tertiary Amine Reductive_Amination->Amine_Side_Chain Forms C-N Bond Amine_Handle Primary Amine Hydrolysis->Amine_Handle Reveals Amine

Caption: Key reactive sites on this compound for chemical diversification.

Safety and Handling

As with any nitroaromatic compound, this compound must be handled with appropriate care.

  • Primary Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It may cause skin, eye, and respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant strategic value. Its well-defined molecular formula (C₉H₈N₂O₄) and molecular weight (208.17 g/mol ) are complemented by a structure rich in functionality. The ability to selectively manipulate its nitro, formyl, and acetamido groups makes it an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. For researchers and professionals in drug development, understanding the properties, synthesis, and reactive potential of this molecule provides a powerful tool for the rational design of novel, biologically active compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 291355, this compound. PubChem. [Link]

  • NIST (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]

  • Angene Chemical (2021). Safety Data Sheet: 2-Chloro-N-(4-nitrophenyl)acetamide. Angene Chemical. [Link]

  • ResearchGate (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • WorldOfChemicals (n.d.). Exploring N-(4-Nitrophenethyl)acetamide: Properties and Applications. WorldOfChemicals. [Link]

  • PrepChem (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

  • Hines III, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

  • BTLem-Bioresearch (n.d.). CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide. BTLem-Bioresearch. [Link]

  • Hines III, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(4-Formyl-2-nitrophenyl)acetamide from 4-Acetamidobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-formyl-2-nitrophenyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis, starting from 4-acetamidobenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the underlying principles of the reaction, a detailed experimental protocol, critical safety considerations, and robust analytical methods for product characterization. The guide is structured to offer not just a procedural outline, but also a deep understanding of the chemical transformations and practical considerations necessary for a successful and safe synthesis.

Introduction: Strategic Importance of this compound

This compound[1] is a key building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its bifunctional nature, possessing both an aldehyde and a nitro group on a substituted aniline scaffold, makes it a versatile precursor for the construction of diverse molecular architectures. The strategic placement of the nitro group ortho to the acetamido group and meta to the formyl group is a result of the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. A thorough understanding of this synthesis is therefore crucial for chemists aiming to utilize this intermediate in their synthetic endeavors.

The Chemistry Unveiled: Reaction Mechanism and Regioselectivity

The synthesis of this compound from 4-acetamidobenzaldehyde is a classic example of an electrophilic aromatic substitution, specifically, a nitration reaction. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the benzene ring: the acetamido group (-NHCOCH₃) and the formyl group (-CHO).

The acetamido group is an activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. Conversely, the formyl group is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.

In the case of 4-acetamidobenzaldehyde, the powerful ortho, para-directing effect of the acetamido group and the meta-directing effect of the formyl group work in concert to favor the introduction of the nitro group at the position ortho to the acetamido group and meta to the formyl group.

The reaction proceeds through the following key steps:

  • Generation of the Electrophile: In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of 4-acetamidobenzaldehyde attacks the nitronium ion. The attack occurs preferentially at the position ortho to the strongly activating acetamido group.

  • Rearomatization: The resulting resonance-stabilized carbocation (sigma complex) loses a proton to a weak base in the reaction mixture (such as HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the final product, this compound.

Diagram 1: Reaction Mechanism

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2O H₂O H2SO4 H₂SO₄ HSO4- HSO₄⁻ Start 4-Acetamidobenzaldehyde Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: The reaction mechanism for the nitration of 4-acetamidobenzaldehyde.

A Practical Guide: Experimental Protocol

This protocol is based on established procedures for the nitration of activated aromatic compounds and a specific literature reference reporting a high yield for this transformation.[2]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS Number
4-AcetamidobenzaldehydeC₉H₉NO₂163.17122-85-0[3][4]
Concentrated Nitric Acid (70%)HNO₃63.017697-37-2
Concentrated Sulfuric Acid (98%)H₂SO₄98.087664-93-9
Deionized WaterH₂O18.027732-18-5
EthanolC₂H₅OH46.0764-17-5
IceH₂O (solid)18.027732-18-5
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beakers

  • Graduated cylinders

  • Büchner funnel and flask

  • Filter paper

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Procedure

Diagram 2: Experimental Workflow

G A 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C 3. Nitration Reaction (Slow addition at 0-5 °C) A->C B 2. Dissolve Starting Material (4-Acetamidobenzaldehyde in H₂SO₄) B->C D 4. Quenching (Pour onto ice) C->D E 5. Isolation (Vacuum filtration) D->E F 6. Purification (Recrystallization from ethanol/water) E->F G 7. Characterization (MP, FTIR, NMR) F->G

Caption: A streamlined workflow for the synthesis of this compound.

  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add a calculated amount of concentrated nitric acid. Cool the beaker in an ice bath. While stirring gently, slowly and cautiously add an equal volume of concentrated sulfuric acid. Caution: This mixing process is highly exothermic. Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve a pre-weighed amount of 4-acetamidobenzaldehyde in a minimal amount of concentrated sulfuric acid. Cool this flask in an ice bath to 0-5 °C.

  • Nitration: While vigorously stirring the solution of 4-acetamidobenzaldehyde, slowly add the chilled nitrating mixture dropwise using a dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. A literature procedure suggests a reaction time of 0.5 hours at 20°C for a similar synthesis, which may be adapted with careful temperature control.[2]

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. A yellow precipitate of the crude product should form. Allow the ice to melt completely.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with copious amounts of cold deionized water to remove any residual acid.

  • Purification: The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.[5] Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Safety: A Paramount Consideration

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin and eyes.

  • Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and chemical splash goggles. A face shield is also highly recommended.

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

  • Ice Bath: A properly prepared and maintained ice bath is crucial for controlling the reaction temperature.

  • Slow Addition: The nitrating mixture must be added slowly and dropwise to prevent a rapid increase in temperature.

  • Spill Kit: Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available.

Product Characterization: Confirming Success

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular FormulaC₉H₈N₂O₄[1]
Molecular Weight208.17 g/mol [1]
AppearanceYellow crystalline solid[5]
Melting PointTo be determined experimentally
Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the functional groups present in the molecule. For a similar compound, N-(4-nitrophenyl)acetamide, characteristic peaks are observed for the amide N-H stretch (around 3275 cm⁻¹) and the carbonyl (C=O) stretch (around 1678 cm⁻¹).[5] The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The aldehyde C-H stretch will appear around 2850-2750 cm⁻¹ and the aldehyde C=O stretch around 1700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the number and environment of the hydrogen atoms. Expected signals would include a singlet for the acetyl methyl group, a singlet for the aldehyde proton, and signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbons of the acetamido and formyl groups, and the carbons of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (208.17 g/mol ).[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during workup or purification.Ensure complete dissolution of the starting material. Extend the reaction time or slightly increase the temperature with caution. Optimize the recrystallization solvent system to minimize product loss.
Formation of Side Products (e.g., dinitration) Reaction temperature too high; excess nitrating agent.Strictly maintain the reaction temperature at 0-5 °C. Use a stoichiometric amount of the nitrating agent. Monitor the reaction progress by TLC.
Oily Product Instead of Solid Impurities present; incomplete removal of acid.Ensure thorough washing of the crude product with water. Try triturating the oil with a non-polar solvent to induce solidification. Purify by column chromatography if recrystallization is ineffective.
Difficulty with Recrystallization Incorrect solvent system; presence of persistent impurities.Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate, or mixtures with water). Consider a pre-purification step like washing with a dilute sodium bicarbonate solution to remove acidic impurities.

Conclusion

The synthesis of this compound from 4-acetamidobenzaldehyde is a well-defined and high-yielding reaction that provides access to a versatile chemical intermediate. By understanding the underlying reaction mechanism, adhering to a detailed and carefully controlled experimental protocol, and prioritizing safety, researchers can successfully and reliably produce this valuable compound. The characterization techniques outlined in this guide will ensure the identity and purity of the synthesized material, paving the way for its use in further synthetic applications.

References

  • Tuccitto, N., Catania, G., Pappalardo, A., & Trusso Sfrazzetto, G. (2021). Chemistry - A European Journal, 27(55), 13715-13718.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde. Retrieved from a hypothetical BenchChem technical note.
  • Royal Society of Chemistry. (2023). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
  • ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. Retrieved from [Link]

  • ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • MCE. (n.d.). N-(4-Formylphenyl)acetamide (4-Acetamidobenzaldehyde). MedChemExpress.
  • Hines, J. K., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetamidobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025). 4-Acetamidobenzaldehyde. Retrieved from [Link]

  • Google Patents. (2019). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
  • ResearchGate. (n.d.). Representation and numbering system for the 4-acetamidobenzaldehyde...

Sources

Spectroscopic data for n-(4-Formyl-2-nitrophenyl)acetamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of n-(4-Formyl-2-nitrophenyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound (CAS No. 51818-98-5). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to offer a detailed characterization using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind spectral features, providing not just data, but a framework for its interpretation. This guide also includes standardized protocols for data acquisition, ensuring that the described methodologies are robust and reproducible.

Introduction and Molecular Structure

This compound is a substituted acetanilide derivative featuring three key functional groups on a benzene ring: an acetamido group, a nitro group, and a formyl (aldehyde) group.[1][2] Its molecular formula is C₉H₈N₂O₄, with a molecular weight of 208.17 g/mol .[1][2] The relative positions of these groups (formyl at C4, acetamido at C1, and nitro at C2) create a unique electronic and structural environment that is directly reflected in its spectroscopic signature. Understanding this signature is paramount for confirming its identity in synthesis, assessing its purity, and studying its reactivity.

The strategic placement of electron-withdrawing groups (nitro and formyl) and an electron-donating group (acetamido) makes this molecule a valuable intermediate in the synthesis of more complex chemical entities. Accurate structural elucidation is the foundation of its use in any research or development pipeline.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula, C₉H₈N₂O₄.

Molecular Ion and Adducts

The monoisotopic mass of the molecule is calculated to be 208.0484 Da.[2][3] In typical soft-ionization techniques like Electrospray Ionization (ESI), the compound is expected to be observed as various adducts.

Ion SpeciesFormulaCalculated m/z
[M+H]⁺ [C₉H₉N₂O₄]⁺209.0557
[M+Na]⁺ [C₉H₈N₂O₄Na]⁺231.0376
[M-H]⁻ [C₉H₇N₂O₄]⁻207.0411
Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChem predictions.[3]

The presence of the [M+H]⁺ peak at m/z 209.0557 in the positive ion mode or the [M-H]⁻ peak at m/z 207.0411 in the negative ion mode would serve as strong evidence for the compound's identity.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) can reveal structural information through controlled fragmentation. The amide and nitro groups provide predictable cleavage points.

fragmentation_pathway M_H [M+H]⁺ m/z = 209.0557 frag1 m/z = 167.0451 M_H->frag1 - C₂H₂O (ketene) frag2 m/z = 181.0608 M_H->frag2 - CO frag3 m/z = 121.0288 frag1->frag3 - NO₂

Caption: A plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.

Causality of Fragmentation:

  • Loss of Ketene (C₂H₂O): A common fragmentation for N-acetylated anilines is the loss of ketene (42.01 Da) from the acetamido group, leading to the corresponding aniline derivative. This would produce a fragment at m/z 167.0451.

  • Loss of Carbon Monoxide (CO): The formyl group can lose carbon monoxide (28.01 Da), a characteristic fragmentation for benzaldehydes, resulting in a fragment at m/z 181.0608.

  • Loss of Nitro Group (NO₂): The fragment at m/z 167.0451 (from the loss of ketene) can subsequently lose the nitro group (46.01 Da), a radical loss common for nitroaromatics, to yield a fragment at m/z 121.0288.

Experimental Protocol for MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like acetonitrile or methanol. Dilute to a final concentration of 1-10 µg/mL using the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • ESI Conditions (Positive Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8 - 10 L/min at 200 °C

    • Mass Range: m/z 50 - 500

  • Data Analysis: Calibrate the instrument using a known standard. Identify the molecular ion peak [M+H]⁺ and/or [M+Na]⁺ and calculate the mass error (typically < 5 ppm for confirmation).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its amide, nitro, and aldehyde moieties.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale and Notes
Amide (N-H) N-H Stretch3300 - 3250Secondary amides typically show a single, sharp peak in this region. Its position can be influenced by hydrogen bonding.
Aromatic C-H C-H Stretch3100 - 3000Characteristic of sp² C-H bonds on the benzene ring.
Aliphatic C-H C-H Stretch2950 - 2850From the methyl group of the acetamido moiety.
Aldehyde (C-H) C-H Stretch2850 - 2820 & 2750 - 2720Often appears as a pair of weak to medium bands (Fermi resonance), a hallmark of the aldehyde C-H stretch.
Amide I (C=O) C=O Stretch1700 - 1670The primary carbonyl stretch of the secondary amide. Its frequency is lowered by conjugation with the ring.
Aldehyde (C=O) C=O Stretch1710 - 1690The aldehyde carbonyl stretch, also influenced by conjugation with the aromatic ring. It may overlap with the Amide I band.
Amide II N-H Bend & C-N Stretch1570 - 1515A characteristic band for secondary amides.
Nitro (NO₂) Asymmetric Stretch1540 - 1500Strong absorption due to the powerful electron-withdrawing nature of the nitro group.[4]
Nitro (NO₂) Symmetric Stretch1360 - 1330A second strong, characteristic absorption for the nitro group.[4]
Aromatic C=C C=C Ring Stretch1600 - 1450Multiple bands are expected in this region, confirming the aromatic backbone.
Table 2: Predicted key infrared absorption bands for this compound.
Experimental Protocol for ATR-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000 - 400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the eight protons in the molecule.

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-CHO ~10.0Singlet (s)1HAldehyde protons are highly deshielded and appear far downfield.
NH > 8.5Broad Singlet (br s)1HThe amide proton is deshielded by the adjacent carbonyl and the ortho-nitro group. Broadening is due to quadrupole effects of the nitrogen and potential chemical exchange.
H-3 ~8.4Doublet (d)1HThis proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It is split by H-5 (⁴J coupling, small).
H-5 ~8.2Doublet of Doublets (dd)1HThis proton is ortho to the formyl group and meta to the nitro group. It is split by H-6 (³J coupling) and H-3 (⁴J coupling).
H-6 ~7.9Doublet (d)1HThis proton is ortho to the acetamido group. It is split by H-5 (³J coupling).
CH₃ ~2.2Singlet (s)3HThe methyl protons of the acetyl group appear as a sharp singlet in the aliphatic region.
Table 3: Predicted ¹H NMR data for this compound (in CDCl₃ or DMSO-d₆).

Note on Aromatic Region: The three aromatic protons form a complex ABC spin system. The predicted shifts and multiplicities are approximations; actual spectra may show more complex patterns, but the relative downfield order (H-3 > H-5 > H-6) should hold due to the electronic effects of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms.

Carbon LabelChemical Shift (δ, ppm)Rationale
C-CHO ~191Aldehyde carbonyl carbons are characteristically found in this highly deshielded region.
C=O (Amide) ~169Amide carbonyl carbons are less deshielded than aldehyde carbonyls.
C-2 ~148Aromatic carbon bearing the nitro group (ipso-carbon), strongly deshielded.
C-4 ~142Aromatic carbon bearing the formyl group.
C-1 ~138Aromatic carbon bearing the acetamido group.
C-5 ~132Aromatic C-H carbon ortho to the formyl group.
C-3 ~126Aromatic C-H carbon ortho to the nitro group.
C-6 ~120Aromatic C-H carbon ortho to the acetamido group.
CH₃ ~25The methyl carbon of the acetyl group, appearing in the upfield aliphatic region.
Table 4: Predicted ¹³C NMR data for this compound (in CDCl₃ or DMSO-d₆).
Experimental Protocol for NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Workflow:

    Caption: Standard workflow for acquiring NMR spectra.

  • Acquisition Parameters (¹H):

    • Pulse Angle: 30-45°

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Acquisition Parameters (¹³C):

    • Technique: Proton-decoupled

    • Pulse Angle: 30-45°

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS confirms the molecular weight (m/z 209.0557 for [M+H]⁺), IR identifies the key functional groups (C=O at ~1700 cm⁻¹, NO₂ at ~1540 and ~1350 cm⁻¹, and N-H at ~3300 cm⁻¹), and NMR provides a detailed map of the proton and carbon environments, including the characteristic aldehyde proton signal around 10.0 ppm. The predictive data and protocols outlined in this guide serve as a robust framework for the analysis and quality control of this important chemical intermediate.

References

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved January 17, 2026, from chemicalbook.com.[1]

  • PubChemLite. (n.d.). This compound (C9H8N2O4). Retrieved January 17, 2026, from pubchemlite.com.[3]

  • PubChem. (n.d.). This compound. CID 291355. Retrieved January 17, 2026, from pubchem.ncbi.nlm.nih.gov.[2]

  • NIST/TRC Web Thermo Tables. (n.d.). Acetamide, N-(4-formylphenyl)-. In NIST Chemistry WebBook. Retrieved January 17, 2026, from webbook.nist.gov.[5]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.[4]

Sources

Solubility of n-(4-Formyl-2-nitrophenyl)acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of n-(4-Formyl-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of a chemical compound is a critical physicochemical property that governs its behavior in chemical synthesis, formulation, and biological systems. For researchers and professionals in drug development, understanding and accurately measuring solubility is fundamental to process optimization, dosage form design, and ensuring bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound (CAS 51818-98-5). While extensive quantitative solubility data for this specific compound is not widely published, this document serves as a first-principles guide, detailing the theoretical underpinnings of its expected solubility and providing a robust, field-proven experimental framework for its precise determination. The focus is on empowering researchers to generate reliable, reproducible data through a deep understanding of both theory and practice.

Chapter 1: Introduction to this compound and its Solubility

1.1 The Compound: A Profile

This compound is an organic compound featuring a substituted aromatic ring. Its structure incorporates several key functional groups: an acetamide group, a nitro group, and a formyl (aldehyde) group. These features make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.

1.2 The Critical Role of Solubility

The practical utility of a compound like this compound is intrinsically linked to its solubility in various media. Key decision-making processes that rely on this data include:

  • Reaction Solvent Selection: Choosing an appropriate solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction kinetics, yield, and purity.

  • Purification and Crystallization: Solubility differences in various solvents are exploited to purify compounds. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal for recrystallization.

  • Formulation Development: In drug development, solubility in aqueous and organic media is a primary determinant of a drug candidate's formulation strategy and its ultimate bioavailability.[1][3] Low aqueous solubility is a major hurdle in drug discovery.[2]

  • Analytical Method Development: Creating reliable analytical methods, such as those using High-Performance Liquid Chromatography (HPLC), requires the compound to be fully dissolved in the mobile phase.

Chapter 2: Theoretical Framework of Solubility

A predictive understanding of solubility begins with fundamental chemical principles. The dissolution of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

2.1 The "Like Dissolves Like" Principle

This long-standing heuristic is the cornerstone of solubility prediction.[4][5][6] It posits that substances with similar polarity and intermolecular force characteristics are more likely to be soluble in one another.

  • Polar Solutes dissolve in Polar Solvents . These molecules have significant dipole moments and often engage in hydrogen bonding or strong dipole-dipole interactions.[5][7]

  • Non-polar Solutes dissolve in Non-polar Solvents . These molecules are characterized by weak London dispersion forces.

2.2 Molecular Polarity and Intermolecular Forces

The molecular structure of this compound allows for a variety of intermolecular interactions:

  • Hydrogen Bonding: The acetamide group contains an N-H bond (a hydrogen bond donor) and a C=O group (a hydrogen bond acceptor). This allows it to interact strongly with protic solvents (e.g., alcohols, water) and other molecules with hydrogen-bonding capabilities.[7]

  • Dipole-Dipole Interactions: The nitro (-NO₂) and formyl (-CHO) groups are strongly electron-withdrawing and create significant partial positive and negative charges within the molecule. This results in a large molecular dipole moment, promoting solubility in polar aprotic solvents (e.g., DMSO, Acetone).

  • Aromatic Interactions: The benzene ring can participate in π-π stacking with other aromatic molecules.

Based on these features, the compound is predicted to be polar and should exhibit greater solubility in polar solvents compared to non-polar solvents like hexane or toluene.

2.3 Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve spontaneously, ΔG must be negative.

  • Enthalpy of Solution (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. If the new interactions are stronger than the ones broken, the process is exothermic (favorable).

  • Entropy of Solution (ΔS): This is the change in disorder. Dissolution typically increases the entropy of the system as the ordered crystal lattice of the solute breaks down, which is thermodynamically favorable.

Chapter 3: Physicochemical Profile of this compound

A thorough analysis of the compound's known properties provides a foundation for experimental design.

3.1 Structural Analysis and Predicted Behavior

The combination of a rigid aromatic core with multiple polar functional groups suggests a nuanced solubility profile. While the polar groups will drive solubility in polar solvents, the relatively large aromatic structure may limit solubility in highly aqueous systems. A structurally related compound, N-(4-nitrophenyl)acetamide, is reported to be soluble in ethanol but only partially soluble in water and chloroform, which supports this prediction.[8]

3.2 Compound Properties

The following table summarizes key computed properties for this compound.

PropertyValueSource
Molecular Formula C₉H₈N₂O₄[9]
Molecular Weight 208.17 g/mol [9]
CAS Number 51818-98-5[9][10]
IUPAC Name This compound[9]

Chapter 4: Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[11]

4.1 Principle of the Shake-Flask Method

An excess of the solid compound is agitated (shaken or stirred) in a specific solvent at a controlled temperature for a sufficient period to reach equilibrium.[12] At equilibrium, the solution is saturated, and any undissolved solid remains. The solution is then filtered to remove the excess solid, and the concentration of the dissolved compound in the clear filtrate is measured analytically.[1][3] This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

4.2 Experimental Workflow Diagram

The following diagram outlines the complete workflow for solubility determination using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Weigh excess solid compound prep2 Add precise volume of solvent prep1->prep2 Combine in vial equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Filter supernatant (e.g., 0.45µm PTFE filter) equil2->sample1 sample2 Prepare dilutions sample1->sample2 sample3 Analyze concentration (HPLC or UV-Vis) sample2->sample3 data1 Calculate solubility (mg/mL or mol/L) sample3->data1

Sources

Mastering Purity: A Technical Guide to the Characterization of N-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Versatile Building Block

N-(4-Formyl-2-nitrophenyl)acetamide is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and biologically active compounds. Its unique trifunctional nature, featuring an acetamide, a nitro group, and a formyl group on a phenyl ring, makes it a valuable scaffold for medicinal chemists. The precise arrangement of these functional groups allows for selective chemical transformations, enabling the construction of intricate molecular architectures. However, the synthetic route to this intermediate can often yield a mixture of isomers and other impurities that can compromise the integrity of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the essential techniques for the purification and in-depth characterization of this compound, ensuring its suitability for downstream applications in drug discovery and development. As a senior application scientist, the emphasis here is not merely on the "how" but the "why"—providing a rationale for each methodological choice to empower researchers with a robust and validated approach to quality control.

Synthesis and the Genesis of Impurities

The most common synthetic route to this compound involves the nitration of 4-acetamidobenzaldehyde.[1] This electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, is highly effective but can lead to the formation of several impurities.[2]

A critical understanding of the reaction mechanism is paramount to anticipating and controlling the impurity profile. The acetamide group is an ortho-, para-director, while the formyl group is a meta-director. The interplay of these directing effects, along with the reaction conditions, can result in the formation of isomeric byproducts.

Potential Impurities Include:

  • Isomeric Products: Different positional isomers of the nitro group on the aromatic ring.

  • Unreacted Starting Material: Residual 4-acetamidobenzaldehyde.

  • Over-nitrated Products: Dinitro-substituted derivatives.

  • Byproducts from Side Reactions: Oxidation of the formyl group or hydrolysis of the acetamide.

The presence of these impurities necessitates rigorous purification and characterization to ensure the chemical integrity of the this compound before its use in further synthetic steps.

Purification: The Foundation of Characterization

A multi-step purification strategy is often necessary to achieve the high degree of purity required for pharmaceutical applications.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] The success of this method hinges on the selection of an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.

A General Protocol for Recrystallization:

  • Solvent Selection: Begin by screening a range of solvents (e.g., ethanol, methanol, ethyl acetate, and their mixtures with water) to identify a suitable system. The ideal solvent will dissolve the crude product when hot but allow for significant crystal formation upon cooling.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography: For High-Purity Requirements

For achieving the highest level of purity, particularly in removing closely related isomers, column chromatography is the method of choice. The selection of the stationary phase (typically silica gel) and the mobile phase (eluent) is critical for achieving good separation.

A General Protocol for Column Chromatography:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a solvent system of low polarity, gradually increasing the polarity to elute the compounds from the column. The separation is based on the differential adsorption of the compounds to the silica gel.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization: A Multi-faceted Approach to Confirming Identity and Purity

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization and purity assessment of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity and substitution pattern of the aromatic ring.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for include the aldehyde proton (around 10 ppm), the aromatic protons (in the 7-9 ppm region), the amide proton (a broad singlet), and the methyl protons of the acetamide group (around 2 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the presence of the carbonyl carbons (amide and aldehyde), the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretch: Around 3300 cm⁻¹

  • C=O stretch (amide): Around 1680 cm⁻¹

  • C=O stretch (aldehyde): Around 1700 cm⁻¹

  • NO₂ stretches (asymmetric and symmetric): Around 1530 and 1350 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound (Molecular Weight: 208.17 g/mol ), the mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.[4][5]

Chromatographic Purity Assessment

Thin Layer Chromatography (TLC)

TLC is a rapid and simple method for monitoring the progress of a reaction and assessing the purity of a sample. By comparing the Rƒ value of the synthesized compound with that of a standard, and by observing the presence of any additional spots, a qualitative assessment of purity can be made.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry. A validated HPLC method can separate the target compound from its impurities and allow for their precise quantification. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[6][7][8]

Table 1: Summary of Analytical Data for this compound

Property Expected Value/Observation
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol [4]
Appearance Expected to be a crystalline solid
¹H NMR (ppm) Aldehyde H (~10), Aromatic H's (7-9), Amide NH (broad), Acetyl CH₃ (~2)
¹³C NMR (ppm) Aldehyde C=O (~190), Amide C=O (~170), Aromatic C's (120-150), Acetyl CH₃ (~25)
IR (cm⁻¹) ~3300 (N-H), ~1700 (Aldehyde C=O), ~1680 (Amide C=O), ~1530 & ~1350 (NO₂)
Mass Spectrum (m/z) [M+H]⁺ at 209.05568[5]
HPLC Purity >98% (typical requirement for pharmaceutical intermediates)

Visualizing the Workflow

A systematic workflow is crucial for ensuring the consistent quality of this compound.

Purification_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Purity Crude_Product Crude This compound Recrystallization Recrystallization Crude_Product->Recrystallization Primary Purification Purified_Product Purified Solid Recrystallization->Purified_Product Column_Chromatography Column Chromatography (if required) Column_Chromatography->Purified_Product Purified_Product->Column_Chromatography Optional High Purity Step Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purified_Product->Spectroscopy Structural Confirmation Chromatography Chromatographic Purity (TLC, HPLC) Purified_Product->Chromatography Purity Assessment Final_Product Characterized High-Purity Product Spectroscopy->Final_Product Chromatography->Final_Product

Caption: Workflow for the purification and characterization of this compound.

Conclusion: A Commitment to Quality

The purity and well-defined characterization of this compound are not just analytical exercises; they are fundamental to the safety and efficacy of the final pharmaceutical products derived from it. By implementing a robust and multi-faceted analytical strategy, researchers and drug development professionals can ensure the quality of this critical building block, thereby de-risking downstream processes and accelerating the path to new medicines. This guide provides the foundational knowledge and practical protocols to achieve this critical objective.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. Acetamide, N-(4-formylphenyl)-. National Institute of Standards and Technology. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • PubChemLite. This compound (C9H8N2O4). [Link]

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(4-butyl-2-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • PubChem. N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PMC. N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PMC. N-(4-Hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • ResearchGate. Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... [Link]

  • ResearchGate. a: Mass spectrum N-(4-nitrophenyl) acetamide. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(2,4-dimethyl-5-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • NIST. Acetamide, N-(4-nitrophenyl)-. National Institute of Standards and Technology. [Link]

  • NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Institute of Standards and Technology. [Link]

  • ResearchGate. (PDF) LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. [Link]

  • PMC. N-(4-Methoxy-3-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Regioselective Nitration of 4-Acetamidobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The regioselective nitration of 4-acetamidobenzaldehyde is a cornerstone reaction in synthetic organic chemistry, pivotal for the synthesis of key intermediates in the pharmaceutical and fine chemical industries. The primary product, 4-acetamido-3-nitrobenzaldehyde, serves as a versatile precursor for more complex molecular architectures. This guide provides an in-depth exploration of the reaction, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the electronic interplay of the acetamido and formyl substituents that governs the reaction's high regioselectivity, present a detailed and validated synthetic procedure, and discuss methods for product characterization and purification. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important electrophilic aromatic substitution.

Mechanistic Rationale: The Basis of Regioselectivity

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction's success and specificity hinge on the generation of a potent electrophile and the electronic nature of the substituents already present on the aromatic substrate.

Generation of the Nitronium Ion Electrophile

The active electrophile in this reaction, the nitronium ion (NO₂⁺), is generated in situ from the interaction between concentrated nitric acid and a stronger acid, typically sulfuric acid. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[1][2][3] This step is critical, as nitric acid alone is generally not sufficient to effect the nitration of a deactivated or moderately activated aromatic ring.[4]

The role of sulfuric acid is twofold: it acts as a catalyst to generate the electrophile and as a dehydrating agent, absorbing the water produced, which could otherwise dilute the acid medium and slow the reaction.[4][5]

The Directing Effects of Substituents

In 4-acetamidobenzaldehyde, the regiochemical outcome is dictated by the combined influence of the acetamido (-NHCOCH₃) and formyl (-CHO) groups.[6][7]

  • The Acetamido Group (-NHCOCH₃): An Activating ortho, para-Director The acetamido group is classified as an activating, ortho, para-directing group.[8][9][10] The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance (a +R or +M effect). This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles.[8][11] The resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the acetamido group, as this allows for a resonance structure where the positive charge of the intermediate carbocation (the sigma complex or arenium ion) is stabilized by the nitrogen lone pair. While the carbonyl portion of the acetamido group has an electron-withdrawing inductive effect (-I), the resonance effect is dominant in directing the substitution.[9][10]

  • The Formyl Group (-CHO): A Deactivating meta-Director Conversely, the aldehyde (formyl) group is a deactivating, meta-director.[7] It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-R). This withdrawal of electron density makes the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance hybrids. Consequently, electrophilic attack is directed to the meta position, which is the least deactivated site.[11][12][13]

Synergistic Control of Regioselectivity

In the 4-acetamidobenzaldehyde molecule, the two substituents are positioned para to one another. Their directing effects are not in conflict; rather, they work in concert to direct the incoming nitronium ion to a specific position.

  • The powerful ortho, para-directing acetamido group strongly favors substitution at positions 3 and 5 (which are ortho to it).

  • The meta-directing formyl group favors substitution at positions 3 and 5 (which are meta to it).

This synergistic directionality results in an exceptionally high degree of regioselectivity, leading almost exclusively to the formation of 4-acetamido-3-nitrobenzaldehyde . The bulky nature of the acetamido group can also contribute a steric hindrance effect, further favoring substitution at the less hindered position if the two ortho positions were not electronically equivalent.[14][15]

Directing Effects cluster_0 4-Acetamidobenzaldehyde cluster_1 Substituent Effects cluster_2 Predicted Outcome mol Substrate Molecule acetamido Acetamido Group (-NHCOCH3) +R > -I Effect mol->acetamido Analysis of formyl Formyl Group (-CHO) -R and -I Effects mol->formyl Analysis of ortho_para Directs to positions 3 & 5 (Ortho) acetamido->ortho_para is an Activating o,p-Director meta Directs to positions 3 & 5 (Meta) formyl->meta is a Deactivating m-Director product High Regioselectivity for 4-Acetamido-3-nitrobenzaldehyde ortho_para->product Synergistic Effect leads to meta->product Synergistic Effect leads to Experimental_Workflow start Start step1 Step 1: Prepare Nitrating Mixture Cool HNO3 in ice bath. Slowly add H2SO4. start->step1 Reagent Prep step3 Step 3: Nitration Reaction Add nitrating mixture dropwise to substrate solution at 0-10 °C. step1->step3 Add to step2 Step 2: Dissolve Substrate Dissolve 4-acetamidobenzaldehyde in cold H2SO4. step2->step3 Reaction step4 Step 4: Quench & Precipitate Pour reaction mixture onto crushed ice. step3->step4 Work-up step5 Step 5: Isolate Crude Product Collect solid via vacuum filtration. step4->step5 Isolation step6 Step 6: Purify Product Recrystallize from ethanol/water mixture. step5->step6 Purification step7 Step 7: Dry and Characterize Dry purified crystals and analyze (MP, NMR, IR). step6->step7 Analysis end End step7->end

Caption: High-level workflow for the synthesis of 4-acetamido-3-nitrobenzaldehyde.

1. Preparation of the Nitrating Mixture (Caution: Highly Exothermic)

  • Place a 50 mL Erlenmeyer flask in an ice-salt bath. [16]* Carefully measure 2.5 mL of concentrated nitric acid into the flask.

  • Slowly, and with constant swirling, add 2.5 mL of concentrated sulfuric acid to the nitric acid. The addition should be dropwise to control the temperature. Keep this mixture chilled in the ice bath until use. [17] 2. Dissolution of the Starting Material

  • In a 125 mL Erlenmeyer flask, add 5.0 g of 4-acetamidobenzaldehyde.

  • Place this flask in a separate, larger ice bath on a magnetic stirrer.

  • Slowly add 20 mL of concentrated sulfuric acid to the 4-acetamidobenzaldehyde while stirring. Continue stirring until all the solid has dissolved. The temperature should be maintained below 10 °C.

3. Nitration Reaction

  • While vigorously stirring the solution of 4-acetamidobenzaldehyde, slowly add the chilled nitrating mixture dropwise using a Pasteur pipette.

  • Causality Check: The rate of addition is critical. It must be slow enough to ensure the reaction temperature does not exceed 10 °C. Higher temperatures can lead to the formation of unwanted byproducts and decrease the overall yield. [18]* After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes.

4. Work-up and Isolation

  • Carefully pour the viscous reaction mixture onto approximately 200 g of crushed ice in a large beaker, stirring the ice slurry as you pour. A pale yellow solid should precipitate immediately.

  • Causality Check: Pouring the acidic mixture into ice serves to quench the reaction rapidly and precipitate the organic product, which is insoluble in the resulting aqueous acidic solution.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. [19]* Wash the collected solid on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

5. Purification by Recrystallization

  • Transfer the crude, damp solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

  • Add hot deionized water dropwise to the hot ethanol solution until the solution just begins to turn cloudy (the cloud point).

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and air dry.

Product Characterization

Confirming the structure and purity of the final product is a critical step.

Analysis MethodExpected Result for 4-Acetamido-3-nitrobenzaldehyde
Appearance Pale yellow crystalline solid.
Melting Point Literature values are in the range of 150-155 °C. A sharp melting point within this range indicates high purity.
Infrared (IR) Spectroscopy Characteristic peaks (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O aldehyde stretch), ~1680 (C=O amide I stretch), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch). [20][21]
¹H NMR Spectroscopy Expected signals in DMSO-d₆ (δ, ppm): ~10.0 (s, 1H, CHO), ~9.5 (s, 1H, NH), ~8.5 (d, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.2 (s, 3H, CH₃). The aromatic splitting pattern confirms 1,2,4-trisubstitution.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₉H₈N₂O₄), which is approximately 208.17 g/mol . [22]

Conclusion

The nitration of 4-acetamidobenzaldehyde is a model reaction demonstrating the power of substituent effects in directing the outcome of electrophilic aromatic substitution. The cooperative directing influence of the activating ortho, para-directing acetamido group and the deactivating meta-directing formyl group ensures a highly regioselective synthesis of 4-acetamido-3-nitrobenzaldehyde. By carefully controlling reaction conditions, particularly temperature, high yields of a pure product can be reliably obtained. This guide provides the fundamental theory and a robust experimental framework for scientists to successfully perform and understand this valuable synthetic transformation.

References

  • Brainly. (2023). Explain why the acetamido group is an ortho, para-directing group. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Available at: [Link]

  • Quora. (2021). Why is sulfuric acid used in aromatic nitration? Available at: [Link]

  • Chemistry Stack Exchange. (2018). Directional nature of the acetamido group in electrophilic substitution reaction. Available at: [Link]

  • YouTube. (2022). Role of Sulphuric acid (NITRATION). Available at: [Link]

  • Homework.Study.com. The acetamido group (-NHCOCH3) is an ortho-para directing group... Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • ChemTalk. Directing Effects. Available at: [Link]

  • Transtutors. (2021). The acetamido group (-NHCOCH3) is an ortho-para directing group in... Available at: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Available at: [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Available at: [Link]

  • NIST WebBook. Benzaldehyde, 4-nitro-. Available at: [Link]

  • Scribd. Experiment 4 Sem2 | PDF | Chemistry | Chemical Substances. Available at: [Link]

  • YouTube. (2020). Nitration Lab. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of N-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(4-Formyl-2-nitrophenyl)acetamide is an organic compound that serves as a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its molecular structure, featuring a reactive aldehyde group, a nitro functionality, and an acetamido moiety on a phenyl ring, makes it a versatile building block. However, these same functional groups contribute to its potential chemical and toxicological hazards. This guide provides a detailed, in-depth overview of the critical safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure personal safety, and maintain environmental compliance.

Hazard Identification and Risk Assessment

A thorough understanding of the intrinsic hazards of this compound is the foundation of safe laboratory practice. The primary risks associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as acute toxicity and irritation.

According to available safety data, this compound is classified as:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2][3]

  • Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1][2][3]

  • Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[1][2][3]

  • Skin Irritation (Category 2) : Causes skin irritation.[4]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[4]

The causality behind these classifications lies in the chemical nature of the molecule. The nitroaromatic structure is a well-known toxicophore. Upon absorption, nitroaromatic compounds can be metabolically reduced to nitroso and hydroxylamine intermediates, which can induce cellular damage. The aldehyde group can also contribute to irritant effects.

Toxicological Profile
Physical and Chemical Hazards

This compound is a solid at room temperature. While specific data on its flammability and explosive properties are limited, it is prudent to handle it as a combustible solid. Like many nitro compounds, it may be susceptible to thermal decomposition at elevated temperatures, potentially releasing toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[5] It is incompatible with strong oxidizing agents.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All handling of solid this compound that may generate dust, such as weighing or transferring, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] The use of a fume hood is critical to keep airborne concentrations low and prevent inhalation exposure.[4] An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection, conforming to OSHA 29 CFR 1910.133 or EU EN166 standards. A face shield may be required for operations with a higher splash risk.[4]Protects against accidental splashes of solutions or contact with airborne dust, preventing serious eye irritation.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use.[4][7]Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption.
Body Protection A laboratory coat, fully buttoned. For larger quantities or spill response, a chemically resistant apron or suit may be necessary.Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Generally not required when handling small quantities within a certified chemical fume hood. If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.Protects against the inhalation of harmful dust particles.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and ensuring the stability of the compound.

General Handling Practices
  • Avoid all direct contact with the skin, eyes, and personal clothing.[4]

  • Do not breathe dust or fumes.[4]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][7]

  • Use the smallest quantity of material necessary for the experiment.

  • Ensure all containers are clearly and accurately labeled.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Store in a tightly-closed container when not in use.[4]

  • Keep in a cool, dry, and well-ventilated area.[4][5]

  • Store away from incompatible substances, particularly strong oxidizing agents.[5][6]

  • Keep away from sources of ignition and heat.[4]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • If Inhaled : Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

  • If on Skin : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4][7]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor immediately.[7]

Spill Response
  • Personal Precautions : Evacuate the area. Ensure adequate ventilation. Wear the appropriate PPE as outlined in Section 2.2, including respiratory protection if necessary. Avoid breathing dust.[7]

  • Containment and Clean-up : Prevent further leakage or spillage if it is safe to do so. For solid spills, carefully sweep up the material, avoiding dust generation. Vacuuming or absorbing with an inert material like vermiculite or sand is also an option.[4] Place the collected material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

The disposal of this compound and any contaminated materials must be managed as a hazardous waste stream.

Disposal Protocol
  • Segregation : All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be segregated from other waste streams.

  • Containerization : Use a dedicated, chemically compatible, and leak-proof container with a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[4][7] All local, state, and federal regulations for hazardous waste disposal must be followed.

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from procurement to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound A Receipt & Storage B Risk Assessment (Review SDS & SOPs) A->B C Select & Don PPE (Gloves, Goggles, Lab Coat) B->C D Work in Fume Hood? C->D E Proceed with Work (Weighing, Transfer, Reaction) D->E Yes L Work in Ventilated Area (Use Respirator if Needed) D->L No F Spill or Exposure? E->F G Follow Emergency Procedures (First Aid, Spill Cleanup) F->G Yes H Segregate Hazardous Waste F->H No G->H I Decontaminate Work Area & Doff PPE H->I J Store Waste Container in Designated Area I->J K Arrange for EHS Pickup J->K L->E

Caption: Logical workflow for handling this compound safely.

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By prioritizing engineering controls, consistently using appropriate personal protective equipment, and adhering to established procedures for handling, storage, and waste disposal, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational resource to foster a culture of safety and responsibility in the laboratory. It is imperative that all personnel consult their institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.

References

  • AK Scientific, Inc. Safety Data Sheet: this compound. (URL: )

  • Enamine. Safety Data Sheet: 2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide. (URL: )

  • Chemical Label: this compound.
  • Fisher Scientific. Safety Data Sheet for a related nitrophenyl compound. (URL: )

  • PubChem. Compound Summary for this compound, CID 291355. (URL: pubchem.ncbi.nlm.nih.gov)
  • Thermo Fisher Scientific. Safety Data Sheet for a related nitrophenyl compound. (URL: )

  • Key Organics. Safety Data Sheet for a related nitrophenyl compound. (URL: )

  • Angene Chemical. Safety Data Sheet for a related nitrophenyl compound. (URL: )

  • PubChem. GHS Classification for this compound. (Source: European Chemicals Agency - ECHA)
  • Chemical Label Data for this compound, CAS: 51818-98-5.

Sources

IUPAC name for n-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-Formyl-2-nitrophenyl)acetamide: Synthesis, Characterization, and Applications

Introduction

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Its structure is characterized by an acetanilide backbone featuring two key electrophilic and nucleophilic-reactive sites: an ortho-nitro group and a para-formyl (aldehyde) group. This unique arrangement of functional groups makes it a versatile building block for the construction of complex heterocyclic systems and other target molecules of interest in medicinal chemistry and materials science. The nitro group can be readily reduced to an amine, paving the way for cyclization reactions, while the aldehyde provides a reactive handle for chain extension or the introduction of diverse substituents.

This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of this compound. It details its chemical identity, a field-proven synthetic protocol, robust characterization methods, critical safety information, and its strategic application in chemical synthesis, thereby providing a complete technical resource for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental to its successful application in any experimental context. This compound is registered under CAS Number 51818-98-5.[1] Its key identifiers and properties are summarized below.

Structural and Molecular Identifiers

The structure of this compound reveals the spatial relationship between the acetamido, nitro, and formyl groups, which dictates its chemical reactivity.

Figure 1: Chemical Structure Diagram.
IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 51818-98-5ChemicalBook[1]
Molecular Formula C₉H₈N₂O₄PubChem[2]
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)C=O)[O-]PubChem[2]
InChIKey CNCOWQRMRJIFOH-UHFFFAOYSA-NPubChem[2]
Physicochemical Data

The physical properties of the compound are critical for determining appropriate solvents for reactions and purification, as well as predicting its behavior under various experimental conditions.

PropertyValueSource
Molecular Weight 208.17 g/mol PubChem[2]
Appearance Solid (form to be confirmed experimentally)Assumed
Melting Point 155 °CChemicalBook[1]
Boiling Point (Predicted) 445.1 ± 40.0 °CChemicalBook[1]
Density (Predicted) 1.425 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 13.35 ± 0.70ChemicalBook[1]

Synthesis and Purification

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound is efficiently achieved via the regioselective nitration of 4-acetamidobenzaldehyde.[3] This reaction is a classic example of electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. The formyl group (-CHO) is a deactivating, meta-directing group. Because the powerful activating effect of the acetamido group dominates, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to it. One ortho position is already occupied by the formyl group's carbon; the other is sterically unhindered, making it the prime location for substitution. This results in the desired 2-nitro isomer with high regioselectivity.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of activated aromatic rings.[3] It is designed to be self-validating through in-process monitoring.

Materials:

  • 4-Acetamidobenzaldehyde (starting material)

  • Nitric acid (reagent grade)

  • Glacial acetic acid (solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask and dropping funnel

  • Filtration apparatus (Büchner funnel)

  • Deionized water

  • Ethanol (for recrystallization)

Workflow Diagram:

Figure 2: Synthesis Workflow start Dissolve 4-Acetamidobenzaldehyde in Glacial Acetic Acid cool Cool to 0-5 °C (Ice Bath) start->cool add_hno3 Add Nitric Acid Dropwise (20 °C) cool->add_hno3 react Stir for 0.5h at 20 °C add_hno3->react quench Quench Reaction with Ice Water react->quench precipitate Precipitate Product quench->precipitate filter Filter Crude Product precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Aqueous Ethanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry end_product Pure this compound dry->end_product

Figure 2: Synthesis Workflow Diagram.

Step-by-Step Procedure:

  • Dissolution: In a suitable reaction flask, dissolve 4-acetamidobenzaldehyde in glacial acetic acid with stirring.

  • Cooling: Place the flask in an ice bath and cool the solution to between 0 and 5 °C. This is critical to control the exothermic nitration reaction and prevent over-nitration or side-product formation.

  • Nitration: While maintaining the temperature, add nitric acid dropwise to the stirred solution. According to one procedure, the reaction is maintained at 20°C.[3] The progress should be monitored.

    • Trustworthiness Check: Monitor the reaction using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting material.

  • Reaction: After the addition is complete, allow the mixture to stir for approximately 30 minutes at the specified temperature.[3]

  • Quenching and Precipitation: Carefully pour the reaction mixture over a beaker of crushed ice and water. The product is insoluble in water and will precipitate out as a solid. This step effectively stops the reaction.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid and water-soluble impurities.

  • Purification: The primary method for purifying the crude product is recrystallization. An aqueous ethanol solution is a common choice for compounds of this type. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum to remove all traces of solvent. A yield of approximately 93% can be expected under optimized conditions.[3]

Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons (with characteristic splitting patterns due to their ortho, meta, and para relationships), the aldehyde proton (a singlet downfield, ~10 ppm), the amide N-H proton (a broad singlet), and the acetyl methyl protons (a singlet upfield, ~2.2 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of nine distinct carbon environments, including the carbonyl carbons of the amide and aldehyde, the aromatic carbons, and the methyl carbon.

  • FTIR Spectroscopy: Infrared analysis provides validation of the functional groups. Key expected vibrational peaks include:

    • ~3300 cm⁻¹ (N-H stretch)

    • ~1700 cm⁻¹ (Aldehyde C=O stretch)

    • ~1680 cm⁻¹ (Amide C=O stretch)

    • ~1550 and ~1350 cm⁻¹ (Asymmetric and symmetric N=O stretches of the nitro group)

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that matches the calculated value (208.0484 Da for the neutral molecule).[2]

  • Melting Point Analysis: A sharp melting point at or near the literature value of 155 °C is a strong indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

Safety and Handling

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification
PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[2]H312: Harmful in contact with skin.[2]H332: Harmful if inhaled.[2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P301+P317: IF SWALLOWED: Get medical help.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]

Handling and Storage
  • Engineering Controls: All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Applications in Synthetic Chemistry

The true value of this compound lies in its capacity as a versatile synthon for constructing more complex molecular architectures. The differential reactivity of its functional groups allows for selective, stepwise transformations.

Figure 3: Key Synthetic Transformations cluster_nitro Nitro Group Chemistry cluster_formyl Formyl Group Chemistry start This compound nitro_reduction Reduction (e.g., SnCl2, H2/Pd-C) start->nitro_reduction Selective Reduction reductive_amination Reductive Amination start->reductive_amination Reaction at Aldehyde wittig Wittig Reaction start->wittig condensation Condensation Reactions (e.g., Knoevenagel) start->condensation diamine Ortho-phenylenediamine derivative nitro_reduction->diamine benzimidazole Benzimidazole Core (via cyclization) diamine->benzimidazole amine_product Substituted Amine reductive_amination->amine_product alkene_product Alkene Moiety wittig->alkene_product conjugated_system Conjugated System condensation->conjugated_system

Figure 3: Key Synthetic Transformations.
  • Nitro Group Reduction: The most common and powerful transformation is the reduction of the nitro group to an amine. This is typically achieved using reagents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂ over Pd/C). The resulting product, N-(2-amino-4-formylphenyl)acetamide, is an ortho-phenylenediamine derivative. This intermediate is primed for intramolecular cyclization with the adjacent formyl group (or after its modification) to form heterocyclic scaffolds like benzimidazoles, which are prevalent in pharmaceuticals.[6]

  • Formyl Group Derivatization: The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions:

    • Reductive Amination: Reaction with a primary or secondary amine followed by a reducing agent (e.g., NaBH₃CN) introduces a substituted aminomethyl group.

    • Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a method for carbon chain extension.

    • Condensation Reactions: Can participate in Knoevenagel or aldol-type condensations to form α,β-unsaturated systems.

The ability to perform these reactions selectively makes this compound an invaluable tool for building molecular diversity from a single, readily accessible precursor.

Conclusion

This compound is more than a simple chemical; it is a strategic synthetic intermediate endowed with functional groups that permit a wide array of chemical transformations. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its nitro and formyl moieties make it an ideal starting point for the construction of complex heterocyclic compounds relevant to drug discovery and materials science. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively harness its synthetic potential to accelerate their research programs.

References

  • chemical label this compound. gmot.es. [Link]

  • This compound | C9H8N2O4 | CID 291355. PubChem. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • This compound (C9H8N2O4). PubChemLite. [Link]

  • Nitroacetanilide. Wikipedia. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzimidazoles using N-(4-Formyl-2-nitrophenyl)acetamide as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Scaffold and the Strategic Role of N-(4-Formyl-2-nitrophenyl)acetamide

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug discovery.[4][5] Consequently, benzimidazole derivatives are integral to numerous FDA-approved drugs with diverse therapeutic applications, including anti-ulcer agents (omeprazole), anthelmintics (albendazole), and anticancer therapies.[6][7][8]

The synthesis of this vital heterocycle often relies on the condensation of an ortho-phenylenediamine (OPD) with a carbonyl-containing functional group.[9][10] this compound is a uniquely designed precursor that strategically embeds the necessary functionalities for a streamlined synthesis of complex benzimidazoles. Its structure contains:

  • A nitro group ortho to an acetamido-protected amine, which can be chemically reduced in situ to generate the required ortho-diamine system.

  • A formyl group (aldehyde) positioned to undergo intramolecular condensation and cyclization once the diamine is formed.

This configuration allows for a highly efficient one-pot reductive cyclization, providing a direct route to 2-substituted benzimidazoles that retain other functional groups for further derivatization. These application notes provide a detailed protocol for this transformation, explaining the underlying chemical principles and offering practical guidance for researchers in synthetic and medicinal chemistry.

Core Reaction Principle: Intramolecular Reductive Cyclization

The conversion of this compound to a benzimidazole derivative is a classic example of a reductive cyclization cascade. The process hinges on the selective reduction of the aromatic nitro group to a primary amine, which immediately becomes a nucleophile in the same reaction vessel.

The mechanism proceeds via two key stages:

  • Reduction: A suitable reducing agent, such as Tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄), donates electrons to reduce the nitro group (-NO₂) to an amino group (-NH₂).[11][12][13] This unmasks the ortho-phenylenediamine functionality.

  • Condensation & Cyclization: The newly formed nucleophilic amine attacks the proximate electrophilic carbonyl carbon of the formyl group (-CHO). This is followed by dehydration to form the thermodynamically stable aromatic imidazole ring.

This one-pot approach is highly atom-economical and circumvents the need to isolate potentially unstable ortho-phenylenediamine intermediates.

Figure 1: General workflow for the one-pot reductive cyclization.

Experimental Protocols

Protocol 1: Synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)-2-aminophenyl)acetamide via Tin(II) Chloride Mediated Reductive Cyclization

This protocol details a robust and widely applicable method for the one-pot synthesis of the target benzimidazole derivative. Tin(II) chloride is an effective reducing agent for aromatic nitro groups under acidic conditions and is compatible with the subsequent cyclization.[12]

A. Materials and Reagents

ReagentGradeSupplier Example
This compound (Precursor)≥97%Sigma-Aldrich
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS Reagent, ≥98%Fisher Scientific
Ethanol (EtOH), Anhydrous200 ProofVWR
Hydrochloric Acid (HCl), ConcentratedACS Reagent, 37%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepare in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Deionized Water (DI H₂O)Type IIIn-house

B. Equipment

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

C. Safety Precautions

  • This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[14]

  • Tin(II) chloride: Corrosive. Causes severe skin burns and eye damage.

  • Concentrated HCl: Highly corrosive and toxic. Causes severe burns. Work in a well-ventilated fume hood.

  • General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.[15][16][17]

D. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.80 mmol).

  • Dissolution: Add 25 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature to achieve a suspension.

  • Addition of Reducing Agent: In a single portion, add Tin(II) chloride dihydrate (5.42 g, 24.0 mmol, 5.0 equivalents) to the suspension.

  • Initiation of Reaction: Carefully add 1 mL of concentrated hydrochloric acid dropwise to the stirring mixture. The reaction is exothermic.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of Ethyl Acetate:Hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.

  • Cooling and Neutralization: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Cool further in an ice bath.

  • Basification: Slowly and carefully pour the reaction mixture into a beaker containing ~50 mL of ice. While stirring vigorously, add saturated sodium bicarbonate solution portion-wise until the pH of the mixture is ~8-9. This will neutralize the acid and precipitate tin salts. Caution: CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford the pure N-(4-(1H-benzo[d]imidazol-2-yl)-2-aminophenyl)acetamide.

Figure 2: Experimental workflow for benzimidazole synthesis.

E. Expected Results and Characterization

ParameterExpected Outcome
Physical State Off-white to light brown solid
Yield 75-85% (post-purification)
¹H NMR Peaks corresponding to aromatic protons of the benzimidazole and phenyl rings, amine (-NH₂), and acetamide (-NHCOCH₃) protons.
¹³C NMR Resonances for the carbons of the benzimidazole core, the substituted phenyl ring, and the acetamide group.
Mass Spec (ESI) Calculated for C₁₅H₁₄N₄O: 266.12. Expected [M+H]⁺: 267.13.
TLC (7:3 EtOAc:Hex) Rբ of product should be significantly different from the starting material.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating, insufficient reducing agent, or short reaction time.Ensure consistent reflux temperature. Increase reaction time and monitor by TLC. Consider adding an additional 0.5-1.0 equivalent of SnCl₂·2H₂O.
Low Yield Incomplete extraction, premature product precipitation during workup.Ensure pH is fully basic (~9) before extraction. Perform additional extractions (e.g., 5x instead of 3x).
Impure Product Incomplete reduction, formation of side products (e.g., tin complexes).Ensure thorough basification and filtration if tin salts are persistent. Optimize purification (adjust solvent system for chromatography or recrystallization).

Conclusion and Future Applications

The use of this compound as a precursor provides a direct and efficient pathway to functionalized benzimidazoles. The protocol described herein, utilizing a one-pot reductive cyclization, is a valuable tool for medicinal chemists and researchers. The resulting product, N-(4-(1H-benzo[d]imidazol-2-yl)-2-aminophenyl)acetamide, is not merely an endpoint but a versatile intermediate itself. The primary amine and the acetamide groups serve as valuable synthetic handles for further library development, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of diseases.[5][8]

References

  • Al-masoudi, N. A. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(3), 102981. [Link]

  • MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). National Institutes of Health. [Link]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). PubMed. [Link]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. [Link]

  • Benzimidazoles in Drug Discovery: A Patent Review. (2021). PubMed. [Link]

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie. [Link]

  • Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (n.d.). Bentham Science. [Link]

  • Current Achievements of Benzimidazole: A Review. (2024). Preprints.org. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journals. [Link]

  • Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 6(1), 25-33. [Link]

  • Plausible mechanism for the formation of benzimidazoles. (2022). ResearchGate. [Link]

  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. (2021). National Institutes of Health. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

  • Du, H. C., Chen, Y. C., & Huang, H. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in molecular biology, 2541, 67–73. [Link]

  • 'One-pot' nitro reduction–cyclisation solid phase route to benzimidazoles. (2001). ResearchGate. [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2020). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Cyclization Reactions of N-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary cyclization pathway of N-(4-formyl-2-nitrophenyl)acetamide. The core of this process is a one-pot reductive cyclization reaction that efficiently converts the starting material into 6-formyl-2-methyl-1H-benzimidazole, a valuable heterocyclic scaffold. This application note elucidates the underlying reaction mechanism, offers a comprehensive, step-by-step experimental protocol, and provides insights into process optimization and product characterization. Emphasis is placed on the use of sodium dithionite as a mild, economical, and chemoselective reducing agent.[1][2]

Introduction and Chemical Profile

This compound is a multifunctional aromatic compound featuring three key reactive sites: a nitro group, an acetamide group, and a formyl (aldehyde) group.[3] Its structure, particularly the ortho-relationship between the nitro and acetamide groups, makes it an ideal precursor for intramolecular cyclization reactions to form substituted benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents with a wide range of biological activities.[4][5][6]

The most direct and high-yielding cyclization strategy involves the selective reduction of the ortho-nitro group to a primary amine. This in situ generated amine then readily undergoes an intramolecular condensation with the adjacent acetamide carbonyl, leading to the formation of the benzimidazole ring system. The formyl group at the 4-position typically remains intact during this process when using chemoselective reducing agents, serving as a versatile handle for further synthetic modifications.[1]

Chemical Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₉H₈N₂O₄[3]

  • Molecular Weight: 208.17 g/mol [3]

  • Key Reactive Sites:

    • Nitro Group (-NO₂): Electrophilic and readily reducible.

    • Acetamide Group (-NHCOCH₃): Contains an electrophilic carbonyl carbon.

    • Formyl Group (-CHO): An electrophilic site for nucleophilic addition or other aldehyde chemistries.

Core Reaction: Reductive Cyclization to a Benzimidazole Scaffold

The transformation of this compound into 6-formyl-2-methyl-1H-benzimidazole is a classic example of a tandem reaction, where two distinct mechanistic steps occur sequentially in a single pot.[1]

Mechanism of Action

The reaction proceeds in two primary stages:

  • Reduction of the Nitro Group: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an effective and mild reducing agent for aromatic nitro compounds.[2][7] In an aqueous or semi-aqueous medium, the dithionite ion (S₂O₄²⁻) dissociates into the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[1] This radical transfers electrons to the nitro group in a stepwise fashion, proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the primary amine, N-(2-amino-4-formylphenyl)acetamide.[1] A key advantage of sodium dithionite is its high chemoselectivity; it can reduce the nitro group without affecting other reducible functionalities like the aldehyde.[1]

  • Intramolecular Cyclization and Dehydration: The newly formed ortho-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adjacent acetamide group. This intramolecular cyclization forms a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable, aromatic benzimidazole ring.

The overall mechanistic pathway is illustrated in the diagram below.

Reductive Cyclization Mechanism Start This compound Intermediate1 N-(2-Amino-4-formylphenyl)acetamide Start->Intermediate1 Reduction (+ 6e⁻, + 6H⁺) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 6-Formyl-2-methyl-1H-benzimidazole Intermediate2->Product Dehydration (- H₂O) Byproduct H₂O Product->Byproduct Reagent Sodium Dithionite (Na₂S₂O₄) Reagent->Start

Caption: Mechanism of reductive cyclization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 6-formyl-2-methyl-1H-benzimidazole.

Materials and Reagents
ReagentFormulaMW ( g/mol )Typical GradeNotes
This compoundC₉H₈N₂O₄208.17>98%Starting material.
Sodium DithioniteNa₂S₂O₄174.11>85% (tech.)Reducing agent. Handle under inert gas.
Ethanol (EtOH)C₂H₅OH46.07ACS GradeReaction solvent.
Deionized WaterH₂O18.02-Co-solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--Used for neutralization/workup.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeExtraction solvent.
Anhydrous Magnesium SulfateMgSO₄120.37ACS GradeDrying agent.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium dithionite is a flammable solid that can ignite in the presence of moisture and air.[1] It should be handled with care, and its decomposition can be exothermic.[1][8]

Step-by-Step Synthesis Protocol

Experimental Workflow Setup 1. Reaction Setup Dissolve starting material in EtOH/H₂O. Addition 2. Reagent Addition Add Sodium Dithionite portion-wise. Setup->Addition Reaction 3. Reflux Heat mixture to reflux (approx. 80°C) for 2-3 hours. Addition->Reaction Monitoring 4. TLC Monitoring Check for consumption of starting material. Reaction->Monitoring Workup1 5. Solvent Removal Cool and concentrate under reduced pressure. Monitoring->Workup1 Upon completion Workup2 6. Neutralization & Extraction Neutralize with NaHCO₃, extract with EtOAc. Workup1->Workup2 Purification 7. Purification Dry, filter, and purify via recrystallization or chromatography. Workup2->Purification Characterization 8. Characterization Analyze product (NMR, MS, IR). Purification->Characterization

Caption: General experimental workflow diagram.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.08 g, 10.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (e.g., 100 mL). Stir the mixture at room temperature until the starting material is fully dissolved or a fine suspension is formed.

  • Reducing Agent Addition: Begin heating the mixture to approximately 50-60 °C. Once warm, carefully add sodium dithionite (e.g., 5.22 g, 30.0 mmol, 3.0 equivalents) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and the release of any sulfur-containing gases.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain it for 2-3 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Ethyl Acetate/Hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the benzimidazole product should appear.

  • Workup - Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the remaining aqueous residue, add saturated sodium bicarbonate solution until the pH is neutral (~7-8). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality Note: Neutralization ensures the benzimidazole product, which can be basic, is in its free-base form for efficient extraction into the organic layer.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and wash the solid with a small amount of fresh ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary.[9]

Characterization of the Product

The identity and purity of the synthesized 6-formyl-2-methyl-1H-benzimidazole should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the aldehyde proton (~9.9 ppm), aromatic protons on the benzimidazole ring, and the methyl group (~2.6 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals should correspond to the aldehyde carbonyl, aromatic carbons, and the methyl carbon.

  • MS (Mass Spectrometry): The molecular ion peak should correspond to the calculated mass of the product (C₉H₈N₂O, MW = 160.17).

  • IR (Infrared Spectroscopy): Look for characteristic stretches for N-H (broad, ~3300 cm⁻¹), C=O of the aldehyde (~1690 cm⁻¹), and C=N of the imidazole ring.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Add an additional equivalent of sodium dithionite and continue refluxing. Increase reaction time to 4-5 hours.
Low Yield Product is water-soluble; inefficient extraction.Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility (salting-out effect).
Product Contamination Side reactions or incomplete reduction.Ensure the reaction is performed under a positive pressure of inert gas (N₂ or Ar) to prevent air oxidation of intermediates. Purify via column chromatography.
Difficulty in Isolation Product precipitates with inorganic salts.After solvent removal, filter the aqueous slurry to remove insoluble salts before proceeding with extraction.

Conclusion

The reductive cyclization of this compound is a robust and efficient method for synthesizing the 6-formyl-2-methyl-1H-benzimidazole scaffold. The use of sodium dithionite offers a mild, cost-effective, and highly chemoselective pathway, making this protocol suitable for both academic research and process development in the pharmaceutical industry. The resulting product, with its versatile formyl handle, is a valuable intermediate for the construction of more complex, biologically active molecules.

References

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link].

  • Chemistry Stack Exchange. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017-09-12). Available from: [Link].

  • ResearchGate. Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation? (2021-08-05). Available from: [Link].

  • Gan, Z., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. Available from: [Link].

  • ACS Green Chemistry Institute. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available from: [Link].

  • Al-Masoudi, N. A. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of the Saudi Chemical Society. Available from: [Link].

  • Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link].

  • IJARIIE. Review On Synthesis Of Benzimidazole From O- phenyldiamine. Available from: [Link].

  • Wang, Y., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports. Available from: [Link].

  • PubChem. This compound. Available from: [Link].

Sources

The Strategic Synthesis of Quinolines from N-(4-Formyl-2-nitrophenyl)acetamide: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the vanguard of drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry, underpinning a vast array of therapeutic agents. Its synthesis, therefore, is a critical competency. This comprehensive guide delves into the strategic utilization of N-(4-formyl-2-nitrophenyl)acetamide as a versatile precursor for the construction of highly functionalized quinoline derivatives. We will move beyond mere procedural lists to explore the mechanistic rationale, providing field-proven insights to empower your synthetic campaigns.

The primary synthetic avenue we will explore is a modification of the classic Friedländer annulation, a robust and adaptable method for quinoline synthesis.[1] The traditional Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound bearing an α-methylene group, typically facilitated by acid or base catalysis.[2][3] However, a significant bottleneck in this approach can be the limited availability and stability of substituted 2-aminobenzaldehydes.[4]

To circumvent this challenge, a more elegant and efficient strategy is the domino nitro reduction-Friedländer heterocyclization.[4][5] This one-pot procedure begins with the in situ reduction of a 2-nitrobenzaldehyde derivative, such as our subject compound, to the corresponding 2-aminobenzaldehyde. This transient intermediate is immediately trapped by the active methylene compound present in the reaction mixture, proceeding through the Friedländer condensation to furnish the desired quinoline. This approach is not only more streamlined but also utilizes more readily accessible starting materials.

Mechanistic Insights: The Domino Nitro Reduction-Friedländer Annulation

The power of the domino approach lies in its efficiency, telescoping two distinct transformations into a single synthetic operation. The reaction cascade is initiated by the reduction of the nitro group of this compound. This is typically achieved using reducing agents like iron in acetic acid, which are effective and economical.[6]

The subsequent Friedländer condensation can proceed via two plausible mechanistic pathways.[2] The first involves an initial aldol-type condensation between the newly formed 2-aminobenzaldehyde and the enolate of the active methylene compound. The resulting aldol adduct then undergoes cyclization and dehydration to form the quinoline ring. The second pathway commences with the formation of a Schiff base between the 2-aminobenzaldehyde and the active methylene compound, followed by an intramolecular aldol condensation and subsequent dehydration.

The electronic nature of the substituents on the 2-aminobenzaldehyde precursor plays a crucial role in the reaction's facility. The presence of the electron-donating acetamido group at the 5-position of the final quinoline ring can enhance the nucleophilicity of the intermediate aniline, potentially facilitating the initial condensation step. Conversely, the powerful electron-withdrawing nitro group in the starting material significantly influences the reactivity of the formyl group and the conditions required for the initial reduction.

Visualizing the Synthesis

Domino_Nitro_Reduction_Friedlander_Synthesis A This compound B In situ reduction (e.g., Fe/AcOH) A->B C Intermediate 2-amino- benzaldehyde derivative B->C E Aldol Condensation or Schiff Base Formation C->E D Active Methylene Compound (R-CH2-CO-R') D->E F Cyclization & Dehydration E->F G Substituted Quinoline Derivative F->G

Figure 1: Workflow of the domino nitro reduction-Friedländer synthesis.

Experimental Protocols

The following protocols provide a framework for the synthesis of quinoline derivatives from this compound. It is imperative to note that reaction optimization is often necessary based on the specific active methylene compound employed.

Protocol 1: General Procedure for the Synthesis of 7-Nitro-5-acetamidoquinoline Derivatives

This protocol is adapted from the principles of the domino nitro reduction-Friedländer heterocyclization.[6]

Materials:

  • This compound

  • Active methylene compound (e.g., acetylacetone, ethyl acetoacetate, etc.)

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) and the active methylene compound (1.2 eq) in a mixture of ethanol and glacial acetic acid.

  • To this stirring suspension, add iron powder (3.0 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Outcome:

The reaction is expected to yield the corresponding 7-nitro-5-acetamidoquinoline derivative. The yield will vary depending on the active methylene compound used.

Characterization:

The structure of the synthesized quinoline derivative should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Reactants Product Typical Yield
This compound2,4-dimethyl-7-nitro-5-acetamidoquinolineModerate to High
Acetylacetone
This compoundEthyl 2-methyl-7-nitro-5-acetamidoquinoline-3-carboxylateModerate to High
Ethyl acetoacetate

Table 1: Representative examples of quinoline derivatives synthesized from this compound.

Causality Behind Experimental Choices

  • Choice of Reducing Agent: Iron in acetic acid is a mild and effective reducing system for aromatic nitro groups.[6] It is generally preferred over more reactive hydrides which could potentially reduce the formyl or acetyl groups.

  • Solvent System: A mixture of ethanol and acetic acid provides a suitable medium for both the reduction and the subsequent condensation reaction. Acetic acid also acts as a proton source, facilitating the reduction and catalyzing the dehydration steps of the Friedländer synthesis.

  • Stoichiometry: A slight excess of the active methylene compound is often used to ensure complete consumption of the in situ generated 2-aminobenzaldehyde intermediate. An excess of the iron reductant is necessary to drive the nitro reduction to completion.

  • Work-up Procedure: The aqueous work-up with sodium bicarbonate is crucial to neutralize the acetic acid and remove any acidic byproducts.

Self-Validating System and Troubleshooting

A successful synthesis is one that is reproducible and yields a product of high purity.

  • TLC Monitoring: Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time and to check for the formation of byproducts.

  • Spectroscopic Analysis: Comprehensive spectroscopic characterization is non-negotiable for confirming the structure of the final product and assessing its purity. The expected spectroscopic data for a hypothetical product, 2,4-dimethyl-7-nitro-5-acetamidoquinoline, would include characteristic signals for the quinoline ring protons, the two methyl groups, and the acetamido group in the 1H NMR spectrum. The IR spectrum should show characteristic peaks for the C=O of the amide and the nitro group.

  • Troubleshooting:

    • Low Yield: Incomplete reduction of the nitro group or side reactions of the intermediate 2-aminobenzaldehyde can lead to low yields. Ensure the iron powder is activated and the reaction is run under an inert atmosphere if necessary. The reaction temperature and time may also need optimization.

    • Formation of Byproducts: The intermediate 2-aminobenzaldehyde can be prone to self-condensation. Ensuring a slight excess of the active methylene compound can help to minimize this.

Concluding Remarks

The domino nitro reduction-Friedländer heterocyclization of this compound represents a powerful and efficient strategy for the synthesis of novel quinoline derivatives. By understanding the underlying mechanisms and the rationale behind the experimental design, researchers can effectively leverage this methodology to accelerate the discovery and development of new therapeutic agents. The protocols and insights provided herein serve as a robust starting point for the exploration of this versatile synthetic transformation.

References

  • BenchChem. (2025).
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Ghorab, M. M., et al. (n.d.). SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
  • ResearchGate. (n.d.). Novel and Convenient Synthesis of 4(1H)Quinolones.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of quinolines: a review.
  • ResearchGate. (n.d.). Reaction of acetone with 4-nitrobenzaldehyde: (R)-product (Scheme 16).
  • ResearchGate. (n.d.). Reaction of acetone with 4‐nitrobenzaldehyde and benzaldehyde.
  • BenchChem. (n.d.). reaction mechanism of 3-Nitrobenzaldehyde with acetophenone.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Scribd. (n.d.).
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde.
  • ResearchGate. (n.d.).
  • Journal of the Chemical Society, Transactions (RSC Publishing). (n.d.). LVIII.—The influence of nitro-groups on the reactivity of substituents in the benzene nucleus. Part V.
  • PMC. (n.d.).

Sources

The Strategic Application of N-(4-Formyl-2-nitrophenyl)acetamide in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. N-(4-Formyl-2-nitrophenyl)acetamide, a trifunctional arene, represents a powerful yet underutilized intermediate. Its unique arrangement of an electrophilic aldehyde, a reducible nitro group, and a stable acetamide moiety offers a confluence of reactive sites that can be orthogonally addressed to construct complex molecular architectures. This guide provides an in-depth exploration of the synthesis and potential applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthetic Considerations

This compound presents as a stable solid with the molecular formula C₉H₈N₂O₄ and a molecular weight of 208.17 g/mol [1]. A comprehensive understanding of its physical and chemical characteristics is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₉H₈N₂O₄[1]
Molecular Weight 208.17 g/mol [1]
CAS Number 51818-98-5[1]
Appearance SolidN/A
IUPAC Name This compound[1]

The synthesis of this compound is most efficiently achieved through the nitration of 4-acetamidobenzaldehyde. This electrophilic aromatic substitution proceeds with high regioselectivity due to the directing effects of the acetamido and formyl groups.

Protocol 1: Synthesis of this compound

This protocol details the laboratory-scale synthesis of the title compound from commercially available starting materials.

Materials:

  • 4-Acetamidobenzaldehyde

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Ice

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-acetamidobenzaldehyde in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C using an ice bath.

  • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirring solution. The temperature should be carefully monitored and kept below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at a low temperature for an additional 30 minutes to ensure complete conversion.

  • Carefully pour the reaction mixture over crushed ice with stirring.

  • The precipitated product, this compound, is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from ethanol to obtain the purified this compound.

Causality Behind Experimental Choices: The use of a low temperature is critical to control the exothermic nitration reaction and to minimize the formation of by-products. Sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Applications in the Synthesis of Heterocyclic Scaffolds

The true value of this compound lies in its capacity as a precursor for a variety of heterocyclic systems, which are privileged scaffolds in medicinal chemistry. The aldehyde and the latent amino group (via reduction of the nitro group) provide the necessary functionalities for cyclization reactions.

Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. This compound can serve as a key starting material for the synthesis of substituted quinazolines.

The general synthetic strategy involves a two-step process:

  • Reductive Cyclization: The nitro group is selectively reduced to an amine in the presence of the aldehyde. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 2-amino-4-acetamidobenzaldehyde can then undergo intramolecular cyclization or condensation with other reagents.

  • Condensation and Cyclization: The aldehyde functionality can be condensed with a suitable nitrogen-containing nucleophile, followed by cyclization to form the quinazoline ring.

Workflow for Quinazoline Synthesis

G A This compound B Selective Nitro Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B C N-(2-Amino-4-formylphenyl)acetamide B->C D Condensation with Amidine or Guanidine Derivative C->D E Cyclization D->E F Substituted Quinazoline E->F

Caption: Synthetic pathway from this compound to substituted quinazolines.

Synthesis of Benzodiazepine Scaffolds

The 1,4-benzodiazepine core is a well-established pharmacophore found in numerous psychoactive drugs. The synthesis of this seven-membered ring system can be envisioned starting from this compound.

A potential synthetic route would involve:

  • Reductive Amination: The aldehyde group can undergo reductive amination with an amino acid derivative or another suitable amine to introduce a side chain containing a second nitrogen atom.

  • Nitro Group Reduction: Subsequent reduction of the nitro group to an amine.

  • Intramolecular Cyclization: Cyclization of the resulting diamine derivative to form the benzodiazepine ring.

Logical Flow for Benzodiazepine Synthesis

G A This compound B Reductive Amination (with an amino ester) A->B C Intermediate with N-CH2-Ar side chain B->C D Nitro Group Reduction C->D E Intramolecular Amide Formation/Cyclization D->E F Benzodiazepine Derivative E->F

Caption: Conceptual pathway to benzodiazepine derivatives.

Application as a Key Intermediate in Targeted Therapy

While direct, published examples of this compound in the synthesis of an approved drug are not readily found, its structural motifs are present in key intermediates for targeted therapies. For instance, related nitro-aromatic aldehydes are crucial in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy[2][3]. The aldehyde functionality allows for the construction of the core phthalazinone scaffold present in drugs like Olaparib[2].

The general utility of the functional groups can be highlighted in the following potential transformations relevant to drug synthesis:

  • Reductive Amination: The formyl group is an excellent handle for introducing various amine-containing side chains via reductive amination, a cornerstone reaction in medicinal chemistry for building diversity in compound libraries.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde to an alkene, providing a means to introduce carbon-carbon double bonds and further extend the molecular scaffold.

  • Nitro to Amine Reduction: The reduction of the nitro group to an aniline is a fundamental transformation. The resulting amine can be acylated, alkylated, or used in the formation of various heterocyclic rings, making it a critical step in many drug syntheses.

Conclusion and Future Perspectives

This compound is a chemical entity with significant, yet largely untapped, potential in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecular architectures, particularly heterocyclic systems of therapeutic relevance. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the utility of this versatile building block. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such well-designed intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • WO2018038680A1 - Processes for preparing olaparib - Google Patents.
  • Hines III, J. E., Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib - ResearchGate. Available at: [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053. Available at: [Link]

  • Uppu, R. M., Hines III, J. E., Deere, C. J., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(5), x220277. Available at: [Link]

  • Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • This compound | C9H8N2O4 | CID 291355 - PubChem. Available at: [Link]

Sources

Application Notes & Protocols: N-(4-Formyl-2-nitrophenyl)acetamide as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Formyl-2-nitrophenyl)acetamide is a trifunctional chemical scaffold of significant interest to the fields of medicinal chemistry and drug discovery. Its unique arrangement of an aldehyde, a nitro group, and an acetamide on a phenyl ring provides orthogonal reactivity, making it an exceptionally versatile starting material for the synthesis of diverse heterocyclic compound libraries. This guide provides an in-depth exploration of the molecule's reactivity and offers detailed, field-tested protocols for its application in constructing core medicinal scaffolds, such as 1,4-benzodiazepines and quinolines. The strategic advantages of this building block for generating molecular diversity in combinatorial and parallel synthesis are highlighted, supported by workflow diagrams and comprehensive references.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the quest for novel therapeutic agents, the ability to rapidly synthesize and screen large, structurally diverse libraries of small molecules is paramount.[1] The efficiency of this process is heavily reliant on the strategic selection of starting materials, or "building blocks." this compound emerges as a superior scaffold due to the distinct and predictable reactivity of its three functional groups.

  • The Aldehyde (Formyl Group): Serves as a primary electrophilic center, readily participating in condensations, reductive aminations, and multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[2][3]

  • The Nitro Group: A powerful electron-withdrawing group that can be readily reduced to an amine. This unmasks a nucleophilic site, which is key for intramolecular cyclization reactions to form heterocyclic rings.

  • The Acetamide Group: A stable amide that can be hydrolyzed under harsh conditions but generally remains intact during initial library synthesis, providing a point for later-stage diversification or influencing the physicochemical properties of the final compounds.

This orthogonal reactivity allows for a stepwise and controlled construction of complex molecules, making it an ideal substrate for combinatorial chemistry workflows, including both solid-phase and solution-phase synthesis.[4]

Physicochemical Properties and Reactivity Profile

A clear understanding of the molecule's properties is essential for experimental design.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point Approx. 165-169 °C
Solubility Soluble in DMF, DMSO, hot ethanol; sparingly soluble in water.
CAS Number 6299-46-3

The reactivity of the functional groups can be selectively addressed:

  • The formyl group is the most reactive site for initial diversification, readily forming imines with primary amines.

  • The nitro group is typically reduced in a subsequent step, often using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This reduction is the key step that triggers cyclization.

  • The acetamide remains largely unreactive under the mild conditions used for modifying the other two groups.

Core Application I: Combinatorial Synthesis of 1,4-Benzodiazepine Scaffolds

The 1,4-benzodiazepine core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities.[5][6] this compound provides a streamlined entry into this class of compounds. The general strategy involves an initial condensation with an amino acid derivative, followed by reductive cyclization.

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. First, the aldehyde of this compound undergoes a condensation reaction with the primary amine of an α-amino acid ester to form an intermediate Schiff base (imine). The second and key step is the reduction of the nitro group to an aniline. This newly formed primary amine is now positioned to attack the ester carbonyl intramolecularly, leading to the formation of the seven-membered diazepine ring.

Workflow for 1,4-Benzodiazepine Library Synthesis

benzodiazepine_synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Optional Step 3: Diversification A This compound (Building Block A) P1 Intermediate Imine Library A->P1 Condensation (e.g., MeOH, rt) B α-Amino Acid Ester Library (R¹-CH(NH₂)-COOR²) B->P1 P2 1,4-Benzodiazepine-2-one Library P1->P2 1. SnCl₂·2H₂O, DMF 2. Heat P3 N-Alkylated Benzodiazepine Library P2->P3 Alkylation (R³-X) Base

Caption: Workflow for combinatorial 1,4-benzodiazepine synthesis.

Detailed Laboratory Protocol

This protocol details the synthesis of a representative 1,4-benzodiazepine-2-one derivative.

Materials:

  • This compound

  • Methyl glycinate hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

Step 1: Imine Formation

  • To a solution of this compound (1.0 eq, e.g., 208 mg, 1.0 mmol) in anhydrous MeOH (10 mL), add methyl glycinate hydrochloride (1.1 eq, 138 mg, 1.1 mmol).

  • Add triethylamine (1.2 eq, 0.17 mL, 1.2 mmol) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • Remove the solvent under reduced pressure to yield the crude imine intermediate, which is used directly in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude imine from Step 1 in anhydrous DMF (10 mL).

  • Add tin(II) chloride dihydrate (5.0 eq, 1.13 g, 5.0 mmol) portion-wise. The reaction is exothermic.

  • Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor by TLC or LC-MS for the formation of the product.

  • After cooling to room temperature, pour the reaction mixture into a vigorously stirred mixture of EtOAc (50 mL) and saturated NaHCO₃ solution (50 mL). Caution: Quenching can be exothermic and may involve gas evolution.

  • Filter the resulting suspension through a pad of Celite® to remove tin salts.

  • Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-acetamido-1,4-benzodiazepine-2-one derivative.

Core Application II: Solid-Phase Synthesis of Quinolines

Quinolines are another critical heterocyclic scaffold with broad applications, from antimalarial drugs to kinase inhibitors.[7][8] this compound is an excellent precursor for solid-phase quinoline synthesis, which simplifies purification and allows for automation.[4] The key reaction is a Friedländer-type annulation.

Mechanistic Rationale

The solid-phase strategy begins by immobilizing the building block onto a resin. The aldehyde is then reacted with a ketone containing an α-methylene group (a "CH-acidic" ketone) under basic conditions to trigger a Claisen-Schmidt condensation. Subsequent reduction of the ortho-nitro group to an amine is followed by acid-catalyzed intramolecular cyclization and dehydration, which liberates the final quinoline product from the resin.

Workflow for Solid-Phase Quinoline Synthesis

quinoline_synthesis Start Start: Resin Support (e.g., Wang Resin) A 1. Attach Linker 2. Couple N-(4-Formyl-2- nitrophenyl)acetamide Start->A B Resin-Bound Building Block A->B C Add Ketone Library (R¹-CO-CH₂-R²) + Base (e.g., Piperidine) B->C D Resin-Bound Chalcone Intermediate C->D E Reduce Nitro Group (SnCl₂·2H₂O) D->E F Resin-Bound Amino Intermediate E->F G Cleavage & Cyclization (TFA) F->G H Purified Quinoline Library G->H

Caption: Solid-phase workflow for combinatorial quinoline synthesis.

Detailed Laboratory Protocol (Solid-Phase)

This protocol outlines the general steps for synthesizing a quinoline library on a solid support.

Materials:

  • Wang Resin (or other suitable acid-cleavable resin)

  • This compound

  • Coupling agents (e.g., DIC/DMAP)

  • Ketone library (e.g., acetone, acetophenone derivatives, cyclohexanone)

  • Piperidine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

Step 1: Immobilization

  • Swell the resin in DMF.

  • Couple this compound to the resin via its acetamide nitrogen (after suitable modification if necessary) or through a linker attached to the aromatic ring. This often involves pre-functionalizing the building block. For simplicity, we assume a suitable linker strategy is in place.

Step 2: Claisen-Schmidt Condensation

  • Swell the resin-bound building block in a DMF/Piperidine solution.

  • Add an excess of the desired ketone (from a library of diverse ketones, e.g., 10 eq).

  • Shake the reaction vessel at 50-60 °C for 12-18 hours.

  • Wash the resin extensively with DMF, MeOH, and DCM to remove excess reagents.

Step 3: Reductive Cyclization and Cleavage

  • Swell the resin from Step 2 in DMF.

  • Add a solution of SnCl₂·2H₂O (10 eq) in DMF and shake at room temperature for 8-12 hours.

  • Wash the resin thoroughly with DMF, water, MeOH, and DCM.

  • Treat the resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIPS) for 2-4 hours at room temperature. This step simultaneously cleaves the product from the resin and catalyzes the final cyclization/dehydration to form the aromatic quinoline ring.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate and purify the resulting crude quinoline derivative by preparative HPLC.

Table 2: Example Quinoline Library Diversity

Ketone Input (R¹-CO-CH₂-R²)Expected Quinoline Product Core
Acetone2-Methyl-6-aminoquinoline
Acetophenone2-Phenyl-6-aminoquinoline
Cyclohexanone1,2,3,4-Tetrahydroacridin-9-amine
Propiophenone3-Methyl-2-phenyl-6-aminoquinoline

Note: The final product is an amine due to cleavage of the acetamide under strong acid (TFA) conditions.

Conclusion

This compound stands out as a highly effective and versatile building block for combinatorial chemistry. The orthogonal reactivity of its functional groups enables the systematic and efficient construction of privileged medicinal scaffolds like benzodiazepines and quinolines. The protocols described herein provide a robust framework for researchers in drug discovery to leverage this scaffold for the rapid generation of diverse and novel chemical libraries, accelerating the identification of new lead compounds.

References

  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708–4712. ([Link])

  • Wang, Y., & Liu, B. (2010). A combinatorial approach to the synthesis of 1,4-benzodiazepine-2,5-diones. Molecules, 15(1), 549-559. ([Link])

  • Saeed, A., Shaheen, F., & Abbas, N. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 22(12), 2046. ([Link])

  • Kumar, A., Sharma, S., & Maurya, R. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20827–20853. ([Link])

  • Bharate, S. B., & Vishwakarma, R. A. (2013). Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. RSC Advances, 3(48), 25368-25388. ([Link])

  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature Protocols, 2(3), 632–639. ([Link])

  • Singh, P., & Kumar, A. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 12(7), 785. ([Link])

  • Larsen, R. D. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 23(6), 1369. ([Link])

  • Merrifield, R. B. (1985). Solid Phase Synthesis. Science, 232(4748), 341-347. ([Link])

  • Fields, G. B. (2005). Solid-Phase Peptide Synthesis. Springer Protocols. ([Link])

  • Varghese, R., et al. (2017). Solid Phase Formylation of N-Terminus Peptides. Molecules, 22(10), 1639. ([Link])

  • de la Fuente, J. A., et al. (2004). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules, 9(7), 547–555. ([Link])

  • Pandeya, S. N., et al. (2005). Combinatorial chemistry: A novel method in drug discovery and its application. Indian Journal of Pharmaceutical Sciences, 67(1), 10-19. ([Link])

  • Dömling, A. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ChemInform, 43(32). ([Link])

  • Uppu, R. M., & Martin, B. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(10). ([Link])

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. ([Link])

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Figure]. ([Link])

  • Pinto, C., et al. (2022). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 27(22), 7794. ([Link])

  • Shaabani, S., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(16), 4983. ([Link])

  • Gronert, S., et al. (2011). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. International Journal of Mass Spectrometry, 306(2-3), 232-240. ([Link])

  • da Silva, A. B., et al. (2021). Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides. New Journal of Chemistry, 45(2), 652-656. ([Link])

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. ([Link])

  • Kumar, A., & Singh, J. (2018). Combinatorial Chemistry: A Review. JETIR, 5(8), 654-663. ([Link])

  • Szabó, K., et al. (2022). Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen, 11(5), e202200083. ([Link])

Sources

Application Notes & Protocols: Synthesis of Fluorescent Probes Using N-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and application of fluorescent probes derived from N-(4-Formyl-2-nitrophenyl)acetamide. This versatile reagent serves as a foundational building block for a variety of fluorescent chemosensors, primarily through the formation of Schiff bases. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and strategic considerations for successful probe development. We will explore the synthesis of a representative Schiff base probe, its characterization, and potential applications, with a focus on ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes with high sensitivity and selectivity. The design of these probes often hinges on the selection of a suitable fluorophore and a recognition moiety that can interact with the target analyte. This compound is a particularly valuable starting material in this context due to its unique structural features:

  • An Aldehyde Group: The formyl group (-CHO) is readily available for condensation reactions, most notably with primary amines to form Schiff bases (-C=N-).[1] This reaction is often straightforward, high-yielding, and can be performed under mild conditions.[2]

  • An Electron-Withdrawing Nitro Group: The nitro group (-NO2) ortho to the formyl group significantly influences the electronic properties of the molecule. It can modulate the fluorescence of the resulting probe, often leading to "turn-on" or "turn-off" sensing mechanisms upon analyte binding.

  • An Acetamido Group: The acetamido group (-NHCOCH3) can participate in hydrogen bonding and further tune the solubility and photophysical properties of the final probe.

The combination of these functional groups allows for the rational design of probes where the fluorescence is quenched in the free state and enhanced upon binding to a target, a phenomenon often attributed to mechanisms like Chelation-Enhanced Fluorescence (CHEF).[3][4][5]

Core Synthesis Protocol: Schiff Base Condensation

The most common application of this compound in fluorescent probe synthesis is its reaction with an amine-containing molecule to form a Schiff base. This protocol outlines a general procedure that can be adapted for various amine substrates.

Principle of the Reaction

The reaction is a nucleophilic addition of a primary amine to the aldehyde group of this compound, followed by the elimination of a water molecule to form an imine, or Schiff base. The reaction is typically catalyzed by a small amount of acid.

Materials and Reagents
  • This compound (C9H8N2O4, MW: 208.17 g/mol )[6]

  • Amine-containing substrate (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol (or other suitable solvent like methanol)

  • Glacial Acetic Acid (as a catalyst)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirred solution, add the amine-containing substrate (1.0-1.2 eq.).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol) for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven.

Visualizing the Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Isolation N-formyl This compound Dissolve Dissolve in Ethanol N-formyl->Dissolve Amine Amine Substrate React Add Amine & Acetic Acid Amine->React Dissolve->React Reflux Reflux (2-4h) React->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Product Filter->Dry Product Schiff Base Fluorescent Probe Dry->Product

Caption: General workflow for the synthesis of a Schiff base fluorescent probe.

Characterization of the Synthesized Probe

Proper characterization is crucial to confirm the identity and purity of the synthesized probe. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the imine bond and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the disappearance of the aldehyde C=O stretch and the appearance of the C=N imine stretch.

  • UV-Visible and Fluorescence Spectroscopy: To determine the photophysical properties of the probe, including its absorption and emission maxima, and quantum yield.

Table 1: Expected Spectroscopic Data
TechniqueExpected ObservationRationale
¹H NMR Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a new imine proton signal (~8-9 ppm).Confirms the conversion of the aldehyde to a Schiff base.
¹³C NMR Disappearance of the aldehyde carbon signal (~190 ppm). Appearance of a new imine carbon signal (~160 ppm).Provides further evidence of Schiff base formation.
FTIR Disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹). Appearance of a C=N stretch (~1650 cm⁻¹).Vibrational spectroscopy confirms the change in functional groups.
Fluorescence Emission wavelength and intensity will be dependent on the specific amine used and the solvent.[5]Establishes the baseline photophysical properties of the probe.

Application: Detection of Metal Ions

Many Schiff base fluorescent probes derived from this compound exhibit selectivity towards specific metal ions.[1] The nitrogen and oxygen atoms in the Schiff base can act as a chelation site for metal ions.

Sensing Mechanism

The fluorescence of the probe is often quenched in its free form due to processes like Photoinduced Electron Transfer (PET) or excited-state intramolecular proton transfer (ESIPT).[7] Upon binding to a metal ion, these quenching pathways can be inhibited, leading to a "turn-on" fluorescence response. This is often referred to as the CHEF (Chelation-Enhanced Fluorescence) effect.[3][4][5]

Visualizing the Sensing Mechanism

Sensing_Mechanism cluster_probe Free Probe cluster_complex Probe-Analyte Complex Probe Schiff Base Probe Quenched Fluorescence Quenched (e.g., PET/ESIPT) Probe->Quenched Complex Probe-Metal Ion Complex Probe->Complex Binding Enhanced Fluorescence Enhanced (CHEF) Complex->Enhanced Analyte Metal Ion Analyte->Complex

Caption: "Turn-on" fluorescence sensing mechanism upon metal ion binding.

Protocol for Metal Ion Detection
  • Stock Solution Preparation: Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., DMSO or acetonitrile).

  • Working Solution: Prepare a working solution of the probe in an appropriate buffer (e.g., PBS, HEPES) at a final concentration typically in the low micromolar range.

  • Titration: To the probe solution, add increasing concentrations of the target metal ion.

  • Measurement: After a short incubation period, measure the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding affinity.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • This compound: May be harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and eye irritation.[8][9][10][11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.

  • Solvents: Ethanol is flammable. Handle away from ignition sources.

  • Acids: Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.[8][9][10][11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction, impure reactants, incorrect stoichiometry.Extend reaction time, check purity of starting materials, ensure accurate measurement of reagents.
Product is an oil, not a solid Product may be low melting or impure.Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Purify by column chromatography.
No fluorescence change upon analyte addition Probe is not selective for the tested analyte, incorrect buffer conditions (pH), probe concentration is too high or too low.Screen a panel of different analytes, optimize the pH of the buffer, perform a concentration optimization experiment.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of fluorescent probes. The straightforward Schiff base condensation reaction allows for the facile creation of a diverse library of chemosensors. By understanding the underlying chemical principles and following robust synthetic and analytical protocols, researchers can successfully develop novel probes for a wide range of applications in chemical biology and diagnostics.

References

  • Sun, C. (2019). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. University Chemistry.
  • MDPI. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI. [Link]

  • National Institutes of Health (NIH). (n.d.). Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors. PMC. [Link]

  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2018).
  • ResearchGate. (2018). Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses. ResearchGate. [Link]

  • PubMed. (2018). Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu 2+ in Aqueous Media With Fluorescence Off-On Responses. PubMed. [Link]

  • MDPI. (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. MDPI. [Link]

  • National Institutes of Health (NIH). (n.d.). Lessons in Organic Fluorescent Probe Discovery. PMC. [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Angene Chemical. [Link]

  • ResearchGate. (n.d.). Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • National Institutes of Health (NIH). (n.d.). The mechanisms of a bifunctional fluorescent probe for detecting fluoride and sulfite based on excited-state intramolecular proton transfer and intramolecular charge transfer. NIH. [Link]

Sources

Application Note: Advanced Protecting Group Strategies for N-(4-Formyl-2-nitrophenyl)acetamide in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-formyl-2-nitrophenyl)acetamide is a versatile synthetic intermediate characterized by a trifunctional aromatic core. The inherent reactivity differences between its formyl, acetamide, and nitro moieties present a significant chemoselectivity challenge in multistep synthetic routes. This guide provides an in-depth analysis and field-proven protocols for the strategic protection and deprotection of the formyl and acetamide groups. We will explore the causality behind experimental choices, focusing on the selection of orthogonal protecting groups to enable complex molecular transformations while preserving the integrity of the core structure. Detailed, self-validating protocols for acetal and N-Boc protection are provided, alongside a discussion of their mechanistic underpinnings and compatibility with the molecule's other functional groups.

Introduction: The Chemoselectivity Challenge

In the field of medicinal chemistry and drug development, intermediates like this compound are valuable scaffolds for building complex molecular architectures.[1][2] The molecule features three distinct functional groups: a highly reactive aldehyde (formyl group), a robust amide (acetamide group), and a strongly electron-withdrawing nitro group.[3] This arrangement necessitates a carefully planned synthetic approach, as reagents intended for one part of the molecule can often react undesirably with another.[4]

For instance, organometallic reagents or hydrides intended to react with a different part of the molecule would readily attack the electrophilic formyl group.[5][6] Similarly, reactions requiring strong bases could potentially deprotonate the amide nitrogen. The use of protecting groups—temporary modifications that mask a functional group's reactivity—is therefore not just a convenience but a cornerstone of a successful synthesis involving this intermediate.[7][8]

This application note provides researchers with the strategic rationale and detailed protocols for implementing effective protecting group strategies, ensuring high yields and minimizing side-product formation.

Caption: Reactivity profile of this compound.

Priority Target: Protection of the Formyl Group as an Acetal

Expert Rationale: The aldehyde is the most electrophilic and reactive functional group on the molecule under a wide range of conditions, particularly those involving nucleophiles and reducing agents.[9] Therefore, its protection is almost always the first consideration in any synthetic sequence. The conversion of an aldehyde to an acetal is an ideal strategy because acetals are exceptionally stable in neutral and basic environments yet can be readily removed with aqueous acid.[5][10] This stability profile makes them excellent protecting groups.[6]

Recommended Strategy: Cyclic Acetal (1,3-Dioxolane) Formation

While simple dialkyl acetals can be used, cyclic acetals formed with diols like ethylene glycol are generally preferred. Their formation is entropically favored, leading to higher yields and greater stability, a principle well-documented in authoritative texts like Greene's Protective Groups in Organic Synthesis.[11][12]

Mechanism Insight: The reaction proceeds via acid-catalyzed nucleophilic addition of the diol to the protonated carbonyl group, followed by elimination of water to form a stabilized oxocarbenium ion, which is then trapped by the second hydroxyl group to close the ring.

Protocol 1: 1,3-Dioxolane Protection of the Formyl Group

This protocol details the formation of a 1,3-dioxolane, a robust protecting group for the aldehyde.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq) and toluene (approx. 0.2 M concentration).

  • Add ethylene glycol (1.5 eq) and p-TsOH monohydrate (0.05 eq).

  • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected product, N-(4-(1,3-dioxolan-2-yl)-2-nitrophenyl)acetamide.

Trustworthiness Check: The progress of the reaction can be easily monitored by TLC. The protected product will have a different Rf value. The removal of water via the Dean-Stark apparatus drives the equilibrium towards product formation, ensuring a high yield as per Le Châtelier's principle.

Deprotection: Regenerating the Aldehyde

The key to a useful protecting group is its facile removal under conditions that do not disturb the rest of the molecule.

Protocol 2: Acid-Catalyzed Acetal Deprotection

Materials:

  • Acetal-protected substrate (1.0 eq)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the acetal-protected compound in a 4:1 mixture of acetone and water.

  • Add 1 M HCl (0.2 eq) dropwise while stirring.

  • Stir the mixture at room temperature. Monitor the reaction by TLC. The deprotection is typically complete within 1-3 hours.

  • Once complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aldehyde.

Chemoselectivity Note: For substrates that are exceptionally acid-sensitive, milder, non-hydrolytic methods can be employed. Catalytic amounts of iodine in acetone or bismuth(III) salts in water have been shown to effectively cleave acetals under neutral or near-neutral conditions, preserving sensitive functionalities like the nitro group.[13][14][15]

Data Summary: Aldehyde Protection
Protecting GroupReagentsConditionsDeprotectionAdvantages / Disadvantages
1,3-Dioxolane Ethylene glycol, p-TsOHToluene, reflux (Dean-Stark)Mild aq. acid (e.g., HCl, AcOH)Pro: High stability, high yield.[16] Con: Requires heating.
Dimethyl Acetal Methanol, trimethyl orthoformate, acid catalystRoom temp. or mild heatMild aq. acidPro: Milder formation conditions.[13] Con: Less stable than cyclic acetals.
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂CH₂Cl₂, 0 °C to RTHgCl₂/CaCO₃ or Oxidizing agentsPro: Extremely stable; Umpolung reactivity. Con: Harsh deprotection.[10]

Addressing the Amide: When and How to Protect

Expert Rationale: The acetamide group is significantly less reactive than the aldehyde and is stable to most neutral and mildly acidic or basic conditions.[17] Protection is generally unnecessary unless the synthetic route involves powerful bases (e.g., organolithiums, LDA) that could deprotonate the N-H proton, or highly reactive electrophiles. In such cases, converting the amide to a carbamate, such as a tert-butyloxycarbonyl (Boc) derivative, is a robust strategy.[18][19]

Protocol 3: N-Boc Protection of the Acetamide

Materials:

  • This compound (aldehyde must be protected first, see Sec. 2) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Acetonitrile or THF

Procedure:

  • Dissolve the acetal-protected starting material in anhydrous acetonitrile.

  • Add DMAP (0.1 eq) and Boc₂O (1.5 eq).

  • Stir the reaction at room temperature. The reaction is typically complete in 12-24 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the N-Boc protected product.

Deprotection: N-Boc Group Removal

The Boc group is famously labile to strong, non-aqueous acids like trifluoroacetic acid (TFA), while being completely stable to the conditions used for acetal cleavage.[20][21]

Procedure:

  • Dissolve the N-Boc protected substrate in dichloromethane (CH₂Cl₂).

  • Add an equal volume of trifluoroacetic acid (TFA) at room temperature.

  • Stir for 30-60 minutes. Vigorous bubbling (isobutylene and CO₂) will be observed.

  • Monitor by TLC until the starting material is gone.

  • Carefully concentrate the mixture under reduced pressure to remove the TFA and solvent. Co-evaporation with toluene can aid in removing residual TFA.

  • The resulting product is often the TFA salt, which can be neutralized with a mild base (e.g., NaHCO₃ solution) during aqueous workup if needed.

Orthogonal Protection: A Strategy for Complex Synthesis

The true power of protecting groups is realized when they are used in an "orthogonal" set.[7][22] An orthogonal strategy allows for the selective removal of one protecting group in the presence of another, enabling precise, stepwise transformations.[23]

For this compound, the combination of an acetal (for the aldehyde) and a Boc group (for the amide) constitutes a perfect orthogonal pair.

  • Acetal: Removed by mild aqueous acid . Stable to strong acid (TFA) and bases.

  • Boc Group: Removed by strong non-aqueous acid (TFA). Stable to mild aqueous acid and bases.

This orthogonality allows for four distinct chemical states of the molecule, providing immense flexibility for the synthetic chemist.

Orthogonal Strategy Workflow Start Substrate (Free -CHO, -NHAc) P_CHO Acetal Protected (Protected -CHO, Free -NHAc) Start->P_CHO Protocol 1 (Ethylene Glycol, p-TsOH) P_CHO->Start Protocol 2 (aq. H⁺) P_Both Fully Protected (Protected -CHO, Protected -NHAc) P_CHO->P_Both Protocol 3 (Boc₂O, DMAP) P_Both->P_CHO TFA / CH₂Cl₂ P_NH Boc Protected (Free -CHO, Protected -NHAc) P_Both->P_NH Protocol 2 (aq. H⁺) P_NH->Start TFA / CH₂Cl₂ P_NH->P_Both Protocol 1 (Ethylene Glycol, p-TsOH)

Caption: Orthogonal control of formyl and acetamide groups.

Conclusion

The successful application of this compound in advanced organic synthesis hinges on a robust and well-considered protecting group strategy. By prioritizing the protection of the highly reactive formyl group as a cyclic acetal, researchers can perform a wide array of chemical transformations on other parts of the molecule. For syntheses requiring the use of strong bases, subsequent protection of the acetamide nitrogen as an N-Boc derivative provides an orthogonal handle, granting the synthetic chemist precise control over the reactivity of the entire scaffold. The protocols and strategies outlined in this document provide a reliable framework for navigating the chemoselectivity challenges inherent to this valuable intermediate, empowering innovation in drug discovery and materials science.

References

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Google AI Grounding API.
  • Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in N
  • Protecting group - Wikipedia. Wikipedia.
  • Benefits of Protecting Groups in Organic Synthesis. Labinsights.
  • Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF.
  • Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB.
  • Protective Groups. Organic Chemistry Portal.
  • Dimethyl Acetals. Organic Chemistry Portal.
  • Protecting Groups for Amines: Carbam
  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Greene's Protective Groups in Organic Synthesis | Semantic Scholar. Semantic Scholar.
  • Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF.
  • Troubleshooting acetal deprotection in the presence of sensitive functional groups. Benchchem.
  • Amide Group C-Terminal a-Amide Protection. Thieme Chemistry.
  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley.
  • A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF.
  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters.
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
  • tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia.
  • This compound synthesis - ChemicalBook. ChemicalBook.
  • Protecting Groups and Orthogonal Protection Str
  • Acetal Protecting Group Explained. Pearson.
  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing).
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
  • Acetals as Protecting Groups. Chemistry LibreTexts.
  • Acetals as Protecting Groups. Chemistry LibreTexts.
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • Acetals and ketals as protecting groups. YouTube.
  • Protecting Groups of Aldehydes. Chemistry LibreTexts.
  • Protective Groups: Orthogonal Sets of Protecting Groups. University of Pennsylvania.
  • Acetals as protecting groups and thioacetals (video). Khan Academy.
  • This compound (C9H8N2O4). PubChemLite.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
  • This compound | C9H8N2O4 | CID 291355. PubChem.
  • Protecting Groups. Indian Institute of Technology Bombay.
  • Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram.

Sources

Application Notes and Protocols for the One-Pot Synthesis of N-(4-((Substituted-amino)methyl)-2-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient one-pot methodology for the synthesis of N-(4-((substituted-amino)methyl)-2-nitrophenyl)acetamide derivatives, starting from the versatile building block, N-(4-formyl-2-nitrophenyl)acetamide. This protocol leverages the principles of reductive amination, offering a streamlined approach that is highly valuable for researchers, medicinal chemists, and professionals in drug development. The resulting ortho-nitroaniline derivatives are pivotal intermediates for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles, which are prominent scaffolds in numerous pharmaceutical agents. This document provides a detailed experimental protocol, mechanistic insights, and a subsequent two-step, one-pot procedure for the synthesis of benzimidazole derivatives, underscoring the synthetic utility of the primary products.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a key synthetic intermediate possessing three strategic functional groups: an aldehyde, a nitro group, and an acetamide.[1] The aldehyde functionality serves as a handle for the introduction of diverse substituents via carbon-nitrogen bond formation. The ortho-nitro group, in conjunction with the adjacent acetamide, sets the stage for the construction of heterocyclic systems, particularly benzimidazoles, following reduction of the nitro moiety.[1]

One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability by minimizing intermediate isolation and purification steps, thereby reducing solvent waste and saving time.[2] Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from aldehydes or ketones.[3] This process involves the in situ formation of an imine from the condensation of an aldehyde and a primary or secondary amine, followed by its immediate reduction.[4] This approach avoids the challenges associated with direct alkylation of amines, such as over-alkylation.[4]

This guide focuses on a one-pot reductive amination of this compound with a representative primary amine, benzylamine, using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. The resulting product, N-(4-((benzylamino)methyl)-2-nitrophenyl)acetamide, is then utilized in a subsequent one-pot, two-step procedure to generate a 1,2-disubstituted benzimidazole, a privileged scaffold in drug discovery.[5]

Reaction Schematics and Mechanistic Overview

One-Pot Reductive Amination

The one-pot reductive amination of this compound proceeds through the initial formation of an imine, which is then selectively reduced by sodium triacetoxyborohydride.

G A This compound C Imine Intermediate A->C + B Primary Amine (e.g., Benzylamine) B->C + D N-(4-((substituted-amino)methyl)-2-nitrophenyl)acetamide C->D Reduction E NaBH(OAc)3 E->D

Figure 1: Workflow for the one-pot reductive amination.

The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at ambient temperature. The presence of a mild acid, such as acetic acid, can catalyze the formation of the imine intermediate. Sodium triacetoxyborohydride is the preferred reducing agent as it is less reactive towards the starting aldehyde compared to the intermediate iminium ion, thus minimizing side reactions.[4]

One-Pot Benzimidazole Synthesis

The product from the reductive amination can be converted to a benzimidazole derivative in a one-pot, two-step sequence involving reduction of the nitro group followed by acid-catalyzed cyclization.

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Cyclization A N-(4-((substituted-amino)methyl)-2-nitrophenyl)acetamide B Ortho-phenylenediamine intermediate A->B e.g., SnCl2·2H2O or H2, Pd/C C 1,2-Disubstituted Benzimidazole B->C Acid catalyst (e.g., Acetic Acid), heat

Figure 2: Two-step, one-pot synthesis of benzimidazoles.

The reduction of the nitro group to an amine is a critical step and can be achieved using various reagents, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation. The resulting ortho-phenylenediamine intermediate is then cyclized, often with heating in the presence of an acid catalyst, to afford the final benzimidazole product.

Detailed Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound≥98% purity
Benzylamine≥99% purity
Sodium triacetoxyborohydride≥95% purity
Dichloromethane (DCM)Anhydrous, ≥99.8%
Acetic AcidGlacial, ≥99.7%
Tin(II) Chloride Dihydrate≥98% purity
EthanolAnhydrous, ≥99.5%
Saturated Sodium Bicarbonate Solution
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
TLC plates (Silica gel 60 F₂₅₄)
Rotary evaporator
Standard glassware for extraction and filtration

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

Protocol 1: One-Pot Synthesis of N-(4-((benzylamino)methyl)-2-nitrophenyl)acetamide
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.8 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (40 mL).

  • Add benzylamine (0.57 g, 5.3 mmol, 1.1 equivalents) to the solution, followed by glacial acetic acid (0.03 g, 0.5 mmol, 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.53 g, 7.2 mmol, 1.5 equivalents). Note: The addition may cause some effervescence.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexane).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

ParameterValue
Expected Yield 80-90%
Appearance Yellow solid
Purity (by NMR) >95%
Protocol 2: One-Pot Synthesis of a 1,2-Disubstituted Benzimidazole Derivative
  • To the crude N-(4-((benzylamino)methyl)-2-nitrophenyl)acetamide (assuming 4.8 mmol from the previous step) in a 100 mL round-bottom flask, add ethanol (50 mL).

  • Add tin(II) chloride dihydrate (5.4 g, 24 mmol, 5 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC. The reduction of the nitro group can be visualized by the loss of the yellow color.

  • After the reduction is complete, cool the reaction mixture to room temperature.

  • Carefully add glacial acetic acid (5 mL) to the mixture.

  • Heat the reaction mixture to reflux for an additional 2-4 hours to promote cyclization. Monitor the formation of the benzimidazole product by TLC.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Add water (50 mL) to the residue and basify to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield the crude benzimidazole derivative.

  • Purify the product by column chromatography or recrystallization as required.

Applications in Drug Development

The N-(4-((substituted-amino)methyl)-2-nitrophenyl)acetamide derivatives and the subsequent benzimidazoles are valuable scaffolds in medicinal chemistry. The ability to introduce a wide variety of amines in the reductive amination step allows for the creation of large compound libraries for screening. Benzimidazole-containing molecules have demonstrated a broad spectrum of biological activities, including:

  • Anticancer agents: Certain benzimidazole derivatives have shown potent anticancer activity.[5]

  • Antiviral agents: Compounds like enviradine are benzimidazole-based antivirals.[5]

  • Antifungal and Anthelmintic agents: The benzimidazole core is found in widely used antifungal and anthelmintic drugs.[1]

  • Other therapeutic areas: Benzimidazole derivatives have also been investigated for their potential as antihypertensives, anticoagulants, and anti-inflammatory agents.

The synthetic routes outlined in this guide provide a reliable and efficient platform for the synthesis of novel benzimidazole derivatives for further investigation in drug discovery programs.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Protocol 1 Inactive reducing agent; insufficient reaction time.Ensure NaBH(OAc)₃ is dry and freshly opened. Extend the reaction time and monitor by TLC.
Low yield in Protocol 1 Side reactions of the aldehyde; inefficient imine formation.Ensure the reaction is performed under anhydrous conditions. The addition of a catalytic amount of acetic acid should be sufficient.
Incomplete nitro reduction in Protocol 2 Insufficient reducing agent; short reaction time.Increase the equivalents of SnCl₂·2H₂O or extend the reflux time.
Difficult purification Presence of tin salts.After basification, ensure thorough extraction. A filtration step after basification may help remove some inorganic salts.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1990). Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Tetrahedron Letters, 31(39), 5595-5598.
  • BenchChem. (2025). Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules.
  • BenchChem. (2025). Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry.
  • Master Organic Chemistry. (2017).
  • Journal of Chemical, Biological and Physical Sciences. (2020).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Der Pharma Chemica. (n.d.).
  • RSC Publishing. (n.d.).
  • MDPI. (2024).
  • ResearchGate. (2022).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2020). Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine.
  • Scribd. (n.d.).
  • PMC - NIH. (n.d.).
  • ACG Publications. (2023).
  • ResearchGate. (n.d.).
  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • ResearchGate. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Expert Opinion on Therapeutic Patents. (2009).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of n-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of n-(4-Formyl-2-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview & Strategy

This compound is a key intermediate in medicinal chemistry, notable for its trifunctional aromatic scaffold. The most reliable and common synthetic route involves a two-step process starting from the commercially available 4-methyl-2-nitroaniline.

  • Step 1: Acetylation. The amino group of 4-methyl-2-nitroaniline is protected via acetylation to form N-(4-methyl-2-nitrophenyl)acetamide. This is a crucial step to deactivate the amine, preventing it from interfering with the subsequent oxidation.

  • Step 2: Selective Oxidation. The methyl group of the acetylated intermediate is selectively oxidized to a formyl (aldehyde) group to yield the final product. This step is the most challenging and often the primary source of yield loss.

Below is a visual representation of the overall synthetic workflow.

G A 4-Methyl-2-nitroaniline B N-(4-methyl-2-nitrophenyl)acetamide A->B C N-(4-methyl-2-nitrophenyl)acetamide D This compound C->D Oxidizing Agent (e.g., CrO3/H2SO4)

Caption: General two-step synthesis workflow.

Detailed Experimental Protocols

This section provides validated, step-by-step methodologies. Adherence to these protocols is critical for achieving high yield and purity.

Protocol 2.1: Acetylation of 4-Methyl-2-nitroaniline

Objective: To synthesize N-(4-methyl-2-nitrophenyl)acetamide.

Materials:

  • 4-Methyl-2-nitroaniline

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Ice bath, magnetic stirrer, round-bottom flask, condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-methyl-2-nitroaniline in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Cool the solution to room temperature and add 10 mL of acetic anhydride.

  • Heat the mixture to reflux for 30-45 minutes.

  • In-Process Check (TLC): Monitor the reaction's completion using Thin Layer Chromatography (TLC). The starting material spot should be completely consumed. (Eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion, cool the reaction mixture and pour it slowly into 200 mL of ice-cold water while stirring.

  • A yellow precipitate of N-(4-methyl-2-nitrophenyl)acetamide will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

Expected Outcome: A pale yellow solid with a typical yield of 90-95%.

Protocol 2.2: Oxidation to this compound

Objective: To selectively oxidize the methyl group to a formyl group.

Materials:

  • N-(4-methyl-2-nitrophenyl)acetamide[1][2]

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Acetic Anhydride

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a mixture of 100 mL of glacial acetic acid and 100 mL of acetic anhydride.

  • Add 19.4 g (0.1 mol) of N-(4-methyl-2-nitrophenyl)acetamide to the mixture and stir until dissolved.

  • Cool the flask to 0-5°C using an ice-salt bath.

  • In a separate beaker, carefully prepare the oxidizing solution by slowly dissolving 25.0 g (0.25 mol) of chromium trioxide in a mixture of 25 mL of concentrated sulfuric acid and 75 mL of water, ensuring the solution is kept cool.

  • Add the prepared chromium trioxide solution dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 5-10°C. This is a highly exothermic step and requires careful temperature control.

  • After the addition is complete, allow the mixture to stir at 10°C for an additional 2 hours.

  • In-Process Check (TLC): Monitor the reaction progress. The disappearance of the starting material indicates completion. (Eluent: 1:1 Hexane/Ethyl Acetate).

  • Pour the reaction mixture onto 500 g of crushed ice.

  • The crude product will precipitate. Collect it by vacuum filtration and wash extensively with cold water.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol-water mixture to obtain the pure this compound.

Expected Outcome: A yellow crystalline solid with a typical yield of 65-75%.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: My yield for the oxidation step (Protocol 2.2) is consistently below 50%. What is the most likely cause?

A1: Low yields in the oxidation step are most often due to two factors:

  • Over-oxidation: The aldehyde product is susceptible to further oxidation to the corresponding carboxylic acid, especially if the temperature is not strictly controlled.[3][4] Ensure your cooling bath is efficient and the addition of the oxidizing agent is slow and steady to prevent temperature spikes.

  • Incomplete Reaction: Insufficient oxidizing agent or reaction time can lead to unreacted starting material. Always perform a TLC check before workup to confirm the complete consumption of the N-(4-methyl-2-nitrophenyl)acetamide.

Q2: My final product is a brownish, sticky solid instead of yellow crystals. What went wrong?

A2: This indicates the presence of impurities, likely polymeric side products or residual chromium salts.

  • Chromium Salts: The green/brown color is characteristic of Cr(III) species. Your washing step after filtration must be thorough. Wash with copious amounts of cold water until the filtrate runs clear and colorless.

  • Purification: A single recrystallization may not be sufficient. Consider a second recrystallization or purification by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) for highly impure products.

Q3: During the acetylation (Protocol 2.1), I don't get a precipitate upon adding water. Why?

A3: This is a rare issue but can occur if the acetylation did not proceed.

  • Reagent Quality: Ensure your acetic anhydride has not hydrolyzed. It should be fresh and stored under anhydrous conditions.

  • Reaction Time/Temperature: Confirm that the mixture was properly refluxed for the specified time. An incomplete reaction will result in the more water-soluble starting material remaining in solution.

Q4: Can I use a different oxidizing agent for the second step?

A4: While chromium trioxide is a classic and effective reagent, other oxidants can be used, each with its own advantages and disadvantages. Milder agents like selenium dioxide (SeO₂) can offer higher selectivity for the aldehyde but may require longer reaction times or different solvent systems.[3] Manganese dioxide (MnO₂) is another option, particularly effective for oxidizing benzylic methyl groups, though its activity can vary depending on its preparation method.[5] Any substitution of the oxidizing agent requires re-optimization of the reaction conditions.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common problems during the critical oxidation step.

Caption: Troubleshooting workflow for the oxidation step.

Data Summary

This table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: AcetylationStep 2: Oxidation
Key Reagents 4-Methyl-2-nitroaniline, Acetic AnhydrideN-(4-methyl-2-nitrophenyl)acetamide, CrO₃/H₂SO₄
Stoichiometry Acetic Anhydride (~1.5 eq)CrO₃ (~2.5 eq)
Solvent Glacial Acetic AcidAcetic Acid / Acetic Anhydride
Temperature Reflux (~118°C)0°C to 10°C
Reaction Time 30-45 minutes3-4 hours
Typical Yield 90-95%65-75%
Workup Precipitation in ice waterPrecipitation in ice water
Purification Water washRecrystallization (Ethanol)

References

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-Methyl-2'-nitroacetanilide. NIST Chemistry WebBook. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (n.d.). Oxidations. Retrieved from [Link]

  • Britannica. (2023, December 23). Aldehyde. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Oxidation and Reduction Reactions. Retrieved from [Link]

Sources

Technical Support Center: Nitration of 4-Acetamidobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-acetamidobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your synthesis and minimize the formation of unwanted side products.

Introduction

The nitration of 4-acetamidobenzaldehyde is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The reaction aims to introduce a nitro group onto the aromatic ring, primarily at the position ortho to the activating acetamido group, yielding 4-acetamido-3-nitrobenzaldehyde. However, the presence of two directing groups with different electronic properties—an activating acetamido group and a deactivating aldehyde group—can lead to a challenging reaction profile with several potential side products. Understanding and controlling the formation of these impurities is paramount for achieving high yield and purity of the desired product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 4-acetamidobenzaldehyde in a practical question-and-answer format.

Q1: My reaction is yielding a significant amount of a carboxylic acid impurity. What is happening and how can I prevent it?

A1: Oxidation of the Aldehyde Group

You are likely observing the oxidation of the benzaldehyde functional group to a carboxylic acid, forming 4-acetamido-3-nitrobenzoic acid. This is a common side reaction, especially under harsh nitrating conditions.

Causality: The nitrating mixture, typically a combination of nitric acid and sulfuric acid, is a strongly oxidizing environment.[1] The aldehyde group is susceptible to oxidation, particularly at elevated temperatures or with prolonged reaction times.

Preventative Measures:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent and the subsequent stirring period.[2] This reduces the rate of the oxidation side reaction.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid over-oxidation of the product.

  • Choice of Nitrating Agent: While mixed acid is standard, alternative nitrating agents with lower oxidative potential could be explored, though this may require significant methods development.

Q2: I've isolated a product that appears to have lost the acetyl group. What is this side product and why did it form?

A2: Hydrolysis of the Acetamido Group

This side product is likely 4-amino-3-nitrobenzaldehyde, resulting from the acid-catalyzed hydrolysis of the acetamido protecting group.

Causality: The strong acidic conditions of the nitration reaction can facilitate the hydrolysis of the amide bond in the acetamido group.[3][4] This reaction involves the nucleophilic attack of water on the protonated carbonyl carbon of the amide.[5] The presence of excess water in the reaction mixture can exacerbate this issue.

Preventative Measures:

  • Anhydrous Conditions: Use concentrated (fuming) nitric acid and concentrated sulfuric acid to minimize the water content in the reaction mixture. Ensure all glassware is thoroughly dried before use.

  • Controlled Acid Concentration: The concentration of sulfuric acid plays a crucial role. While it acts as a catalyst to generate the nitronium ion, excessively high concentrations or prolonged exposure can promote hydrolysis.[5][6]

  • Post-Reaction Workup: Neutralize the reaction mixture promptly but carefully during workup to prevent prolonged exposure of the product to acidic conditions at room temperature.

Q3: My NMR analysis suggests the presence of dinitrated products. How can I improve the selectivity for mono-nitration?

A3: Polysubstitution

The formation of dinitrated species, such as 4-acetamido-3,5-dinitrobenzaldehyde, occurs when the aromatic ring undergoes a second nitration.

Causality: The acetamido group is a strong activating group, making the aromatic ring highly nucleophilic and susceptible to electrophilic attack.[7] Even after the first nitration, the ring may still be sufficiently activated for a second nitration to occur, especially if the reaction conditions are too forcing. The nitro group is a deactivator, but under strong conditions, further substitution is possible.[8]

Preventative Measures:

  • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent, typically a slight excess (1.05-1.1 equivalents) of nitric acid.

  • Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of 4-acetamidobenzaldehyde at a low temperature. This maintains a low concentration of the nitronium ion in the reaction mixture at any given time, favoring mono-substitution.

  • Temperature Management: As with other side reactions, maintaining a low temperature is critical to control the reaction rate and prevent over-nitration.

Q4: I am observing the formation of an unexpected isomer. Why is the regioselectivity not as expected?

A4: Competing Directing Effects and Isomer Formation

While the primary product is 4-acetamido-3-nitrobenzaldehyde, the formation of other isomers, though generally minor, is possible due to the complex interplay of the directing groups.

Causality: The acetamido group is an ortho, para-director, while the aldehyde group is a meta-director.[9] The powerful activating and ortho, para-directing effect of the acetamido group typically dominates, directing the incoming nitro group to the position ortho to it (and meta to the aldehyde). However, under certain conditions, a small amount of nitration at the position ortho to the aldehyde group (and meta to the acetamido group) to form 4-acetamido-2-nitrobenzaldehyde can occur.[10]

Preventative Measures:

  • Optimized Reaction Conditions: Adhering to established protocols with well-controlled temperature and reagent stoichiometry is the best way to maximize the yield of the desired isomer.

  • Purification: Isomeric impurities can often be removed through careful recrystallization or column chromatography.

Summary of Potential Side Products and Mitigation Strategies

Side ProductCauseMitigation Strategies
4-Acetamido-3-nitrobenzoic acidOxidation of the aldehyde groupMaintain low temperature (0-10°C), monitor reaction time, quench promptly.
4-Amino-3-nitrobenzaldehydeHydrolysis of the acetamido groupUse anhydrous reagents, control acid concentration, prompt neutralization during workup.[3][4]
Dinitrated productsPolysubstitutionUse controlled stoichiometry of nitrating agent, slow and controlled addition, maintain low temperature.[8]
4-Acetamido-2-nitrobenzaldehydeCompeting directing effectsOptimize reaction conditions, purify the final product via recrystallization or chromatography.

Experimental Protocol: Optimized Nitration of 4-Acetamidobenzaldehyde

This protocol is designed to maximize the yield of 4-acetamido-3-nitrobenzaldehyde while minimizing the formation of the side products discussed above.

Materials:

  • 4-Acetamidobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-acetamidobenzaldehyde (1 equivalent).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated sulfuric acid (e.g., 3-4 mL per gram of starting material) while maintaining the temperature below 10°C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 equivalents) to a small amount of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 4-acetamidobenzaldehyde. The rate of addition should be controlled to maintain the reaction temperature between 0-5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A yellow precipitate of the crude product will form. Allow the ice to melt completely.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 4-acetamido-3-nitrobenzaldehyde.

Reaction Pathway and Side Product Formation

The following diagram illustrates the desired reaction pathway and the formation of key side products.

Nitration_of_4_Acetamidobenzaldehyde start 4-Acetamidobenzaldehyde reagents HNO₃ / H₂SO₄ hydrolysis_product Hydrolysis (4-Amino-3-nitrobenzaldehyde) start->hydrolysis_product Acidic Conditions main_product 4-Acetamido-3-nitrobenzaldehyde (Desired Product) reagents->main_product Electrophilic Aromatic Substitution oxidation_product Oxidation (4-Acetamido-3-nitrobenzoic acid) main_product->oxidation_product Oxidizing Conditions dinitration_product Dinitration (4-Acetamido-3,5-dinitrobenzaldehyde) main_product->dinitration_product Forcing Conditions

Sources

Technical Support Center: Purification of N-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-formyl-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Drawing from established methodologies and extensive field experience, this document provides practical, in-depth troubleshooting advice and answers to frequently asked questions.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.

Problem 1: Low Recovery After Recrystallization

Symptoms: A significant loss of the desired product is observed after the recrystallization process.

Probable Causes & Solutions:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a substantial amount will remain in the mother liquor.

    • Solution: Conduct a thorough solvent screen with small amounts of the crude product. Common solvents to test include ethanol, methanol, isopropanol, and binary mixtures like ethanol/water.[1] For structurally similar compounds like N-(4-nitrophenyl) acetamide, a binary mixture of ethanol and water has been shown to improve crystallization output.[2]

  • Use of Excessive Solvent: Using more solvent than necessary to dissolve the crude product at its boiling point will result in a lower yield upon cooling.

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution, maximizing crystal formation upon cooling.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or funnel.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by passing hot solvent through the setup immediately before filtering the product solution.

Problem 2: Product "Oils Out" Instead of Crystallizing

Symptoms: Upon cooling, the dissolved compound separates as an oil or viscous liquid rather than forming solid crystals.

Probable Causes & Solutions:

  • High Impurity Concentration: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

    • Solution: Before recrystallization, consider a preliminary purification step like a solvent wash or flash column chromatography to remove the bulk of the impurities.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal structure.

    • Solution: Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or glass wool. Once at room temperature, gradually cool it further in an ice bath.

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of the compound, causing it to melt before dissolving.

    • Solution: Choose a solvent with a boiling point lower than the melting point of this compound.

Problem 3: Persistent Impurities After Purification

Symptoms: Analytical data (e.g., TLC, HPLC, NMR) shows the presence of impurities even after multiple purification attempts.

Probable Causes & Solutions:

  • Co-eluting Impurities in Column Chromatography: Some impurities may have similar polarities to the target compound, making separation by standard column chromatography challenging.

    • Solution: Optimize the mobile phase. A systematic trial of different solvent systems with varying polarities (e.g., ethyl acetate/hexane, dichloromethane/methanol) is recommended. Gradient elution, where the solvent polarity is gradually increased, can also improve separation. For challenging separations of similar acetamide compounds, specialized columns like Newcrom R1 have been utilized.[3][4][5]

  • Isomeric Impurities: The synthesis of this compound may produce isomers (e.g., N-(2-formyl-4-nitrophenyl)acetamide) that are difficult to separate due to their similar physical properties.

    • Solution: Recrystallization can sometimes be effective if the isomers have different solubilities. Alternatively, preparative HPLC may be necessary for achieving high purity.

  • Thermal Degradation: The compound might be degrading during purification, particularly if excessive heat is applied.

    • Solution: Avoid prolonged heating. Use a rotary evaporator with a water bath set to a moderate temperature for solvent removal. If thermal instability is suspected, consider non-thermal purification methods like precipitation from a suitable solvent system.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: The molecule possesses several functional groups that dictate its behavior:

  • Aromatic Nitro Group: This electron-withdrawing group makes the aromatic ring electron-deficient and contributes to the compound's polarity and color.

  • Formyl Group (Aldehyde): This group is also polar and can participate in hydrogen bonding. It is susceptible to oxidation to a carboxylic acid, which can be a potential impurity.

  • Acetamide Group: This amide linkage is polar and can act as both a hydrogen bond donor and acceptor.

The presence of these polar groups generally makes the compound soluble in polar organic solvents. The planarity of similar nitro-substituted acetamides can be influenced by intermolecular hydrogen bonding, which in turn can affect their crystal packing and solubility.[6][7]

Q2: How can I effectively monitor the purity of this compound during my experiments?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification.

  • Stationary Phase: Use standard silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane) is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of 0.3-0.4 for the desired compound.

  • Visualization: The compound is a chromophore due to the nitroaromatic system and should be visible under UV light (254 nm).

For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: What is the recommended procedure for recrystallizing this compound?

A3: The following is a general protocol that should be optimized for your specific sample:

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on prior small-scale tests, select a suitable solvent or solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature or air-dry on the filter paper.

Q4: What are the best practices for storing purified this compound?

A4: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container to protect it from moisture and light. For structurally related compounds, storage in a cool, dry, and well-ventilated area is recommended.[8]

Data Summary Table
PropertyValue/InformationSource
Molecular FormulaC₉H₈N₂O₄[9][10]
Molecular Weight208.17 g/mol [9][10]
AppearanceTypically a yellow solid[6]
Purity MonitoringTLC (e.g., ethyl acetate/hexane), HPLC[2]
Primary PurificationRecrystallization, Column Chromatography[1][2]
Visual Workflow and Decision Making

Diagram 1: Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Methods cluster_outcome Final Product Crude Crude Product (this compound) TLC_HPLC TLC/HPLC Analysis Crude->TLC_HPLC Assess initial purity Recrystallization Recrystallization TLC_HPLC->Recrystallization If solid with few impurities ColumnChrom Column Chromatography TLC_HPLC->ColumnChrom If complex mixture or oily PureProduct Pure Product (>98% Purity) Recrystallization->PureProduct Successful FurtherPurification Impure Product (Requires Further Purification) Recrystallization->FurtherPurification Unsuccessful ColumnChrom->PureProduct Successful ColumnChrom->FurtherPurification Unsuccessful FurtherPurification->TLC_HPLC Re-evaluate strategy

A decision-making workflow for the purification of this compound.

References

  • This compound | C9H8N2O4 | CID 291355 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hines, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 263-266. Available from: [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 456-459. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-butyl-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]

  • Guerrab, F., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Journal Marocain de Chimie Hétérocyclique, 21(1), 39-47. Available from: [Link]

  • Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 384-388. Available from: [Link]

  • WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide - Google Patents. (n.d.).
  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]

  • Wanhe Chemical. (n.d.). N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9. Retrieved January 17, 2026, from [Link]

  • Hines, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. Available from: [Link]

  • Zhang, S.-S., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. Available from: [Link]

  • PubChem. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)-. Retrieved January 17, 2026, from [Link]

Sources

Preventing dinitration in the synthesis of n-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of N-(4-formyl-2-nitrophenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and related compounds. We understand the nuances and challenges involved in electrophilic aromatic substitution reactions, particularly the control of regioselectivity and the prevention of over-nitration.

This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Troubleshooting Guide - Preventing Dinitration

This section addresses the most common and critical issue encountered during the synthesis of this compound: the formation of dinitrated byproducts.

Question 1: My reaction is producing a significant amount of a dinitrated byproduct. How can I minimize or eliminate this?

Answer: The formation of dinitrated species is a classic challenge in the nitration of activated aromatic rings. The acetamido group is an ortho-, para-director and an activating group, while the formyl group is a meta-director and a deactivating group. The initial nitration is directed by the powerful acetamido group to the ortho position. However, if the reaction conditions are too harsh, a second nitration can occur. Here’s how to troubleshoot this issue, moving from the most impactful factors to finer adjustments.

1.1 Control of Reaction Temperature:

This is the most critical parameter. The rate of the second nitration reaction is highly sensitive to temperature.

  • Expert Insight: Nitration is an exothermic process. A runaway reaction can easily occur if the temperature is not strictly controlled, leading to over-nitration and safety hazards. The energy of activation for the second nitration is higher, meaning it is more temperature-dependent than the first. By keeping the temperature low, you create a kinetic window where the desired mono-nitration proceeds at a reasonable rate while the undesired dinitration is significantly suppressed.

  • Recommended Protocol:

    • Pre-cool your nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to 0 °C in an ice-salt bath.

    • Dissolve your starting material, 4-acetamidobenzaldehyde, in a suitable solvent (often concentrated sulfuric acid) and cool it to 0 °C.

    • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not rise above 5 °C. Use a digital thermometer with a probe directly in the reaction mixture for accurate monitoring.[1][2]

    • After the addition is complete, maintain the reaction at 0-5 °C for the recommended duration.

1.2 Choice and Stoichiometry of the Nitrating Agent:

The strength and amount of your nitrating agent directly influence the outcome.

  • Expert Insight: The nitronium ion (NO₂⁺) is the active electrophile. Its concentration is determined by the equilibrium between nitric acid and the dehydrating agent, typically sulfuric acid.[3][4][5] Using fuming nitric acid or an excess of nitric acid will dramatically increase the concentration of the nitronium ion, pushing the reaction towards dinitration.

  • Recommended Protocol:

    • Use a precise stoichiometry of nitric acid. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient for complete conversion without promoting dinitration.

    • Avoid using fuming nitric acid unless you are working with highly deactivated substrates, which is not the case here. Standard concentrated nitric acid (68-70%) is adequate.

    • The ratio of sulfuric acid to nitric acid is also crucial. A standard nitrating mixture is often prepared with a 1:1 (v/v) ratio of concentrated H₂SO₄ to concentrated HNO₃.

1.3 Reaction Time:

Longer reaction times can lead to the formation of byproducts, even at low temperatures.

  • Expert Insight: It is essential to monitor the reaction progress to determine the optimal endpoint. Allowing the reaction to proceed for too long after the starting material has been consumed provides an opportunity for the mono-nitro product to undergo a second nitration.

  • Recommended Protocol:

    • Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Take aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes), quench them in ice water, and extract with a suitable organic solvent (e.g., ethyl acetate) to spot on a TLC plate.

    • Once the starting material is no longer visible by TLC, proceed with the workup immediately.

Summary of Key Parameters to Prevent Dinitration:

ParameterStandard ConditionTroubleshooting Action for DinitrationRationale
Temperature 0-5 °CDecrease to -5 to 0 °CReduces the rate of the second, more energy-intensive nitration.[6][7]
Nitrating Agent 1.05-1.1 eq. HNO₃Use exactly 1.0 eq. of HNO₃Minimizes the concentration of the active electrophile (NO₂⁺).[1]
Reaction Time Monitor by TLC/HPLCQuench immediately upon consumption of starting materialPrevents the mono-nitro product from undergoing further reaction.
Addition Rate Slow, dropwiseAdd the nitrating agent even more slowlyEnsures better heat dissipation and prevents localized temperature spikes.[1][6]

Part 2: Frequently Asked Questions (FAQs)

Question 2: Why is it necessary to use sulfuric acid in this reaction?

Answer: Concentrated sulfuric acid serves two primary roles in the electrophilic nitration of aromatic compounds.[8][9]

  • Generation of the Electrophile: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.[3][4][5][9] The equilibrium is shown below: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Solvent and Reaction Medium: Sulfuric acid is also used as the solvent for this reaction. 4-acetamidobenzaldehyde has good solubility in cold concentrated sulfuric acid, allowing the reaction to proceed in a homogeneous phase, which is crucial for good control and reproducibility.

Question 3: What is the purpose of the acetamido group on the starting material?

Answer: The acetamido group (–NHCOCH₃) is a critical functional group in this synthesis for several reasons:

  • Directing Group: It is a strong ortho-, para-directing group, meaning it directs the incoming electrophile (the nitro group) to the positions ortho and para to itself.[10][11] Since the para position is already occupied by the formyl group, the nitration is directed specifically to the ortho position.

  • Moderation of Reactivity: The amino group (–NH₂) is a very powerful activating group, and its direct nitration is often uncontrollable, leading to oxidation and the formation of multiple products.[12] By converting the amino group to an acetamido group, its activating effect is moderated. This is a common protecting group strategy in aromatic chemistry. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to donate into the aromatic ring.[13] This "tames" the reactivity of the ring, allowing for a more controlled nitration.[14][15]

Question 4: What are the typical workup and purification procedures for this reaction?

Answer: The workup procedure is designed to quench the reaction, separate the product from the acidic medium, and remove inorganic impurities.

  • Recommended Workup Protocol:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent. The product will precipitate out of the aqueous solution as it is insoluble in water.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the crude product thoroughly with cold water until the washings are neutral to pH paper. This is crucial to remove any residual acid.

    • Further wash the product with a cold, dilute sodium bicarbonate solution to neutralize any remaining traces of acid, followed by another wash with cold water.

    • Dry the crude product thoroughly.

  • Recommended Purification Protocol: The primary impurity is often the starting material or the dinitrated byproduct. Recrystallization is typically the most effective method for purification.

    • Choose a suitable solvent system. Ethanol or a mixture of ethanol and water is often effective for this compound.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize the crystallization of the pure product.

    • Collect the purified crystals by vacuum filtration and dry them.

    • Assess the purity of the final product by measuring its melting point and running a TLC or HPLC analysis.

Part 3: Experimental Protocols and Visualizations

Detailed Step-by-Step Synthesis Protocol

Materials:

  • 4-Acetamidobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 10.0 g of 4-acetamidobenzaldehyde to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Add the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the solution of 4-acetamidobenzaldehyde over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture slowly and with vigorous stirring onto 500 g of crushed ice in a large beaker.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Visualizations

Reaction Mechanism:

Reaction_Mechanism Start 4-Acetamidobenzaldehyde Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack by NO₂⁺ NitratingAgent HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) NitratingAgent->Nitronium Generates Electrophile Product This compound Intermediate->Product Deprotonation Diproduct Dinitro Byproduct Product->Diproduct Further Nitration (Excess Reagent/High Temp) H2O H₂O

Caption: Electrophilic aromatic substitution mechanism for the nitration of 4-acetamidobenzaldehyde.

Troubleshooting Logic Flow:

Troubleshooting_Flow Problem Problem: Dinitration Observed CheckTemp Is Temperature strictly maintained at 0-5 °C? Problem->CheckTemp CheckReagent Is HNO₃ stoichiometry ~1.05 equivalents? CheckTemp->CheckReagent Yes SolutionTemp Solution: Improve cooling, slow down addition. CheckTemp->SolutionTemp No CheckTime Is reaction quenched immediately after completion? CheckReagent->CheckTime Yes SolutionReagent Solution: Reduce HNO₃ to 1.0 equivalent. CheckReagent->SolutionReagent No SolutionTime Solution: Implement strict TLC/HPLC monitoring. CheckTime->SolutionTime No Success Dinitration Minimized CheckTime->Success Yes SolutionTemp->CheckReagent SolutionReagent->CheckTime SolutionTime->Success

Caption: Decision tree for troubleshooting dinitration in the synthesis of this compound.

References

  • Title: Why is sulfuric acid used in aromatic nitration? Source: Quora URL: [Link]

  • Title: Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: 18.4 Aromatic Nitration and Sulfonation Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory Source: Lu Le Laboratory URL: [Link]

  • Title: Exp 4 - P-Nitro Acetanilide Source: Scribd URL: [Link]

  • Title: Notes on Electrophilic Substitution Mechanism in Nitration Source: Unacademy URL: [Link]

  • Title: Nitration of Benzene Source: Chemistry Steps URL: [Link]

  • Title: How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid? Source: ResearchGate URL: [Link]

  • Title: Directional nature of the acetamido group in electrophilic substitution reaction Source: Chemistry Stack Exchange URL: [Link]

  • Title: The Nitration of Acetanilide Source: Scribd URL: [Link]

  • Title: Directing Effects Source: Chemistry LibreTexts URL: [Link]

  • Title: Introduction to the Nitration of Acetanilide Source: YouTube URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

  • Title: N-(4-Methoxy-2-nitrophenyl)acetamide Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Preparation of p-Nitroacetanilide Source: BYJU'S URL: [Link]

  • Title: Synthesis and crystallization of N-(4-nitrophenyl) acetamides Source: Journal of Chemical, Biological and Physical Sciences URL: [Link]

  • Title: Synthesis of N-(4 nitrophenyl) acetamide. Source: ResearchGate URL: [Link]

  • Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: 16.5: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL: [Link]

Sources

Technical Support Center: Recrystallization of N-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-Formyl-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this crucial chemical intermediate. Here, we move beyond simple protocols to explain the scientific reasoning behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction to Recrystallization of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Achieving high purity of this intermediate is critical for the success of subsequent reaction steps and the quality of the final product. Recrystallization is a powerful and economical technique for purifying solid organic compounds. The selection of an appropriate solvent system is the most critical factor for a successful and high-yield recrystallization. This guide will walk you through solvent selection, provide a detailed experimental protocol, and offer solutions to common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise during the recrystallization of this compound.

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Based on the polarity of this compound, which contains polar formyl, nitro, and acetamide functional groups, polar solvents are the most suitable choice. For structurally similar nitroacetanilide derivatives, ethanol, methanol, and aqueous mixtures of these alcohols have proven effective.[1] A binary solvent system, such as an ethanol-water mixture, is often ideal as it allows for fine-tuning of the solvent's solvating power.[2]

Q2: How do I choose between a single solvent and a binary solvent system?

A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Single Solvent: Test polar solvents like ethanol, methanol, or isopropanol. If you find a solvent that dissolves your compound completely when hot but results in good crystal formation upon cooling, a single solvent system is sufficient.

  • Binary Solvent System: If your compound is too soluble in one solvent (e.g., ethanol) even at room temperature, or insoluble in another (e.g., water) even when hot, a binary system is recommended. In this case, you would dissolve the compound in the "good" solvent (ethanol) at an elevated temperature and then add the "poor" solvent (water) dropwise until the solution becomes turbid. Gentle heating is then applied to redissolve the solid, and the clear solution is allowed to cool slowly.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.

  • Solution 1: Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask can help.

  • Solution 2: Adjust Solvent Composition: If using a binary solvent system, you may have added too much of the "poor" solvent. Add more of the "good" solvent until the solution is clear at a high temperature, and then cool slowly.

  • Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

  • Solution 4: Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Q4: The recrystallization yield is very low. How can I improve it?

A4: Low yield can be due to several factors:

  • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling for an insufficient amount of time: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

  • The compound has significant solubility in the cold solvent: If your compound is still somewhat soluble in the cold solvent, you may need to try a different solvent system where its cold solubility is lower.

Q5: The recovered crystals are not pure. What went wrong?

A5: Impure crystals can result from:

  • Ineffective removal of impurities: If the impurities have similar solubility to your desired compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

  • Crystallization occurring too quickly: Rapid cooling can trap impurities within the crystal lattice. Slower cooling generally leads to purer crystals.

  • Insufficient washing of the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the surface of the crystals.

Experimental Workflow

The following diagram illustrates the key decision points and steps in developing a successful recrystallization protocol for this compound.

Recrystallization_Workflow start Start: Crude This compound solvent_screening Solvent Screening (Small Scale) start->solvent_screening single_solvent Single Solvent System (e.g., Ethanol) solvent_screening->single_solvent Good solubility difference binary_solvent Binary Solvent System (e.g., Ethanol/Water) solvent_screening->binary_solvent Poor solubility difference dissolution Dissolution (Minimum Hot Solvent) single_solvent->dissolution binary_solvent->dissolution hot_filtration Hot Filtration (Optional: for insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Isolation (Vacuum Filtration) crystallization->isolation washing Washing (Cold Solvent) isolation->washing drying Drying washing->drying analysis Purity & Yield Analysis (e.g., MP, NMR) drying->analysis end End: Pure Product analysis->end

Caption: Recrystallization workflow for this compound.

Step-by-Step Experimental Protocol

This protocol provides a general procedure for the recrystallization of this compound. It is recommended to first perform a small-scale solvent screening to identify the optimal solvent or solvent mixture.

Part 1: Solvent Screening (Small Scale)

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a few drops of a different solvent (e.g., ethanol, methanol, water, ethyl acetate).

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • For solvents where the compound is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields a good quantity of crystalline solid is the best choice. If a single solvent is not ideal, proceed to test binary solvent systems.

Part 2: Recrystallization Procedure (Example with Ethanol/Water)

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid).

  • Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum, until a constant weight is achieved.

  • Analysis: Determine the melting point of the purified crystals and, if possible, obtain an NMR spectrum to confirm the purity.

Solvent Selection Summary

The following table summarizes the expected solubility behavior of this compound in common laboratory solvents, based on the properties of structurally related compounds.[1][2]

SolventExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability for Recrystallization
EthanolLow to ModerateHighGood, likely as part of a binary system.
MethanolLow to ModerateHighGood, likely as part of a binary system.
WaterVery LowLowGood as an anti-solvent in a binary system.
Ethyl AcetateModerateHighPotentially suitable, requires testing.
AcetoneModerateHighPotentially suitable, requires testing.
HexanesVery LowVery LowUnsuitable.
DichloromethaneModerateHighLess common for recrystallization of polar compounds.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • The Royal Society of Chemistry. (2019). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996–999. [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • PubChem. This compound. [Link]

  • Hines, J. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–496. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of N-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of N-(4-Formyl-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this chemical transformation and its subsequent analysis by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Reaction Overview

The synthesis of this compound is typically achieved through the nitration of 4-acetamidobenzaldehyde. This electrophilic aromatic substitution introduces a nitro group onto the benzene ring.[1][2][3] The acetamido group is an ortho-, para-director; however, due to steric hindrance from the acetamido group, the major product is the desired this compound, with the ortho-substituted isomer, N-(4-formyl-3-nitrophenyl)acetamide, as a potential byproduct.[2] Careful control of reaction conditions, such as temperature, is crucial to maximize the yield of the desired product and minimize the formation of isomers and other byproducts.[2][4]

Below is a diagram illustrating the synthesis pathway.

Synthesis_Pathway Reactant 4-Acetamidobenzaldehyde Reagent HNO₃ / H₂SO₄ Reactant->Reagent Product This compound Reagent->Product Nitration Byproduct N-(4-Formyl-3-nitrophenyl)acetamide (ortho-isomer) Reagent->Byproduct Minor TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep1 Prepare developing chamber (solvent + filter paper) prep2 Spot TLC plate with starting material, co-spot, and reaction mixture prep1->prep2 dev1 Place plate in chamber prep2->dev1 dev2 Allow solvent to elute dev1->dev2 dev3 Remove plate and mark solvent front dev2->dev3 vis1 Dry the plate dev3->vis1 vis2 Visualize under UV light vis1->vis2 vis3 Stain if necessary vis2->vis3 analysis1 Calculate Rf values vis3->analysis1 analysis2 Assess reaction progress analysis1->analysis2 HPLC_Troubleshooting cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_extra_peaks Extraneous Peaks Problem HPLC Issue Identified Tailing Tailing Problem->Tailing Fronting Fronting Problem->Fronting Drift Drifting RT Problem->Drift GhostPeaks Unexpected Peaks Problem->GhostPeaks Solution_Tailing Adjust pH Use high-purity column Add competing base Tailing->Solution_Tailing Solution_Fronting Dilute sample Fronting->Solution_Fronting Solution_Drift Equilibrate column Check mobile phase Control temperature Drift->Solution_Drift Solution_GhostPeaks Run blank Check for byproducts Assess sample stability GhostPeaks->Solution_GhostPeaks

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of n-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of n-(4-Formyl-2-nitrophenyl)acetamide. The focus is on the critical management of the highly exothermic nitration step, offering troubleshooting advice and answers to frequently asked questions to ensure procedural safety, reaction efficiency, and product integrity.

Section 1: Understanding the Hazard - The Nitration Exotherm

The nitration of an aromatic ring is a classic, yet hazardous, electrophilic aromatic substitution. A comprehensive understanding of the associated thermal risks is the foundation of a safe experimental design.

Q1: Why is the nitration of N-(4-formylphenyl)acetamide a high-risk exothermic reaction?

A1: The synthesis of this compound involves the introduction of a nitro group (-NO2) onto an activated aromatic ring. This process is inherently energetic for three primary reasons:

  • Formation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by mixing concentrated nitric acid and concentrated sulfuric acid.[1][2] The protonation of nitric acid by the stronger sulfuric acid, followed by the loss of water, is itself an exothermic process.

  • Heat of Reaction: The subsequent reaction of the nitronium ion with the aromatic ring is a highly exothermic process. Most nitration reactions have a reaction heat of approximately -145 ± 70 kJ/mol, classifying them as strongly exothermic.[3]

  • Potential for Side Reactions: The heat generated can accelerate the reaction, and if not controlled, can lead to side reactions, decomposition of nitric acid, and the formation of gaseous byproducts, which further increases the risk.[3][4]

Q2: What is a thermal runaway, and why is it the primary concern in this synthesis?

A2: A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the rate at which heat can be removed by the cooling system.[5] This creates a dangerous positive feedback loop:

  • The reaction generates heat.

  • The reaction mixture's temperature increases.

  • The increased temperature accelerates the reaction rate.

  • The accelerated reaction rate generates even more heat.

This rapid, uncontrolled escalation in temperature and pressure can lead to boiling of the solvent, over-pressurization of the vessel, and potentially explosive decomposition.[6][7] For nitration reactions, which are known for their high chemical reactivity hazards, preventing thermal runaway is the most critical safety objective.[6]

Q3: What are the potential consequences of a poorly managed exotherm?

A3: Failure to control the reaction exotherm can have severe consequences, including:

  • Safety Hazards: Violent reaction, boiling of the reaction mass, and vessel rupture, leading to the ejection of highly corrosive acids.[7][8]

  • Toxic Gas Release: At elevated temperatures, nitric acid can decompose, releasing toxic, reddish-brown nitrogen dioxide (NO₂) gas.[9][10]

  • Reduced Product Quality: Overheating can lead to unwanted side reactions, such as di-nitration or oxidation of the formyl group, resulting in a lower yield and impurities that complicate purification.[4][11]

  • Complete Reaction Failure: In a worst-case scenario, the reactants and product can decompose entirely.

Section 2: Proactive Exotherm Management - Protocol & Best Practices

A robust and well-planned experimental protocol is the primary tool for preventing thermal runaway. The following procedure emphasizes slow, controlled addition and continuous monitoring.

Table 1: Recommended Reaction Parameters
ParameterRecommended Value/RangeRationale
Reaction Temperature 0 °C to 10 °CMaintains a low, controllable reaction rate and minimizes side reactions.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ (1:2 ratio)Sulfuric acid acts as a catalyst to generate the required nitronium ion (NO₂⁺).[1]
Addition Time 60 - 90 minutesSlow addition is critical to allow the cooling system to dissipate the heat generated by the reaction.[5][12]
Stirring Speed 200 - 300 RPMEnsures thermal and reagent homogeneity, preventing the formation of localized "hot spots."[12]
Molar Ratio 1.0 : 1.1 (Substrate : HNO₃)A slight excess of the nitrating agent ensures complete conversion without being excessively wasteful or hazardous.
Quenching Medium Ice/Water SlurryRapidly cools the reaction, dilutes the acid, and often precipitates the product, effectively stopping the reaction.[13][14]
Experimental Protocol: Synthesis of this compound

1. Preparation of the Nitrating Mixture (Caution: Exothermic)

  • In a separate flask submerged in an ice bath, add concentrated sulfuric acid (2.0 eq.).
  • While stirring vigorously, slowly add concentrated nitric acid (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 20 °C.
  • Allow the mixture to cool to 0-5 °C before use. This pre-preparation and cooling step is vital for initial temperature control.

2. Reaction Setup

  • In a three-necked round-bottom flask equipped with an overhead mechanical stirrer, a digital thermocouple to monitor internal temperature, and a pressure-equalizing dropping funnel, dissolve N-(4-formylphenyl)acetamide (1.0 eq.) in a suitable solvent like concentrated sulfuric acid.
  • Immerse the flask in an efficient cooling bath (e.g., ice-salt or a recirculating chiller) and cool the solution to 0 °C.

3. Controlled Addition of Nitrating Agent

  • Transfer the pre-cooled nitrating mixture into the dropping funnel.
  • Begin adding the nitrating mixture dropwise to the stirred substrate solution.
  • Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. If the temperature approaches 10 °C, immediately stop the addition and allow the mixture to cool before resuming.[12]

4. Reaction Monitoring

  • After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 30-60 minutes.
  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

5. Quenching and Work-up

  • Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water (at least 10 times the volume of the reaction mixture).
  • Very slowly and carefully, pour the completed reaction mixture into the ice slurry. This quenching step is also exothermic and must be done slowly.[13][15]
  • A yellow solid, the crude this compound, should precipitate.
  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.[14]
  • The crude product can then be purified by recrystallization.
Diagram: Proactive Exotherm Management Workflow

ExothermManagement cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up Prep_Nitrating Prepare & Cool Nitrating Mixture Slow_Addition Slow Dropwise Addition (0-10 °C) Prep_Nitrating->Slow_Addition Prep_Substrate Dissolve & Cool Substrate Prep_Substrate->Slow_Addition Monitoring Continuous Temp. & TLC Monitoring Slow_Addition->Monitoring Quench Quench on Ice Monitoring->Quench Isolate Isolate & Purify Quench->Isolate

Caption: Workflow for safe synthesis via proactive exotherm management.

Section 3: Troubleshooting Guide - Responding to Deviations

Even with a robust protocol, deviations can occur. A rapid and correct response is essential for maintaining safety.

Q1: The reaction temperature is rising rapidly and exceeding the set limit of 10 °C. What is the immediate course of action?

A1: This is a critical situation that requires a calm and systematic response to prevent a thermal runaway. Follow these steps immediately:

  • Stop Reagent Addition: Immediately close the stopcock on the dropping funnel. This removes the source of fuel for the exotherm.

  • Enhance Cooling: If using an ice bath, add more ice and salt to lower the temperature. If available, have a secondary, colder cooling bath (e.g., dry ice/acetone) ready for emergency use.[12]

  • Ensure Agitation: Check that the stirrer is functioning correctly to promote heat transfer to the cooling bath and prevent localized hot spots.

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably despite these measures, prepare for an emergency quench by pouring the reaction mixture into the prepared ice/water slurry.[8] This is a last resort to render the reaction safe.

  • Alert Personnel: Inform colleagues and laboratory supervisors of the situation.

Diagram: Troubleshooting a Temperature Spike

TempSpike Start Temperature > 10 °C? Stop_Addition 1. STOP Reagent Addition Start->Stop_Addition Enhance_Cooling 2. Enhance Cooling Stop_Addition->Enhance_Cooling Check_Stirring 3. Check Agitation Enhance_Cooling->Check_Stirring Temp_Stabilizes Does temperature stabilize < 10 °C? Check_Stirring->Temp_Stabilizes Resume Resume Addition (at a slower rate) Temp_Stabilizes->Resume Yes Emergency_Quench EMERGENCY QUENCH (Pour into ice/water) Temp_Stabilizes->Emergency_Quench No

Caption: Decision tree for responding to a reaction temperature spike.

Q2: I've observed the formation of brown/red fumes (NOx) from the reaction. What does this indicate?

A2: The appearance of reddish-brown fumes is a strong indicator that the reaction temperature is too high, causing the nitric acid to decompose into nitrogen oxides (NOx).[9][10] This is a sign of a potential runaway and indicates that side reactions are occurring. The immediate response should be the same as for a temperature spike: stop the addition and enhance cooling. Ensure the reaction is being conducted in a well-ventilated chemical fume hood.[9][16]

Q3: The reaction seems to have stalled, and I'm tempted to increase the addition rate or the temperature. Why could this be dangerous?

A3: This is a classic scenario for causing a runaway reaction due to "reagent accumulation."[17] If the reaction has a slight induction period or has stalled due to low temperature, adding the nitrating agent more quickly will cause it to build up in the flask, unreacted. When the reaction finally initiates, it will do so with a large, accumulated concentration of reagents, leading to a sudden and massive release of heat that can easily overwhelm the cooling system.[12][17] Never increase the addition rate or temperature to "force" a stalled reaction. The safer approach is to maintain the slow addition rate and allow sufficient time, or to stop and re-evaluate the procedure.

Q4: My product did not precipitate upon quenching. What are the next steps?

A4: If the product does not precipitate, it is likely either an oil or has some solubility in the acidic aqueous mixture.[14] The recommended course of action is to perform a liquid-liquid extraction. Transfer the entire quenched mixture to a large separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). Combine the organic layers and proceed with a standard work-up, including washing with a sodium bicarbonate solution to neutralize residual acid.[14]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the specific role of sulfuric acid in this reaction?

A1: Concentrated sulfuric acid is a stronger acid than nitric acid. Its role is to act as a catalyst by protonating the nitric acid.[1] This protonated nitric acid then readily loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺), which is what actually attacks the aromatic ring.[1][2]

Q2: Can I add the N-(4-formylphenyl)acetamide solution to the nitrating mixture instead (i.e., inverse addition)?

A2: While possible, this is generally not recommended for managing exotherms. Adding the substrate to the full volume of the nitrating agent means the reaction begins with a large excess of the most reactive component.[12] This can make the initial exotherm very difficult to control. The standard and safer procedure is to add the reactive nitrating agent slowly to the substrate, ensuring the reactive agent is always the limiting component in the flask at any given moment.[12]

Q3: What are the best cooling methods for this reaction?

A3: The choice of cooling method depends on the scale of the reaction.

  • Laboratory Scale (<1 L): An ice/water bath (0 °C) or an ice/salt bath (-5 to -20 °C) is generally sufficient if the addition rate is well-controlled.[12]

  • Pilot/Production Scale: A recirculating chiller provides the most precise and reliable temperature control and is strongly recommended for larger-scale reactions to ensure consistent cooling capacity.[12][18]

Q4: How should I handle and dispose of the acidic waste from this reaction?

A4: All waste, including the aqueous filtrate from the product isolation and any bicarbonate washes, is considered hazardous. It should be collected in a designated, properly labeled hazardous waste container.[19] Before disposal, the acidic waste stream must be carefully neutralized. This is typically done by slowly adding a base, like sodium carbonate or sodium bicarbonate, while cooling in an ice bath to manage the heat of neutralization. Always follow your institution's specific waste disposal protocols.[10][20]

References

  • Standard Operating Procedure for Nitrates. (2012). UC Center for Laboratory Safety. Available at: [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Mettler Toledo. Available at: [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka. Available at: [Link]

  • Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited. Available at: [Link]

  • Nitration reaction safety. (2024). YouTube. Available at: [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2024). MDPI. Available at: [Link]

  • Nitric Acid Safety. (n.d.). University of Washington, Environmental Health & Safety. Available at: [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Available at: [Link]

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (2024). MDPI. Available at: [Link]

  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (2013). American Chemical Society. Available at: [Link]

  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024). TSM TheSafetyMaster Private Limited. Available at: [Link]

  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. (n.d.). Chemical Engineering Journal. Available at: [Link]

  • Runaway Reaction. (2020). Chemical Engineering World. Available at: [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Available at: [Link]

  • Nitric Acid Safety Tips for the Workplace. (2023). SafetyInfo. Available at: [Link]

  • Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). (2021). ACS Publications. Available at: [Link]

  • Chemical reaction hazards and the risk of thermal runaway. (n.d.). Health and Safety Executive. Available at: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Process Safety & Reaction Safety. Available at: [Link]

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2022). Emergency Management Science and Technology. Available at: [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). PubMed Central. Available at: [Link]

  • Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Di-nitration troubleshooting. (2021). Reddit. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]

  • The nitration of benzene. (n.d.). Chemguide. Available at: [Link]

  • Having trouble with nitration reaction of cytosine. (2020). Reddit. Available at: [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. (2023). PubMed Central. Available at: [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). PubMed Central. Available at: [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). Semantic Scholar. Available at: [Link]

Sources

Removal of unreacted starting materials from n-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of n-(4-Formyl-2-nitrophenyl)acetamide. This document provides practical, in-depth troubleshooting advice for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering a clear rationale for each step to empower you to adapt these methods to your specific experimental context.

Guide Structure

This guide is structured as a series of frequently asked questions (FAQs) that address common purification challenges. We will cover:

  • Initial Assessment: How to quickly assess the purity of your crude product.

  • Recrystallization: The primary method for removing the most common impurity, unreacted starting material.

  • Liquid-Liquid Extraction: A targeted approach for removing acidic byproducts.

  • Flash Column Chromatography: A comprehensive solution for complex impurity profiles.

FAQ 1: My crude product is a discolored solid. How can I quickly assess its purity and identify the main contaminants?

Answer:

Before attempting any large-scale purification, a rapid assessment of your crude material is essential. Thin-Layer Chromatography (TLC) is the most effective technique for this purpose. It provides a qualitative snapshot of the number of components in your mixture and helps in identifying them by comparing their retention factors (Rf) to known standards.

The key impurity you are likely to encounter is the unreacted starting material, presumably n-(4-Methyl-2-nitrophenyl)acetamide . Your desired product, this compound, contains a polar aldehyde group where the starting material has a nonpolar methyl group. This polarity difference is the foundation of a successful separation.[1]

  • Product (Aldehyde): More polar, will have a lower Rf value.

  • Starting Material (Methyl): Less polar, will have a higher Rf value.

Protocol: Analytical TLC
  • Prepare Samples: Dissolve small amounts of your crude product, the starting material (if available), and your desired product (if you have a pure reference standard) in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the Plate: Using a capillary tube, spot each sample onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing an appropriate mobile phase. A good starting point is a mixture of a nonpolar and a polar solvent, such as 3:1 Hexanes:Ethyl Acetate.

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Compare the spots. The presence of a spot in your crude lane that matches the Rf of your starting material confirms it as an impurity.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Dissolve Crude Product C Spot Samples on TLC Plate A->C B Dissolve Starting Material (SM) B->C D Develop Plate in Solvent C->D E Dry Plate D->E F Visualize under UV Lamp E->F G Compare Rf Values F->G H Identify Impurities G->H

Caption: Workflow for TLC Analysis.

FAQ 2: TLC analysis shows my main impurity is the starting material. What is the most efficient removal method?

Answer:

When the primary contaminant is the less polar starting material, recrystallization is the most efficient and scalable purification method. The principle relies on the subtle difference in solubility between your product and the impurity in a chosen solvent system.[2] An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while keeping the impurity dissolved at all temperatures.[2]

Given the polar nature of the nitro and acetamide groups, alcoholic solvents are often a good starting point for nitroaromatic compounds.[2][3]

Solvent Selection for Recrystallization
SolventRationale for UsePotential Issues
Ethanol Often provides the ideal solubility profile for nitroaromatic compounds. Good for inducing crystallization.The product might be too soluble, leading to lower yield.
Isopropanol Lower polarity than ethanol; may reduce the solubility of the product at room temperature, improving yield.May have lower solvating power at reflux.
Ethyl Acetate A moderately polar solvent that can be effective if alcohols are too strong.Higher volatility can make handling more difficult.
Ethanol/Water A mixed solvent system can fine-tune solubility.[4] Dissolve in hot ethanol and add hot water dropwise until cloudy."Oiling out" can occur if the solution becomes supersaturated too quickly.[2]
Protocol: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Add more solvent in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Tip: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure product.[2]

FAQ 3: I suspect my product is contaminated with an acidic byproduct from over-oxidation. How can I remove it?

Answer:

If the oxidation of the methyl group proceeds too far, you can form the corresponding carboxylic acid, n-(4-Carboxy-2-nitrophenyl)acetamide . This impurity is highly polar and, critically, acidic. This acidity provides a chemical handle for a highly selective separation using liquid-liquid extraction with a mild aqueous base.

The strategy is to deprotonate the carboxylic acid with a base like sodium bicarbonate (NaHCO₃), forming a water-soluble carboxylate salt. Your desired aldehyde product, being non-acidic, will remain in the organic layer.

Mechanism: Acid-Base Extraction
  • n-(4-Carboxy-2-nitrophenyl)acetamide (in Organic Layer) + NaHCO₃ (aq)Sodium n-(4-carboxylato-2-nitrophenyl)acetamide (in Aqueous Layer) + H₂O + CO₂

  • This compound (Product)Remains in Organic Layer

Extraction_Workflow cluster_layers Separated Layers Start Dissolve Crude Product in Ethyl Acetate Funnel Transfer to Separatory Funnel Start->Funnel AddBase Add aq. NaHCO3 Solution Funnel->AddBase Shake Shake Funnel & Vent AddBase->Shake Separate Allow Layers to Separate Shake->Separate AqLayer Aqueous Layer (Contains Acidic Impurity Salt) Separate->AqLayer Discard OrgLayer Organic Layer (Contains Product) Separate->OrgLayer CollectOrg Drain & Collect Organic Layer OrgLayer->CollectOrg Dry Dry with Na2SO4, Filter & Evaporate CollectOrg->Dry End Purified Product Dry->End

Caption: Acid-Base Liquid-Liquid Extraction Workflow.

Protocol: Mild Basic Wash
  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extract: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Mix: Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently to release the pressure from the CO₂ gas that is generated.

  • Separate: Allow the two layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution one more time to ensure complete removal of the acidic impurity.

  • Wash with Brine: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water.

  • Isolate: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

FAQ 4: My product is still impure after recrystallization and washing. What is the definitive method for purification?

Answer:

When simpler methods fail, or when multiple impurities of similar polarity are present, flash column chromatography is the most powerful purification technique.[5][6] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5]

Because your product is a polar compound, a mobile phase of intermediate polarity will be required to move it down the column at an appropriate rate.[7][8] The less polar starting material will elute first, followed by your more polar aldehyde product.

Protocol: Flash Column Chromatography
  • Select Eluent: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is an ethyl acetate/hexanes mixture.[7]

  • Pack the Column: Pack a glass column with silica gel as a slurry in the nonpolar component of your eluent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method typically results in better separation.

  • Run the Column: Add the eluent to the top of the column and apply positive pressure (using compressed air or a pump) to force the solvent through the silica gel.[5][6]

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the composition of the fractions using TLC.

  • Combine and Isolate: Combine the fractions that contain your pure product and remove the solvent by rotary evaporation.

Typical Elution Order
CompoundPolarityElution Order
n-(4-Methyl-2-nitrophenyl)acetamide Least PolarFirst
This compound Intermediate PolaritySecond
n-(4-Carboxy-2-nitrophenyl)acetamide Most PolarLast (or remains on column)

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Chemistry LibreTexts. (2022). Oxidation and Reduction of Organic Compounds - An Overview. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for the synthesis of N-(4-formyl-2-nitrophenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals who are looking to perform, optimize, or scale up this specific chemical transformation. As your Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and ensure the integrity of your results.

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of N-(4-formylphenyl)acetamide.[1][2] This process, while straightforward in principle, requires careful control of reaction parameters to achieve high yield and purity, especially when scaling up.

Reaction Workflow Overview

The diagram below illustrates the direct nitration pathway from the starting material, N-(4-formylphenyl)acetamide, to the desired product, this compound.

G cluster_start Starting Material cluster_reagents Nitrating Agent cluster_process Reaction cluster_product Final Product SM N-(4-formylphenyl)acetamide (4-Acetamidobenzaldehyde) Reaction Electrophilic Aromatic Substitution (Nitration) - Controlled Temperature (<20°C) - Slow Addition SM->Reaction Dissolved in H₂SO₄ Reagents HNO₃ / H₂SO₄ (Mixed Acid) Reagents->Reaction Generates NO₂⁺ electrophile Product This compound Reaction->Product Work-up & Purification

Caption: Synthetic pathway for the nitration of N-(4-formylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? A1: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[3][4][5] This potent electrophile is then attacked by the electron-rich benzene ring of the starting material. The aromaticity is temporarily broken with the formation of a carbocation intermediate (a sigma complex). A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[4][5][6]

Q2: Why is a mixture of concentrated nitric and sulfuric acids required? A2: Nitric acid alone is generally not a strong enough electrophile to react efficiently with a moderately activated or deactivated aromatic ring.[3] Sulfuric acid serves as a catalyst. Its role is to facilitate the generation of the much more powerful electrophile, the nitronium ion (NO₂⁺), as explained above.[3][4][7] This significantly increases the reaction rate.

Q3: How is the position of the incoming nitro group determined? A3: The regioselectivity is controlled by the substituents already present on the benzene ring. The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group, while the formyl group (-CHO) is a deactivating, meta-directing group. The powerful activating effect of the acetamido group dominates. Since the para position is blocked by the formyl group, the incoming nitro group is directed to the ortho position relative to the acetamido group.[1]

Q4: What yield and purity can I realistically expect when scaling up? A4: Under optimized conditions, this reaction can be very high-yielding. Literature reports yields as high as 93% when the reaction is conducted at 20°C for 30 minutes.[8] However, when scaling up, yields between 80-90% are more typical, assuming careful control of temperature and addition rates. Purity is highly dependent on the effectiveness of the work-up and purification steps.

Q5: What are the critical safety precautions for this synthesis? A5: This reaction demands strict safety protocols.

  • Exothermic Reaction: The nitration of aromatic compounds is highly exothermic.[1] Mixing the acids and adding the nitrating mixture to the substrate must be done slowly and with efficient cooling (e.g., in an ice bath) to maintain temperature control. A runaway reaction can lead to violent boiling and the release of toxic nitrogen oxides.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Quenching: The reaction should be quenched by pouring the acidic mixture slowly into a large volume of ice water, never the other way around, to dissipate the heat generated during neutralization.

Experimental Protocol & Data

This protocol is a synthesized methodology based on established procedures for aromatic nitration.

Reagent Data Table
ReagentCAS No.FormulaMol. Weight ( g/mol )Key Properties
N-(4-formylphenyl)acetamide122-85-0C₉H₉NO₂163.17Starting material, solid
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Catalyst & Solvent, corrosive, hygroscopic
Nitric Acid (70%)7697-37-2HNO₃63.01Nitrating agent, corrosive, strong oxidizer
This compound51818-98-5C₉H₈N₂O₄208.17Product, yellow solid[8][9]
Step-by-Step Synthesis Protocol
  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add N-(4-formylphenyl)acetamide (1.0 eq) in portions to concentrated sulfuric acid (approx. 4-5 mL per gram of substrate) while cooling in an ice-salt bath to maintain an internal temperature between 0-5°C. Stir until all the solid has dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid (1.2 eq) in an ice bath. Slowly add concentrated nitric acid (1.1 eq) to the sulfuric acid with constant stirring. This pre-cooling step is crucial to prevent premature warming.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the dissolved substrate solution via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 15-20°C.[1][8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice and water with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from an ethanol-water mixture to yield the final this compound.[1]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseRecommended Solution & Explanation
Incomplete Reaction Solution: Monitor the reaction using TLC. If starting material persists after the standard reaction time, consider extending the time or allowing the reaction to warm slightly (e.g., to 25°C) for a short period. Explanation: The rate of nitration is dependent on both temperature and time. Insufficient time or excessively low temperatures may prevent the reaction from reaching completion.
Loss During Work-up Solution: Ensure the product is fully precipitated by using a sufficient volume of ice-water and allowing adequate time for crystallization before filtration. Explanation: The product may have some solubility in the acidic aqueous mixture. A large volume of cold water minimizes this solubility, maximizing the isolated yield.
Incorrect Reagent Stoichiometry Solution: Use a slight excess of nitric acid (1.1-1.2 equivalents) to ensure complete conversion of the starting material. Carefully measure the volumes and concentrations of the acids used. Explanation: An insufficient amount of the nitrating agent will naturally lead to an incomplete reaction and lower yields.

Problem: Formation of Impurities Detected (e.g., by TLC, NMR)

Possible CauseRecommended Solution & Explanation
Dinitration Solution: Maintain strict temperature control (ideally <15°C) during the addition of the nitrating mixture. Add the mixed acid slowly and sub-surface if possible to ensure rapid mixing and prevent localized "hot spots." Explanation: The product contains an activated aromatic ring and can undergo a second nitration if conditions are too harsh (excess nitrating agent, high temperature).[1]
Oxidation of the Formyl Group Solution: Avoid excessively high temperatures or prolonged reaction times. Nitric acid is a strong oxidizing agent and can potentially oxidize the aldehyde to a carboxylic acid. Explanation: While nitration is the primary reaction, side reactions like oxidation can occur under forcing conditions, leading to the formation of N-(4-carboxy-2-nitrophenyl)acetamide as a byproduct.
Charring/Decomposition Solution: This is a clear sign of a runaway reaction. Ensure the substrate is fully dissolved in the sulfuric acid before starting the addition of the nitrating mixture. Improve cooling efficiency and slow the addition rate significantly. Explanation: Concentrated sulfuric acid is a powerful dehydrating agent. If the reaction temperature gets too high, it can cause decomposition and charring of the organic material.

Problem: Difficulties with Product Isolation and Purification

Possible CauseRecommended Solution & Explanation
Product Precipitates as an Oil Solution: Ensure the ice-water quench is very cold and stir vigorously to promote the formation of a fine, filterable solid. If an oil persists, try "scratching" the inside of the flask with a glass rod to induce crystallization or add a seed crystal from a previous successful batch. Explanation: Rapid precipitation at a slightly elevated temperature can sometimes lead to the product "oiling out" instead of crystallizing. Vigorous stirring and lower temperatures favor solid formation.
Ineffective Recrystallization Solution: Use a binary solvent system like ethanol-water. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Explanation: A single solvent may not provide the ideal solubility profile for effective recrystallization. A binary system allows for fine-tuning of solubility to maximize recovery of the pure product while leaving impurities in the solution.[1]

References

  • Chemcess. (2024). Nitration Of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Aromatic nitration under various conditions. [Link]

  • K. Smith, et al. (2002). Superior methodology for the nitration of simple aromatic compounds. Semantic Scholar. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • chemistNATE. (2019). nitration of aromatic compounds. YouTube. [Link]

  • Google Patents. (n.d.). CN117049977A - Preparation method of N-ethyl-2-(4-formylphenyl) acetamide.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • Hines, J. F., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).
  • The Organic Chemistry Tutor. (2017). Electrophilic Aromatic Substitution (EAS) Reaction: Nitration. YouTube. [Link]

  • Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4. YouTube. [Link]

  • Chemistry with Caroline. (2024). Nitration of Aromatic Compounds. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Analysis of n-(4-Formyl-2-nitrophenyl)acetamide and its Nitrobenzaldehyde Isomer Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of aromatic carbonyls, nitrobenzaldehydes serve as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, dyes, and fine chemicals.[1][2] The strategic placement of the electron-withdrawing nitro group significantly modulates the reactivity of the aldehyde functionality, a feature that chemists judiciously exploit. This guide provides an in-depth comparison of n-(4-Formyl-2-nitrophenyl)acetamide with the three canonical nitrobenzaldehyde isomers: 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde. We will dissect their structural nuances, compare their physicochemical properties and reactivity profiles, and provide experimental frameworks for their characterization and utilization.

Structural and Physicochemical Properties: A Tale of Three Isomers and a More Complex Cousin

The fundamental difference between the nitrobenzaldehyde isomers lies in the position of the nitro group relative to the formyl group, which dictates the electronic and steric environment of the molecule.[3] this compound introduces an additional layer of complexity with the presence of an acetamido group.

Property2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-NitrobenzaldehydeThis compound
Molecular Formula C₇H₅NO₃C₇H₅NO₃C₇H₅NO₃C₉H₈N₂O₄
Molar Mass ( g/mol ) 151.12151.12151.12208.17[4]
Appearance Pale yellow crystalline powder[3][5]Yellow or brown crystalline solid[6]Slightly yellowish crystalline powder[6]Data not readily available
Melting Point (°C) 42-44[3]55-58[6]103-106[6]155[7]
Solubility Slightly soluble in water; soluble in ethanol, ether, and benzene.[3]Soluble in hot water, ether, chloroform.[6]Soluble in water, ethanol, benzene.[6]Data not readily available

The introduction of the acetamido group in this compound significantly increases its molecular weight and is expected to influence its polarity and intermolecular interactions, as reflected in its higher melting point.

Synthesis Strategies: A Reflection of Directing Group Effects

The synthetic routes to these compounds are dictated by the directing effects of the substituents on the benzene ring.

  • Nitrobenzaldehyde Isomers: The direct nitration of benzaldehyde with a mixture of nitric and sulfuric acid is the primary method for synthesizing nitrobenzaldehyde isomers.[2] This reaction typically yields a mixture of isomers, with 3-nitrobenzaldehyde being the major product due to the meta-directing effect of the aldehyde group.[2][6] The synthesis of 2-nitrobenzaldehyde and 4-nitrobenzaldehyde often requires alternative strategies to achieve higher yields, such as the oxidation of the corresponding nitrotoluenes.[1][5]

  • This compound: The synthesis of this compound typically starts from 4-acetamidobenzaldehyde, which is then nitrated.[8] The acetamido group is an ortho, para-director, and the formyl group is a meta-director. This substitution pattern leads to the desired product.

General synthetic workflows for nitrobenzaldehydes and this compound.

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic techniques are crucial for the identification and characterization of these isomers.

Infrared (IR) Spectroscopy

The IR spectra of all these compounds will exhibit characteristic absorption bands for the aldehyde and nitro functional groups.[9]

Functional Group2-Nitrobenzaldehyde (cm⁻¹)3-Nitrobenzaldehyde (cm⁻¹)4-Nitrobenzaldehyde (cm⁻¹)This compound (Expected, cm⁻¹)
Aldehyde C-H Stretch ~2830-2695~2830-2695~2830-2695~2830-2695
Carbonyl (C=O) Stretch ~1709~1700-1720~1709~1700-1720 (aldehyde), ~1670 (amide)
Asymmetric NO₂ Stretch ~1550-1475~1550-1475~1550-1475~1550-1475
Symmetric NO₂ Stretch ~1365-1290~1365-1290~1349~1365-1290
N-H Stretch (Amide) ---~3300

Data for nitrobenzaldehyde isomers are generalized from typical values.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts are influenced by the electronic effects of the substituents. For this compound, the presence of the acetamido group will introduce additional signals and further shift the aromatic protons.

Reactivity Profile: The Decisive Role of Substituent Effects

The reactivity of the aldehyde group is significantly influenced by the electronic effects of the nitro and acetamido groups.

Electronic Effects
  • Nitro Group: The nitro group is strongly electron-withdrawing through both the inductive (-I) and resonance (-M) effects.[3] This effect is most pronounced when the nitro group is in the ortho or para position relative to the aldehyde, leading to a more electrophilic carbonyl carbon.

  • Acetamido Group: The acetamido group is an electron-donating group through resonance (+M) but electron-withdrawing through induction (-I). Overall, it is considered an activating group.

In this compound, the formyl group is para to the electron-donating acetamido group and ortho to the electron-withdrawing nitro group. This complex interplay of electronic effects will dictate its reactivity.

Electronic_Effects cluster_para 4-Nitrobenzaldehyde cluster_meta 3-Nitrobenzaldehyde cluster_ortho 2-Nitrobenzaldehyde cluster_acetamide This compound p_structure O₂N-Ph-CHO p_carbonyl C=O (more electrophilic) p_structure->p_carbonyl -M, -I effects m_structure O₂N-Ph-CHO m_carbonyl C=O (less electrophilic than para) m_structure->m_carbonyl -I effect o_structure O₂N-Ph-CHO o_carbonyl C=O (electrophilic, sterically hindered) o_structure->o_carbonyl -M, -I effects a_structure AcNH-Ph(NO₂)-CHO a_carbonyl C=O (reactivity influenced by both groups) a_structure->a_carbonyl +M (AcNH), -M, -I (NO₂)

Influence of substituent electronic effects on carbonyl reactivity.
Comparative Reactivity in Key Reactions

Knoevenagel Condensation: This reaction is sensitive to the electrophilicity of the aldehyde. Aldehydes with strong electron-withdrawing groups generally exhibit higher reactivity.[6]

AldehydeReactivity Trend
4-NitrobenzaldehydeHigh
2-NitrobenzaldehydeHigh (potentially sterically hindered)
3-NitrobenzaldehydeModerate to High
This compoundExpected to be high due to the ortho nitro group, but potentially modulated by the para acetamido group.

Cannizzaro Reaction: In a crossed Cannizzaro reaction, the aldehyde with the more electron-deficient carbonyl carbon is preferentially oxidized. The reactivity is influenced by both inductive and resonance effects.[6] It has been observed that 3-nitrobenzaldehyde is more favorably hydrated and oxidized to 3-nitrobenzoic acid, while 4-nitrobenzaldehyde is reduced to 4-nitrobenzyl alcohol.[6] The reactivity of this compound in this reaction would be an interesting area of investigation.

Applications in Drug Development and Research

All these compounds serve as versatile building blocks in organic and medicinal chemistry.

  • Nitrobenzaldehyde Isomers: They are precursors to a wide range of pharmaceuticals, dyes, and pesticides.[1][2] For instance, 2-nitrobenzaldehyde is a key starting material for the synthesis of Schiff bases and hydrazones with potential antimicrobial and antifungal activities.[10] 3-nitrobenzaldehyde is used in the synthesis of anti-infective and anti-inflammatory drugs.[11]

  • This compound: While less documented as a final active pharmaceutical ingredient, its structure is a valuable scaffold for combinatorial chemistry and the synthesis of novel bioactive molecules. The presence of multiple functional groups allows for diverse chemical modifications.

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol provides a general framework for comparing the reactivity of the different isomers.

Materials:

  • Aldehyde (this compound or a nitrobenzaldehyde isomer)

  • Active methylene compound (e.g., malononitrile or diethyl malonate)

  • Base catalyst (e.g., piperidine or triethylamine)

  • Solvent (e.g., ethanol or toluene)

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., recrystallization setup or chromatography column)

Procedure:

  • Dissolve the aldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent in the reaction vessel.

  • Add a catalytic amount of the base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or by removing the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the purified product using techniques like NMR and IR spectroscopy and determine the yield.

Experimental workflow for a comparative Knoevenagel condensation.

Safety and Handling

All nitroaromatic compounds should be handled with care as they are potentially hazardous. They can be harmful if swallowed, inhaled, or in contact with skin.[4] Always consult the Safety Data Sheet (SDS) before handling these chemicals and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

The choice between this compound and the simpler nitrobenzaldehyde isomers is contingent upon the specific synthetic target and desired reactivity. While the nitrobenzaldehyde isomers offer a fundamental platform for introducing a nitro-substituted benzaldehyde moiety, this compound provides a more functionalized scaffold with opportunities for further chemical diversification. Understanding the interplay of the substituent effects on their physicochemical properties and reactivity is paramount for their effective application in research and development.

References

  • Nitrobenzaldehyde. Grokipedia. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. ResearchGate. Available from: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available from: [Link]

  • 2-Nitrobenzaldehyde. Wikipedia. Available from: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available from: [Link]

  • Safety Data Sheet. Available from: [Link]

  • Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Alternatives in 6-Nitroindole Synthesis: A Comparative Analysis Beyond n-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: In the ever-evolving landscape of synthetic organic chemistry, the pursuit of efficiency, safety, and cost-effectiveness is paramount. This guide provides a comparative analysis of synthetic routes to 6-nitroindoles, critically evaluating alternatives to the use of n-(4-Formyl-2-nitrophenyl)acetamide. Our objective is to equip researchers and drug development professionals with the necessary data and insights to make informed decisions in their synthetic endeavors. We will delve into the established Batra-Soni synthesis, which utilizes the aforementioned reagent, and contrast it with classical and contemporary methods, providing a holistic view of the available synthetic arsenal.

The Strategic Importance of the 6-Nitroindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of a nitro group at the 6-position significantly modulates the molecule's electronic properties, often enhancing its biological activity or providing a synthetic handle for further functionalization. 6-Nitroindoles are key intermediates in the synthesis of a wide array of pharmacologically active compounds, including anti-cancer agents and antivirals. Given their significance, the efficiency of their synthesis is a matter of considerable importance.

The Batra-Soni Synthesis: A Baseline Route Utilizing this compound

A notable method for the synthesis of 2,3-disubstituted-6-nitroindoles is the Batra-Soni synthesis. This approach employs this compound as a key starting material. The synthesis proceeds via a base-catalyzed condensation with a substituted methyl ketone, followed by an intramolecular cyclization.

The primary advantage of this method lies in its ability to introduce diversity at the 2- and 3-positions of the indole ring. However, the multi-step preparation and potential commercial unavailability of the starting material, this compound, can be a significant drawback in large-scale synthesis campaigns.

Batra_Soni_Synthesis reagent This compound intermediate Chalcone-like Intermediate reagent->intermediate Base (e.g., KOH) ketone Substituted Methyl Ketone (R-CO-CH3) ketone->intermediate product 2,3-Disubstituted 6-Nitroindole intermediate->product Intramolecular Cyclization Fischer_Indole_Workflow start Start: (4-Nitrophenyl)hydrazine + Acetone step1 Add Polyphosphoric Acid start->step1 step2 Heat to 100 °C (2h) step1->step2 step3 Quench with Ice step2->step3 step4 Neutralize with NaOH step3->step4 step5 Filter and Dry step4->step5 step6 Recrystallize from Ethanol step5->step6 end End: Pure 2-Methyl-6-nitroindole step6->end

Figure 2: Experimental workflow for the Fischer indole synthesis.

Conclusion and Recommendations

The choice of synthetic route to 6-nitroindoles is highly dependent on the specific goals of the project, including the desired substitution pattern, scale of the reaction, and the availability of starting materials.

  • For rapid access and high yields with simple, commercially available precursors, the Fischer indole synthesis is often the most practical choice.

  • The Batra-Soni synthesis remains a viable option when the specific precursor, this compound, is readily available or when specific substitution patterns at the 2- and 3-positions are desired that may be difficult to achieve via other methods.

  • The Reissert synthesis offers a strategic advantage when an indole-2-carboxylic acid is the desired intermediate for further elaboration.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the synthetic chemist to select the most appropriate path forward. We recommend that for novel targets, small-scale trials of multiple routes be conducted to determine the optimal conditions empirically.

References

  • Soni, R. P., & Batra, S. (1981). A new synthesis of 2,3-disubstituted-6-nitro-indoles. Indian Journal of Chemistry - Section B, 20B(5), 487-488.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

  • Reissert, A. (1897). Einwirkung von Oxalester auf o-Nitrotoluol in Gegenwart von Natriumäthylat. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1044. [Link]

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new, general method for the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. [Link]

A Senior Application Scientist's Guide: The Strategic Advantages of n-(4-Formyl-2-nitrophenyl)acetamide in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the selection of a starting building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic route. While a plethora of aromatic aldehydes are available, n-(4-Formyl-2-nitrophenyl)acetamide stands out as a uniquely versatile scaffold. Its sophisticated architecture, featuring three distinct and strategically positioned functional groups, offers a level of synthetic control and molecular diversity that simpler analogues cannot match.

This guide provides an in-depth comparison of this compound against other common building blocks. We will dissect its molecular structure to understand the interplay of its functional groups, present comparative data on its reactivity, and provide a practical case study with a detailed experimental protocol to illustrate its superior utility in the synthesis of complex heterocyclic structures.

Molecular Architecture: A Symphony of Functional Groups

The power of this compound lies in the synergistic and orthogonal nature of its three key functional groups: the formyl (aldehyde), the nitro, and the acetamido moieties. Each group imparts specific electronic and steric properties that can be exploited independently or in concert.

  • The Formyl Group (C=O): This aldehyde is the primary site for carbon-carbon bond formation and elaboration into a vast array of functionalities. It readily participates in classical reactions like Wittig olefination, Knoevenagel condensation, and reductive amination. The presence of the ortho-nitro group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, enhancing its reactivity towards nucleophiles compared to unsubstituted or electron-rich benzaldehydes.[1][2]

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety serves multiple strategic roles.[3] It activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and, crucially, acts as a masked amino group. The nitro group can be selectively reduced under various conditions (e.g., catalytic hydrogenation, metal-mediated reduction) to an amine, providing a key handle for subsequent derivatization, such as amide bond formation or diazotization.[4]

  • The Acetamido Group (-NHCOCH₃): This group provides a critical element of modulation and stability. While the nitrogen lone pair can donate electron density into the ring via resonance (+R effect), this effect is tempered by simultaneous resonance with the adjacent acetyl carbonyl.[5][6] This makes it a less powerful activating group than a simple amine (-NH₂), preventing over-reactivity or unwanted side reactions during electrophilic substitution.[6] The acetamido group also serves as a robust protecting group for the amine, which can be unveiled via hydrolysis under conditions that are typically orthogonal to nitro group reduction. Its N-H bond can participate in intramolecular hydrogen bonding, influencing the molecule's conformation.[7]

G cluster_0 This compound cluster_1 Electronic Effects Ring Aromatic Ring Formyl Formyl (-CHO) (Electrophilic Site) Ring->Formyl para Nitro Nitro (-NO₂) (Strong EWG, Masked Amine) Ring->Nitro ortho to -NHAc meta to -CHO Acetamido Acetamido (-NHAc) (Modulator, H-Bond Donor) Ring->Acetamido para to -CHO ortho to -NO₂ Formyl_Effect Inductive (-I) Resonance (-R) Formyl->Formyl_Effect Exerts Nitro_Effect Strong Inductive (-I) Strong Resonance (-R) Nitro->Nitro_Effect Exerts Acetamido_Effect Inductive (-I) Resonance (+R) Acetamido->Acetamido_Effect Exerts

Caption: Functional groups and electronic effects of the target molecule.

Comparative Analysis with Alternative Building Blocks

The distinct advantages of this compound become evident when compared directly with structurally simpler alternatives. The choice of building block is paramount and depends entirely on the synthetic goal.[1]

PropertyThis compound 4-Nitrobenzaldehyde 4-Acetamidobenzaldehyde 4-Hydroxy-3-nitrobenzaldehyde
Molecular Weight 208.17 g/mol [8]151.12 g/mol 163.17 g/mol [9]167.12 g/mol [10]
Key Reaction Sites 1. Aldehyde (Activated)2. Nitro (Reducible)3. Acetamido (Hydrolyzable)1. Aldehyde (Highly Activated)2. Nitro (Reducible)1. Aldehyde (Less Activated)2. Acetamido (Hydrolyzable)1. Aldehyde (Activated)2. Nitro (Reducible)3. Phenolic -OH (Acidic, Nucleophilic)
Reactivity Profile Highly Tunable: Activated aldehyde with two distinct, orthogonally protected amine precursors.High Reactivity: Strongly activated aldehyde, excellent for forcing difficult condensations. Lacks secondary functional handles beyond the nitro group.[1]Moderate Reactivity: Standard aldehyde reactivity. Useful when nitro group activation is not required.[9]High Reactivity with Complications: The acidic phenolic proton can interfere with basic reagents. The hydroxyl group is a site for unwanted O-alkylation/acylation.
Strategic Advantage Sequential Derivatization: Allows for a multi-step, divergent synthesis from a single scaffold. Ideal for library synthesis.Simplicity & Potency: Best for reactions requiring a strongly activated aldehyde without further complexity.Amine Precursor: Primary use is as a stable carrier of an aniline moiety.Phenolic Scaffold: Useful for synthesizing compounds where a phenolic hydroxyl is a required pharmacophore, such as amodiaquine analogs.[10]

In-Depth Analysis:

  • Versus 4-Nitrobenzaldehyde: While 4-nitrobenzaldehyde provides a more activated aldehyde due to the direct para-relationship of the nitro group, it is a synthetically "flat" molecule.[1] this compound offers a third dimension of reactivity through the acetamido group, which can be hydrolyzed to reveal a second amine at a different stage of the synthesis, enabling the creation of complex, unsymmetrical molecules.

  • Versus 4-Acetamidobenzaldehyde: The absence of the nitro group in 4-acetamidobenzaldehyde makes its aldehyde significantly less electrophilic.[9] The addition of the ortho-nitro group in our target molecule not only activates the aldehyde but also provides the crucial nitro handle for reduction, a transformation that is fundamental to the synthesis of many heterocyclic systems like benzimidazoles.

  • Versus 4-Hydroxy-3-nitrobenzaldehyde: This is a close structural analog, but the difference between an acetamido and a hydroxyl group is profound in practice. The phenolic hydroxyl is acidic and can be deprotonated by common bases used in condensation reactions, leading to complications.[10] The acetamido group is far more robust and chemically inert under a wider range of conditions, making it a more reliable and predictable functional handle.

Case Study: Synthesis of a Substituted Benzimidazole Derivative

To demonstrate the strategic utility of this compound, we outline a synthetic sequence for a 2,6-disubstituted-5-aminobenzimidazole, a scaffold prevalent in medicinal chemistry. This pathway leverages all three functional groups in a controlled, sequential manner.

G A n-(4-Formyl-2-nitrophenyl) acetamide B Intermediate 1 (Alkene) A->B Step 1: Wittig Reaction (Ph₃P=CHR') C Intermediate 2 (ortho-Phenylenediamine) B->C Step 2: Nitro Reduction (SnCl₂ / HCl) D Intermediate 3 (Benzimidazole) C->D Step 3: Oxidative Cyclization (e.g., FeCl₃ or Air) E Final Product (5-Amino-benzimidazole) D->E Step 4: Acetamido Hydrolysis (6M HCl, reflux)

Caption: Synthetic workflow leveraging the orthogonal reactivity of the target molecule.

This workflow highlights the key advantage: the ability to first build out a complex side-chain at the aldehyde (Step 1), then perform a selective reduction of the nitro group to form the key ortho-diamine precursor (Step 2), followed by cyclization to form the heterocyclic core (Step 3). The acetamido group remains intact throughout these transformations, acting as a stable directing group and protecting the second amine. Only in the final step is it removed to reveal the 5-amino functionality for final diversification (Step 4). This level of controlled, stepwise functionalization is impossible with the simpler alternatives.

Experimental Protocol: Selective Nitro Group Reduction

The trustworthiness of a building block is confirmed by reproducible and selective transformations. The following protocol details the selective reduction of the nitro group of an elaborated derivative, a key step in the case study above.

Reaction: Selective reduction of (E)-N-(4-(3-methoxy-3-oxoprop-1-en-1-yl)-2-nitrophenyl)acetamide

  • Objective: To selectively reduce the nitro group to an amine without affecting the alkene, ester, or acetamido functionalities.

  • Materials:

    • (E)-N-(4-(3-methoxy-3-oxoprop-1-en-1-yl)-2-nitrophenyl)acetamide (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH), absolute

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting material (e.g., 2.78 g, 10 mmol) and absolute ethanol (40 mL).

    • Stir the suspension and add tin(II) chloride dihydrate (11.28 g, 50 mmol) in one portion.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of ice water.

    • Slowly add saturated NaHCO₃ solution to the mixture with vigorous stirring until the pH is ~8. This will precipitate tin salts.

    • Filter the resulting suspension through a pad of celite, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, (E)-methyl 3-(3-amino-4-acetamidophenyl)acrylate.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Causality: The choice of SnCl₂ in a protic solvent like ethanol is a classic and reliable method for chemoselectively reducing aromatic nitro groups in the presence of other reducible functionalities like esters and amides. The acidic conditions initially protonate the nitro group, facilitating reduction by the tin(II) species. The basic workup is critical to remove the tin salts, which coordinate to the product amine.

Conclusion

This compound is more than just an aromatic aldehyde; it is a sophisticated synthetic platform. Its principal advantages over similar building blocks are:

  • Orthogonal Functionality: It possesses three distinct reactive sites that can be addressed in a planned sequence, allowing for the construction of complex molecular architectures that are difficult to access otherwise.

  • Modulated Reactivity: The electronic interplay between the acetamido and nitro groups provides a fine-tuned reactivity profile, activating the aldehyde for key reactions while maintaining overall molecular stability.

  • Strategic Value in Heterocyclic Synthesis: It is an ideal precursor for nitrogen-containing heterocycles, particularly benzimidazoles, providing a pre-installed, protected amine that can be revealed late-stage.

For researchers and drug development professionals, embracing the complexity of this compound opens the door to more efficient, divergent, and powerful synthetic strategies, ultimately accelerating the discovery of novel chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Hanson, J. R., Hitchcock, P. B., & Toche, F. (2008). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. Journal of Chemical Research, 2008(8), 446-447. [Link]

  • Mallick, A. (2025). Study on Reaction between Chloroformaldehyde and Acetamide. Preprints.org. [Link]

  • StackExchange. Directional nature of the acetamido group in electrophilic substitution reaction. Chemistry Stack Exchange. [Link]

  • Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o775. [Link]

  • ResearchGate. Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Authorea Preprints. [Link]

  • Mpbio. N-(4-Formylphenyl)acetamide (4-Acetamidobenzaldehyde). [Link]

  • Hines, J. F., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(10), x220970. [Link]

  • Li, Y., et al. (2023). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters, 25(1), 123-128. [Link]

  • Wang, C., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(21), 5039. [Link]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of N-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the chemical purity of a drug substance is not merely a quality metric; it is a cornerstone of safety and efficacy. For synthetic intermediates like N-(4-Formyl-2-nitrophenyl)acetamide, a molecule critical in various synthetic pathways, the control of isomeric impurities is paramount. Positional isomers, which share the same molecular formula and weight but differ in the arrangement of substituents on the aromatic ring, can exhibit distinct toxicological profiles and reactivities. Therefore, robust analytical methodologies to ensure isomeric purity are mandated by regulatory bodies worldwide.[1][2][3][4]

This guide provides an in-depth comparison of analytical techniques for the isomeric purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their analytical challenges.

The Analytical Challenge: Distinguishing Positional Isomers

The synthesis of this compound typically involves the nitration of an acetanilide precursor.[5][6] Electrophilic aromatic substitution is rarely perfectly selective, leading to the formation of several positional isomers. The primary analytical challenge is to separate and accurately quantify the desired isomer from its structurally similar impurities.

The key isomers of concern include, but are not limited to:

  • Target Isomer: this compound

  • Potential Isomer 1: N-(2-Formyl-4-nitrophenyl)acetamide

  • Potential Isomer 2: N-(4-Formyl-3-nitrophenyl)acetamide

  • Potential Isomer 3: N-(5-Formyl-2-nitrophenyl)acetamide

These molecules possess nearly identical physical properties, making their separation a non-trivial task that demands high-resolution analytical techniques.[7]

Methodology Comparison 1: Reversed-Phase HPLC – The Industry Workhorse

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, robustness, and adaptability.

Principle of Separation

The separation of nitrophenyl isomers on a nonpolar stationary phase (like C18) is governed by subtle differences in their hydrophobicity and electronic interactions. The position of the polar nitro (-NO2) and formyl (-CHO) groups relative to the acetamido (-NHCOCH3) group influences the molecule's overall dipole moment and its interaction with the polar mobile phase. For aromatic compounds, stationary phases with phenyl ligands can offer alternative selectivity through π-π interactions.[8]

Experimental Protocol: A Validated RP-HPLC Method
ParameterConditionRationale
Column Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µmA Phenyl-Hexyl phase is selected to leverage π-π interactions between the column's phenyl rings and the analyte's aromatic system. This often provides enhanced selectivity for positional isomers compared to standard C18 columns.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for consistent ionization and sharp peak shape.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient 20% B to 55% B over 15 minutes, then hold for 3 min, return to initial conditions over 2 minA gradient elution is necessary to ensure adequate retention for early-eluting isomers while providing sufficient elution strength to resolve and elute more retained species within a reasonable timeframe.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility.
Detection UV-Vis Diode Array Detector (DAD) at 254 nmThe nitroaromatic and benzaldehyde chromophores exhibit strong absorbance at this wavelength, providing high sensitivity. A DAD allows for peak purity assessment.
Sample Prep. 1.0 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the initial mobile phase conditions.
Data Presentation & Performance
AnalyteRetention Time (min)Resolution (Rs) vs. Main PeakPeak Area % (Example)
N-(2-Formyl-4-nitrophenyl)acetamide8.22.80.08%
This compound 9.5 - 99.75%
N-(4-Formyl-3-nitrophenyl)acetamide10.12.10.12%
N-(5-Formyl-2-nitrophenyl)acetamide11.33.50.05%

Methodology Comparison 2: GC-MS – An Orthogonal Approach

Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers an excellent orthogonal technique for verification. While less common for routine purity testing of this specific compound class due to potential thermal lability, it provides definitive mass information, confirming the identity of impurities.[10][11]

Principle of Separation & Detection

In GC, separation is based on the analyte's volatility and interaction with the stationary phase. The high-vacuum environment and electron ionization (EI) source of the mass spectrometer fragment the molecules into predictable patterns, providing a "fingerprint" for identification. Critically, while isomers have the same parent mass, their fragmentation patterns can sometimes differ, aiding in identification.[12][13]

Experimental Protocol: GC-MS
ParameterConditionRationale
Column Mid-polarity phase (e.g., Agilent DB-17ms), 30 m x 0.25 mm, 0.25 µmA phenyl-containing phase provides selectivity for aromatic isomers.
Inlet Temp. 270 °C (Split 50:1)Hot enough to ensure rapid volatilization without causing significant on-column degradation. A high split ratio prevents column overloading.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minThe temperature program is optimized to separate isomers based on their boiling points and column interactions.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzer.
Scan Range 40 - 350 m/zCovers the molecular ion (m/z 208.17) and key fragment ions.

Methodology Comparison 3: Quantitative NMR (qNMR) – The Absolute Standard

For definitive structural confirmation and absolute purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled. Quantitative ¹H NMR (qNMR) is a primary ratio method that can determine purity without the need for an identical reference standard of the analyte.[14][15][16]

Principle of Quantification

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14][17] By comparing the integral of a unique proton signal from the analyte to the integral of a known signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.

Experimental Protocol: ¹H qNMR for Absolute Purity
  • Sample Preparation : Accurately weigh (to 0.01 mg) approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.[18]

  • Dissolution : Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Data Acquisition :

    • Spectrometer : 400 MHz or higher.

    • Pulse Program : A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically >30 seconds for accurate quantification) to ensure full relaxation.

    • Number of Scans : 16 or higher to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply a small line broadening (e.g., 0.3 Hz) to improve signal-to-noise.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, unique proton signal for both the analyte (e.g., the aldehyde proton at ~10 ppm) and the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).

  • Purity Calculation : Use the standard qNMR equation to determine the weight/weight (w/w) purity.[14]

Interpreting Isomeric Purity with NMR

Each positional isomer will have a unique set of chemical shifts and coupling constants for its aromatic protons. For example, the splitting pattern of the aldehyde proton and its neighboring protons will be distinct for each isomer, allowing for their identification and quantification relative to the main component, even at low levels.

Visualizing the Analytical Workflow

A robust quality control strategy often involves a combination of these techniques. HPLC is used for routine screening, while orthogonal methods provide confirmation.

Caption: Integrated workflow for isomeric purity analysis.

Head-to-Head Comparison Summary

FeatureRP-HPLCGC-MS¹H qNMR
Primary Use Routine QC, Purity/Impurity ProfilingOrthogonal Confirmation, Impurity IDAbsolute Purity, Structural Elucidation
Resolution Excellent for isomersGood, but depends on volatilityExcellent for structural distinction
Sensitivity High (ng level)Very High (pg level)Moderate (µg-mg level)
Quantification Relative (Area %)Semi-QuantitativeAbsolute (w/w %)
Confirmatory Power Moderate (based on Rt)High (Mass Spectrum)Definitive (Chemical Structure)
Throughput HighMediumLow
Key Advantage Robust, precise, and automatedHigh sensitivity and mass confirmationPrimary method, no reference standard needed for analyte
Key Limitation Requires reference standards for impurity IDPotential for thermal degradationLower sensitivity, requires expertise

Conclusion and Recommendations

The selection of an analytical method for the isomeric purity of this compound must be fit-for-purpose.

  • For routine quality control and process monitoring , a validated RP-HPLC method is the undisputed choice. Its high throughput, precision, and resolving power make it ideal for ensuring batch-to-batch consistency.

  • For investigational purposes , such as identifying an out-of-specification (OOS) result or characterizing a new synthesis route, a multi-pronged approach is essential. GC-MS serves as a powerful orthogonal method to confirm the identity of impurities detected by HPLC.

  • For establishing a primary reference standard or for definitive purity assessment , quantitative NMR (qNMR) is the most authoritative technique. It provides an absolute measure of purity and unambiguous structural confirmation of all isomers present, anchoring the entire quality control strategy in a foundation of metrological traceability.

By strategically deploying these complementary techniques, drug development professionals can ensure the isomeric purity of their intermediates, safeguarding the quality and safety of the final active pharmaceutical ingredient.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. GMP-Compliance.org. [Link]

  • Ecker, J., et al. (2012). A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. PubMed. [Link]

  • Aini, N. M., et al. (2009). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Proceedings of National Conference on Postgraduate Research (NCON-PGR) 2009. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Request PDF. [Link]

  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ICH. Quality Guidelines. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • UMPSA-IR. (2018). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids : A Review. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]

  • R Discovery. (1993). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. [Link]

  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-(4-Formyl-2-nitrophenyl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a substituted aromatic nitro compound.[1] Its chemical structure, featuring a nitro group and an aldehyde, dictates its reactivity and toxicological profile. A thorough understanding of its hazards is paramount for safe handling and disposal.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed [2][3]

  • Harmful in contact with skin [2][3]

  • Harmful if inhaled [2][3]

  • Causes skin irritation [4]

  • Causes serious eye irritation [5]

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure during handling and disposal. The primary routes of exposure are inhalation of dust particles, skin contact, and ingestion.[4]

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2][3]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[2][3]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[2][3]
Skin Irritation (Category 2)H315: Causes skin irritation[4]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[5]

Guiding Principles for Disposal

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. This entails:

  • Segregation: Never mix this compound with general laboratory waste or other incompatible chemical waste streams.

  • Containment: Always store waste in properly labeled, sealed, and appropriate containers.

  • Professional Disposal: Ensure that all waste is disposed of through a licensed and approved waste disposal facility.[4][5][6][7]

  • Environmental Protection: Under no circumstances should this chemical be discharged into drains or the environment.[8][9][10]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is mandatory to wear the following PPE:

  • Eye Protection: Safety glasses with side shields or goggles are essential.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[9]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4][11]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[12]

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all solid waste contaminated with this compound. The container should be made of a material compatible with the chemical and have a secure lid.

  • Solid Waste: This includes any unused or expired this compound, contaminated filter paper, and weighing boats.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with the compound should be placed in the designated solid waste container.

  • Avoid Dust Generation: When transferring solid waste, do so carefully to minimize the generation of airborne dust.[9]

Waste Storage
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[4][8]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.

Final Disposal
  • Engage a Professional Waste Disposal Service: The disposal of this compound must be handled by a licensed chemical waste disposal company.[10] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal company. Accurate documentation is crucial for regulatory compliance.

  • Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste with the approved vendor.

Decontamination Procedures

Any equipment or surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Reusable Glassware: Wash with an appropriate laboratory detergent and rinse thoroughly with water. A final rinse with a suitable solvent (e.g., acetone or ethanol) may be necessary, and the solvent rinse should be collected as hazardous waste.

  • Work Surfaces: Wipe down the work area with a damp cloth or paper towel to remove any residual dust. The cleaning materials should be disposed of as solid hazardous waste.

  • Contaminated Clothing: If your clothing becomes contaminated, remove it immediately and wash it separately from other laundry.[8]

Emergency Procedures

In the event of an accidental spill or exposure, follow these procedures immediately:

  • Spill:

    • Evacuate the immediate area if the spill is large or if dust is generated.

    • Wearing appropriate PPE, carefully sweep up the solid material.[5][9]

    • Mix the spilled material with an inert absorbent such as sand or vermiculite.[8]

    • Place the mixture in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area as described above.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5]

    • Remove any contaminated clothing.[4]

    • Seek medical attention if irritation persists.[4]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5]

    • Remove contact lenses if present and easy to do so.[4][5]

    • Seek immediate medical attention.[4]

  • Inhalation:

    • Move the affected person to fresh air.[4][5]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.[4]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.[7]

Disposal Workflow for this compound

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect Solid Waste in Designated Container PPE->Collect Handle Waste Label Label Container: 'Hazardous Waste' 'this compound' Collect->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Secondary Use Secondary Containment Store->Secondary EHS Contact Environmental Health & Safety (EHS) Secondary->EHS Ready for Disposal Vendor Arrange Pickup with Approved Waste Vendor EHS->Vendor Incineration Disposal via Controlled Incineration Vendor->Incineration

Caption: Workflow for the safe disposal of this compound.

References

Sources

A Researcher's Guide to the Safe Handling of N-(4-Formyl-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling, use, and disposal of n-(4-Formyl-2-nitrophenyl)acetamide. This document is intended for researchers, scientists, and professionals in drug development, emphasizing procedural clarity and the scientific rationale behind each safety recommendation.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic and an irritant.[1][2][3]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure to this compound. The selection of appropriate PPE should be based on the specific laboratory task and the potential for exposure.

Task Required PPE Rationale
Weighing and preparing solutions - Nitrile gloves- Lab coat- Chemical splash gogglesTo prevent skin and eye contact with the solid compound.
Handling solutions - Nitrile gloves- Lab coat- Chemical splash gogglesTo protect against accidental splashes of the solution.
Potential for aerosol generation - All of the above- Use of a fume hood or ventilated enclosureTo prevent inhalation of airborne particles.
Cleaning spills - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Respiratory protection (if significant dust is present)To provide enhanced protection during direct contact with the substance.

Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed carefully to avoid skin contact and disposed of as hazardous waste.[5]

Engineering Controls and Safe Handling Practices

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: All work with this compound, especially the handling of the solid powder, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This minimizes the inhalation of dust particles.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the handling area.[6]

Safe Handling Workflow:

The following diagram illustrates the key stages for the safe handling of this compound.

prep Preparation - Assemble all necessary PPE and equipment. - Verify fume hood is operational. weigh Weighing - Perform within a fume hood. - Use appropriate weighing tools to avoid spills. prep->weigh Proceed to dissolve Dissolution - Add solid to solvent slowly. - Keep container covered as much as possible. weigh->dissolve Proceed to use Experimental Use - Handle solutions with care to avoid splashes. - Maintain good laboratory practices. dissolve->use Proceed to decon Decontamination - Clean all equipment and work surfaces. - Dispose of contaminated materials properly. use->decon Proceed to dispose Waste Disposal - Segregate waste into appropriate containers. - Follow institutional disposal guidelines. decon->dispose Complete

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Protocol

4.1. Preparation and Handling:

  • Pre-Experiment Checklist:

    • Confirm the availability and functionality of a chemical fume hood, eyewash station, and safety shower.

    • Assemble all required PPE as outlined in the table above.

    • Prepare all necessary equipment (e.g., beakers, stir bars, spatulas) within the fume hood.

  • Weighing the Compound:

    • Don the appropriate PPE.

    • Tare a suitable weighing container on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the container, minimizing the creation of dust.

    • Close the primary container of the chemical securely.

  • Solution Preparation:

    • In the fume hood, slowly add the weighed compound to the solvent while stirring to facilitate dissolution.

    • Keep the container covered when not actively adding reagents.

  • During the Experiment:

    • Handle all solutions containing this compound with care to prevent splashes and spills.

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

4.2. Spill Management:

  • Minor Spills (Solid):

    • If a small amount of solid is spilled, carefully sweep it up with a brush and dustpan, avoiding the generation of dust.

    • Place the collected material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Minor Spills (Liquid):

    • Absorb the spilled solution with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Major Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's environmental health and safety (EHS) department for assistance.

4.3. Disposal Plan:

  • Chemical Waste: All waste containing this compound, including unused compound, solutions, and contaminated materials (e.g., gloves, paper towels), must be disposed of as hazardous waste.[7][8]

  • Waste Containers: Use clearly labeled, sealed containers for hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[3]

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemical Label. This compound. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.